3-Methoxy-2-methyl-4-pyridinamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-2-methylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-7(10-2)6(8)3-4-9-5/h3-4H,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQUFRZNXLGEGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1559064-12-8 | |
| Record name | 3-methoxy-2-methylpyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxy-2-methyl-4-pyridinamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-Methoxy-2-methyl-4-pyridinamine (CAS No: 76005-99-7), a heterocyclic amine of significant interest in pharmaceutical and agrochemical research. As a substituted 4-aminopyridine, this compound holds potential as a valuable intermediate in the synthesis of novel biologically active molecules. This document delves into its structural and physicochemical characteristics, offering both reported and predicted data, alongside detailed experimental protocols for their determination. The causality behind experimental choices and the importance of these properties in the context of drug discovery and development are also discussed.
Introduction: The Significance of 3-Methoxy-2-methyl-4-pyridinamine
3-Methoxy-2-methyl-4-pyridinamine belongs to the class of substituted pyridinamines. The pyridine ring is a common pharmacophore, contributing to the binding affinity and physicochemical properties of potential active pharmaceutical ingredients (APIs). The 4-aminopyridine scaffold, in particular, is known for its biological activities, most notably as a potassium (K+) channel blocker. This mechanism of action is the basis for the therapeutic use of 4-aminopyridine (fampridine) in managing symptoms of multiple sclerosis.[1][2] Derivatives of 4-aminopyridine are actively being explored for their potential in treating a range of neurological injuries and diseases.[3]
The introduction of methoxy and methyl substituents to the 4-aminopyridine core, as in the case of 3-Methoxy-2-methyl-4-pyridinamine, can significantly influence its electronic properties, lipophilicity, metabolic stability, and target-binding affinity. These modifications make it a valuable building block in the synthesis of new chemical entities with tailored pharmacological profiles.[4] This guide aims to provide a detailed understanding of the fundamental physicochemical properties that are critical for its application in research and development.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Structural and General Properties
Below is a summary of the key structural and general properties of 3-Methoxy-2-methyl-4-pyridinamine.
| Property | Value | Source |
| IUPAC Name | 3-methoxy-2-methylpyridin-4-amine | N/A |
| Synonyms | 2-Methoxy-4-methyl-3-pyridinamine, 3-Amino-2-methoxy-4-methylpyridine | N/A |
| CAS Number | 76005-99-7 | ECHEMI |
| Molecular Formula | C₇H₁₀N₂O | ECHEMI |
| Molecular Weight | 138.17 g/mol | ECHEMI |
| Density | 1.1 ± 0.1 g/cm³ | ECHEMI |
| Boiling Point | 265 °C | ECHEMI |
| Flash Point | 114 °C | ECHEMI |
Note: The data presented is based on available chemical supplier information. Experimental verification is recommended.
Melting Point
The melting point is a critical parameter for assessing the purity and stability of a solid compound. At the time of this writing, an experimentally determined melting point for 3-Methoxy-2-methyl-4-pyridinamine has not been found in a comprehensive literature search. However, for the structurally related compound, 3-Methoxy-2-methyl-1H-pyridin-4-one (CAS No: 76015-11-7), a melting point of 156-160 °C has been reported.[5] It is crucial to distinguish between these two compounds as the difference in the functional group at the 4-position (amine vs. pyridone) will significantly impact the melting point.
Solubility
Predicted Solubility Profile:
-
Water: Moderately soluble, influenced by the pH of the solution.
-
Ethanol and Methanol: Likely to be soluble due to their polar protic nature.
-
Dimethyl Sulfoxide (DMSO): Expected to be highly soluble, as DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds.[6]
-
Non-polar solvents (e.g., hexane, toluene): Predicted to have low solubility.
Acidity (pKa)
The pKa value, which describes the acidity of a compound, is crucial for predicting its ionization state at different physiological pHs. This, in turn, affects its absorption, distribution, and target interaction. For 3-Methoxy-2-methyl-4-pyridinamine, the primary basic center is the amino group at the 4-position, and the pyridine ring nitrogen can also be protonated.
An experimentally determined pKa value for this specific compound is not available in the current literature. However, the pKa of the parent compound, 4-aminopyridine, is approximately 9.17. The electron-donating methyl group at the 2-position and the electron-withdrawing methoxy group at the 3-position will influence the basicity of the amino group and the pyridine nitrogen. Computational tools can be used to predict the pKa values. For a related compound, 3-(4-aminophenyl)-4-methoxy-2-Pyridinamine, a predicted pKa of 7.84 has been reported.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, the following section outlines detailed, self-validating experimental protocols for determining the key physicochemical properties of 3-Methoxy-2-methyl-4-pyridinamine.
Determination of Melting Point
Rationale: The melting point is a fundamental property for the identification and purity assessment of a crystalline solid. A sharp melting range indicates high purity, while a broad range suggests the presence of impurities.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry 3-Methoxy-2-methyl-4-pyridinamine is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is raised at a rapid rate initially until it is about 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (clear point) are recorded as the melting range.
-
-
Validation: The calibration of the melting point apparatus should be regularly checked with certified reference standards.
Determination of Aqueous Solubility (Shake-Flask Method)
Rationale: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. This value is crucial for understanding the dissolution behavior and potential bioavailability of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of 3-Methoxy-2-methyl-4-pyridinamine is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: The experiment should be performed in triplicate. The solid phase remaining after the experiment should be analyzed (e.g., by DSC or XRPD) to ensure no phase transformation has occurred.
Caption: Workflow for Thermodynamic Solubility Determination.
Determination of pKa (Potentiometric Titration)
Rationale: Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds. It provides a direct measure of the compound's acidic or basic strength.
Methodology:
-
Sample Preparation: A known concentration of 3-Methoxy-2-methyl-4-pyridinamine is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
-
Validation: The pH meter should be calibrated with at least two standard buffers before the experiment. A blank titration (without the analyte) should also be performed to correct for any matrix effects.
Spectroscopic and Spectrometric Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, the methoxy protons, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons will be particularly informative about the electronic effects of the substituents.
A variety of ¹H and ¹³C NMR spectra for substituted pyridines have been documented, which can serve as a reference for interpreting the spectrum of 3-Methoxy-2-methyl-4-pyridinamine.[7][8][9][10]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation.
Expected Fragmentation Pattern:
-
Molecular Ion (M+): In electron ionization (EI) mass spectrometry, the molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (138.17). For amines, the molecular ion peak can sometimes be weak.
-
Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom.[11][12][13]
-
Loss of Methyl Radical: Fragmentation may involve the loss of a methyl radical (•CH₃) from the molecular ion.
-
Ring Fragmentation: The pyridine ring itself can undergo fragmentation, leading to characteristic daughter ions.
Caption: Simplified Hypothetical MS Fragmentation Pathway.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Expected IR Absorptions:
-
N-H Stretching: The primary amine group will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
-
C-N Stretching: Vibrations associated with the C-N bonds of the amine and the pyridine ring will appear in the fingerprint region (typically 1000-1350 cm⁻¹).
-
C=C and C=N Stretching: The aromatic pyridine ring will exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-O Stretching: The methoxy group will show a C-O stretching band, typically around 1000-1300 cm⁻¹.
-
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
FTIR spectra of related compounds such as 2-amino-4-methylpyridine and 2-methoxy-6-methyl pyridine can provide valuable comparative data.[14][15][16]
Conclusion and Future Directions
3-Methoxy-2-methyl-4-pyridinamine is a promising heterocyclic building block with potential applications in drug discovery and development, particularly in the area of neurological disorders. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with robust experimental protocols for their determination. While there is a scarcity of published experimental data for this specific compound, the information presented here, based on its chemical structure and data from related analogues, serves as a valuable resource for researchers. Further experimental characterization of its melting point, solubility, pKa, and detailed spectroscopic analysis is warranted to fully elucidate its properties and facilitate its use in the synthesis of novel therapeutic agents.
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Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European Journal of Medicinal Chemistry, 40(8), 837-843. [Link]
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Doneva, M. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(2), 59-64. [Link]
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Wikipedia. 4-Aminopyridine. [Link]
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Li, S., et al. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 24(18), 3326. [Link]
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Vanhoutte, F., et al. (1995). Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility. General Pharmacology: The Vascular System, 26(6), 1335-1342. [Link]
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The Modern Alchemist's Guide to Pyridine Derivatives: From Synthesis to Therapeutic Breakthroughs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Legacy and Bright Future of the Pyridine Scaffold
The pyridine ring, a deceptively simple six-membered heterocycle, stands as a titan in the world of medicinal chemistry.[1] Its presence in a vast number of natural products, agrochemicals, and, most notably, FDA-approved drugs, is a testament to its remarkable versatility.[2][3][4][5] The nitrogen atom within the aromatic ring imparts a unique set of electronic properties, creating a scaffold that is not only stable but also ripe for functionalization.[2] This allows medicinal chemists to meticulously tune the steric and electronic characteristics of molecules, optimizing their interaction with biological targets.[1][6] As we venture deeper into an era of precision medicine, the demand for novel, highly functionalized pyridine derivatives has never been greater. This guide serves as a comprehensive resource for the modern researcher, navigating the intricate landscape of pyridine synthesis and its application in the discovery of next-generation therapeutics. We will explore both time-honored and cutting-edge synthetic strategies, delve into the rationale behind methodological choices, and provide actionable protocols to empower your research endeavors.
Chapter 1: Strategic Approaches to the Synthesis of Functionalized Pyridines
The synthesis of substituted pyridines can be broadly categorized into two primary strategies: the construction of the pyridine ring from acyclic precursors and the direct functionalization of a pre-existing pyridine core.[7] The choice of strategy is dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
Constructing the Pyridine Core: Classical and Modern Methodologies
The de novo synthesis of the pyridine ring offers a powerful approach to installing a wide array of substituents. Many of these methods are multicomponent reactions (MCRs), which are lauded for their atom economy and operational simplicity, aligning with the principles of green chemistry.[8][9]
1.1.1. The Hantzsch Dihydropyridine Synthesis: A Timeless Classic
First reported in 1881, the Hantzsch synthesis remains a cornerstone for the preparation of dihydropyridines, which can be readily oxidized to their corresponding pyridine analogs.[10][11] This multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia or ammonium acetate.[10]
The enduring appeal of the Hantzsch synthesis lies in its versatility and the commercial availability of a wide range of starting materials. However, a key consideration is the final oxidation step, which is necessary to achieve the aromatic pyridine ring.[10]
Experimental Protocol: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
-
Step 1: Reaction Setup. To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.2 eq) in ethanol.
-
Step 2: Reaction Execution. Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Step 3: Workup and Isolation. Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Step 4: Oxidation. The isolated dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as nitric acid, ceric ammonium nitrate (CAN), or manganese dioxide. The choice of oxidant should be guided by the substrate's functional group tolerance.
-
Step 5: Characterization. Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
1.1.2. Other Notable Ring-Forming Reactions
Several other classical and modern condensation reactions provide access to a diverse range of pyridine derivatives:
-
Guareschi-Thorpe Reaction: This method involves the condensation of a β-ketoester with cyanoacetamide in the presence of a base, yielding a 2-pyridone derivative.[12]
-
Kröhnke Pyridine Synthesis: This versatile synthesis utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[13]
-
Bohlmann-Rahtz Pyridine Synthesis: This reaction provides a route to substituted pyridines from enamines and α,β-unsaturated ketones.[12]
The choice among these methods often depends on the desired substitution pattern and the availability of the requisite starting materials.
Direct Functionalization of the Pyridine Ring: A Modern Imperative
While the construction of the pyridine ring is a powerful strategy, the direct functionalization of a pre-existing pyridine core is often more step-economical, particularly in the later stages of a synthetic sequence.[14][15] However, the electron-deficient nature of the pyridine ring presents a significant challenge, making it less susceptible to electrophilic aromatic substitution compared to benzene.[14][16]
1.2.1. Transition-Metal-Catalyzed C-H Functionalization
The advent of transition-metal-catalyzed C-H functionalization has revolutionized the synthesis of substituted pyridines.[7][14] These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridine ring, often with high regioselectivity.[7]
-
C2-Selective Functionalization: The inherent electronic properties of the pyridine nitrogen often direct metallation to the C2-position, making this the most common site for C-H functionalization.[7]
-
C3- and C4-Selective Functionalization: Achieving selectivity at the C3 and C4 positions is more challenging but has been made possible through the development of specialized catalytic systems and directing groups.[7][16]
Table 1: Overview of Transition-Metal-Catalyzed C-H Functionalization of Pyridines
| Reaction Type | Catalyst | Position(s) Functionalized | Key Advantages |
| Arylation | Palladium, Rhodium, Ruthenium | C2, C3, C4 | High functional group tolerance, broad scope. |
| Alkylation | Iridium, Rhodium, Cobalt | C2, C3 | Direct introduction of alkyl groups. |
| Alkenylation | Rhodium, Ruthenium | C2 | Access to vinylpyridines. |
| Acylation | Rhodium, Ruthenium | C2 | Synthesis of pyridyl ketones. |
Experimental Protocol: Palladium-Catalyzed C2-Arylation of Pyridine
-
Step 1: Reaction Setup. In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine pyridine (1.0 eq), the desired aryl halide (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., a phosphine ligand, 4-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a dry, degassed solvent (e.g., dioxane or toluene).
-
Step 2: Reaction Execution. Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Step 3: Workup and Purification. After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Step 4: Characterization. Confirm the structure of the 2-arylpyridine product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Chapter 2: The Pyridine Scaffold in Drug Discovery and Development
The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a remarkable number of clinically used drugs.[2][3][4][5] Its ability to act as a hydrogen bond acceptor and its capacity to engage in π-π stacking interactions make it an ideal pharmacophore for a wide range of biological targets.[1][2]
Therapeutic Applications of Pyridine Derivatives
Pyridine-containing compounds have demonstrated efficacy in a broad spectrum of therapeutic areas:
-
Anticancer Agents: Many pyridine derivatives act as kinase inhibitors, interfering with signaling pathways that are crucial for tumor growth and proliferation.[1][17][18]
-
Anti-inflammatory Drugs: Several pyridine-based compounds exhibit potent anti-inflammatory effects by inhibiting key enzymes in inflammatory pathways.[1]
-
Antimicrobial Agents: The pyridine scaffold is a common feature in many antibacterial and antifungal agents, disrupting various cellular processes in microorganisms.[1][19]
-
Antiviral Therapies: Pyridine derivatives have also shown promise as antiviral agents, with some interfering with viral replication.[19]
Structure-Activity Relationship (SAR) Studies
The systematic modification of the pyridine ring allows medicinal chemists to conduct detailed structure-activity relationship (SAR) studies.[6] These studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For example, a recent study on the antiproliferative activity of pyridine derivatives found that the presence and position of -OMe, -OH, -C=O, and -NH₂ groups enhanced their activity against various cancer cell lines, while halogen atoms or bulky groups tended to decrease activity.[17][18][20]
Table 2: Impact of Substituents on the Biological Activity of Pyridine Derivatives
| Substituent | Position | Observed Effect on Antiproliferative Activity | Rationale |
| -OMe, -OH, -NH₂ | Various | Enhanced activity | Can act as hydrogen bond donors/acceptors, improving target binding. |
| -C=O | Various | Enhanced activity | Can participate in key interactions with the target protein. |
| Halogens | Various | Decreased activity | May introduce unfavorable steric or electronic effects. |
| Bulky Groups | Various | Decreased activity | Can cause steric hindrance, preventing optimal binding. |
Chapter 3: Visualizing Synthetic and Biological Pathways
To better understand the concepts discussed, the following diagrams illustrate key synthetic workflows and the central role of pyridine in drug discovery.
Caption: The central role of the pyridine scaffold in drug discovery.
Conclusion: The Future of Pyridine Chemistry
The field of pyridine synthesis is continually evolving, driven by the need for more efficient, selective, and sustainable methods. The growing emphasis on green chemistry is leading to the development of novel catalytic systems and the increased use of multicomponent reactions. [8][9]Furthermore, the relentless pursuit of new therapeutic agents will undoubtedly continue to fuel innovation in the design and synthesis of novel pyridine derivatives. As our understanding of disease biology deepens, so too will our ability to craft pyridine-based molecules with unprecedented precision and efficacy. The pyridine scaffold, a stalwart of medicinal chemistry, is poised to play an even more significant role in the future of human health.
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Authored by: Senior Application Scientist, Drug Discovery & Development
An In-Depth Technical Guide to Investigating the Mechanism of Action of 3-Methoxy-2-methyl-4-pyridinamine
Publication Date: January 19, 2026
Executive Summary
This guide outlines a comprehensive, multi-phased strategic workflow for the elucidation of the mechanism of action (MoA) for the novel compound 3-Methoxy-2-methyl-4-pyridinamine. As a derivative of the aminopyridine scaffold, there exists a strong scientific premise for investigating its activity as a modulator of ion channels, particularly voltage-gated potassium channels, a class of targets well-established for related compounds. However, to maintain scientific rigor and uncover potential novel activities, this guide presents an integrated approach that combines hypothesis-driven investigation with unbiased, system-wide screening methodologies. We will progress from foundational compound characterization and broad phenotypic screening to specific biophysical and electrophysiological assays, followed by advanced proteomic and transcriptomic analyses for target deconvolution and pathway mapping. The final phase details in vivo validation in disease-relevant animal models to confirm the physiological effects of the compound. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel chemical entities from initial discovery to preclinical candidates.
Introduction
3-Methoxy-2-methyl-4-pyridinamine is a novel chemical entity for which the biological activity and mechanism of action remain uncharacterized. Its core structure belongs to the aminopyridine class of compounds. This family is notable in medicinal chemistry and pharmacology, with prominent members like 4-aminopyridine (Dalfampridine) and 3,4-diaminopyridine (Amifampridine) being approved therapeutics. The principal mechanism of action for these approved drugs is the blockade of voltage-gated potassium (Kv) channels.[1][2] This action enhances neurotransmitter release at synapses and improves action potential conduction in demyelinated axons, forming the basis of their therapeutic effect in conditions such as multiple sclerosis and Lambert-Eaton myasthenic syndrome.
Given this precedent, a primary hypothesis for 3-Methoxy-2-methyl-4-pyridinamine is that it functions as a Kv channel blocker. However, a thorough and unbiased investigation is critical to confirm this hypothesis, identify the specific channel subtype(s) involved, and uncover any potential off-target or novel mechanisms that could define its unique therapeutic profile. This guide provides a systematic, self-validating workflow designed to rigorously interrogate the MoA of this compound.
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An In-depth Technical Guide to 3-Methoxy-2-methylpyridin-4-amine (CAS 1559064-12-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-2-methylpyridin-4-amine, with the CAS number 1559064-12-8, is a substituted pyridine derivative that has garnered interest as a key building block in the synthesis of complex organic molecules. Its unique arrangement of functional groups—an amine, a methoxy, and a methyl group on a pyridine ring—makes it a versatile intermediate in the fields of medicinal chemistry and agrochemical research. This guide aims to provide a comprehensive overview of the available technical information on this compound, focusing on its chemical properties, synthesis, and potential applications, particularly in the development of kinase inhibitors.
Chemical Identity and Physicochemical Properties
Proper identification and understanding of the physicochemical properties of a compound are fundamental for its application in research and development.
Chemical Structure and Identifiers
The structural representation and key identifiers for 3-Methoxy-2-methylpyridin-4-amine are presented below.
Table 1: Chemical Identity of CAS 1559064-12-8
| Property | Value |
| CAS Number | 1559064-12-8 |
| IUPAC Name | 3-methoxy-2-methylpyridin-4-amine |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Canonical SMILES | CC1=C(C=CN=C1N)OC |
| InChI | InChI=1S/C7H10N2O/c1-5-7(10-2)6(8)3-4-9-5/h3-4H,1-2H3,(H2,8,9) |
| InChIKey | BJQUFRZNXLGEGF-UHFFFAOYSA-N |
Physicochemical Data
Detailed experimental physicochemical data for 3-Methoxy-2-methylpyridin-4-amine is not extensively reported in publicly available literature. However, based on its structure and data from related compounds, certain properties can be inferred. It is expected to be a solid at room temperature. For a structurally related isomer, 3-Amino-2-methoxy-4-methylpyridine (CAS 76005-99-7), a boiling point of 265.3 °C at 760 mmHg and a flash point of 114.3 °C have been reported[1]. Another related compound, 3-Methoxy-2-methyl-1H-pyridin-4-one (CAS 76015-11-7), has a reported melting point of 156-160 °C[2][3]. These values for related structures can provide an estimation for the physical properties of 3-Methoxy-2-methylpyridin-4-amine.
Synthesis and Characterization
A potential, though unverified, synthetic workflow is outlined below:
Caption: A generalized, hypothetical workflow for the synthesis of 3-Methoxy-2-methylpyridin-4-amine.
Characterization: Due to the lack of published experimental data, a full spectral characterization is not possible. For a definitive identification, the following analyses would be essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the protons and carbons, confirming the substitution pattern on the pyridine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the amine and C-O stretches of the methoxy group.
Applications in Drug Discovery and Development
The primary interest in 3-Methoxy-2-methylpyridin-4-amine stems from its utility as a scaffold in the synthesis of biologically active molecules, particularly kinase inhibitors[5]. Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.
While specific examples of marketed drugs derived from this exact intermediate are not publicly documented, its structural motifs are present in various kinase inhibitors. The substituted aminopyridine core can serve as a "hinge-binder," forming crucial hydrogen bonds with the ATP-binding site of kinases. The methoxy and methyl groups can be tailored to occupy specific hydrophobic pockets within the kinase domain, contributing to potency and selectivity.
A conceptual diagram illustrating the role of aminopyridine scaffolds in kinase inhibition is shown below:
Caption: The aminopyridine core of an inhibitor forming hydrogen bonds with the kinase hinge region.
Safety, Handling, and Storage
Specific toxicological data for 3-Methoxy-2-methylpyridin-4-amine is not available. However, based on the safety data sheet for the related compound 3-Amino-2-methoxy-4-methylpyridine (CAS 76005-99-7), appropriate safety precautions should be taken.
General safety recommendations include:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[6].
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. One supplier recommends storage at 2-8°C, protected from light[5].
-
Toxicity: The ecotoxicity and detailed human toxicology of this compound have not been determined[6][7]. As with any research chemical with limited safety data, it should be handled with a high degree of caution.
Conclusion and Future Perspectives
3-Methoxy-2-methylpyridin-4-amine is a chemical intermediate with potential applications in the synthesis of novel therapeutic agents, particularly kinase inhibitors. While its general utility is recognized by chemical suppliers, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis, characterization, and specific applications.
For researchers and drug development professionals, this compound represents both a challenge and an opportunity. The lack of extensive data necessitates careful in-house validation of its properties and reactivity. However, its structural features suggest that it could be a valuable building block for creating new chemical entities with desired biological activities. Further research and publication of its chemical and biological properties would be highly beneficial to the scientific community.
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An In-Depth Technical Guide to the Structural Elucidation of 3-Methoxy-2-methyl-4-pyridinamine
This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 3-Methoxy-2-methyl-4-pyridinamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. Instead, it offers a strategic and logical workflow, explaining the causality behind experimental choices and integrating self-validating systems to ensure the integrity of the final structural assignment.
Introduction: The Significance of Substituted Pyridines
Pyridine and its derivatives are foundational heterocyclic compounds, forming the core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] The specific arrangement of substituents on the pyridine ring dictates the molecule's chemical properties, biological activity, and potential applications. 3-Methoxy-2-methyl-4-pyridinamine, with its unique constellation of an amino, a methoxy, and a methyl group, presents a distinct analytical challenge. Its elucidation requires a multi-faceted spectroscopic approach, where each technique provides a unique piece of the structural puzzle. This guide will walk through the necessary steps to unambiguously confirm its structure.
Strategic Workflow for Structural Elucidation
The elucidation of a novel or synthesized molecule like 3-Methoxy-2-methyl-4-pyridinamine is a systematic process. The following workflow is designed to be efficient and to build a self-consistent body of evidence for the proposed structure.
Caption: A logical workflow for the structural elucidation of 3-Methoxy-2-methyl-4-pyridinamine.
Part 1: Foundational Analysis - What Are We Working With?
Mass Spectrometry (MS): Determining the Molecular Formula
Expertise & Experience: The first step in analyzing any unknown compound is to determine its molecular weight and, from that, its molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this, providing a highly accurate mass measurement that allows for the unambiguous determination of the elemental composition.
Trustworthiness: For 3-Methoxy-2-methyl-4-pyridinamine (C₇H₁₀N₂O), the expected exact mass can be calculated. This theoretical value serves as a validation check for the experimental result. Any significant deviation would suggest an incorrect assignment or the presence of impurities.
Predicted Mass Spectrometry Data:
| Parameter | Predicted Value |
| Molecular Formula | C₇H₁₀N₂O |
| Monoisotopic Mass | 138.0793 g/mol |
| [M+H]⁺ (Electrospray) | 139.0866 m/z |
| [M+Na]⁺ (Electrospray) | 161.0685 m/z |
Experimental Protocol (HRMS - Electrospray Ionization):
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode.
-
Analysis: Compare the measured m/z of the most abundant ion (expected to be [M+H]⁺) with the calculated exact mass for C₇H₁₁N₂O⁺. The mass accuracy should be within 5 ppm.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[1] For 3-Methoxy-2-methyl-4-pyridinamine, we expect to see characteristic vibrations for the amine (N-H), the aromatic pyridine ring (C=C, C=N), the methoxy group (C-O), and the methyl group (C-H). The presence and position of these bands provide strong preliminary evidence for the proposed structure.
Trustworthiness: The interpretation of an IR spectrum is a process of matching observed absorption bands to known vibrational frequencies of specific functional groups. The consistency of these bands with the proposed structure provides a self-validating check. For instance, the absence of N-H stretching bands would immediately invalidate the proposed structure.
Predicted IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3450 - 3300 |
| Amino (N-H) | Scissoring (Bending) | 1650 - 1580 |
| Aromatic (C-H) | Stretch | 3100 - 3000 |
| Alkyl (C-H) | Stretch | 2980 - 2850 |
| Pyridine Ring | C=C and C=N Stretch | 1600 - 1450 |
| Methoxy (C-O) | Asymmetric Stretch | 1275 - 1200 |
| Methoxy (C-O) | Symmetric Stretch | 1075 - 1020 |
Note: These are predicted ranges. The exact positions can be influenced by the electronic effects of the substituents on the pyridine ring.[3][4]
Experimental Protocol (FT-IR - KBr Pellet):
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) until a fine, homogenous powder is obtained.
-
Pellet Formation: Place the powder into a pellet die and apply high pressure (8-10 tons) to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected for 3-Methoxy-2-methyl-4-pyridinamine.
Part 2: Unraveling the Connectivity - The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. A combination of 1D and 2D NMR experiments will allow us to map out the carbon skeleton and the placement of all protons.
¹H NMR Spectroscopy: Probing the Proton Environments
Expertise & Experience: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. For our target molecule, we expect to see distinct signals for the two aromatic protons on the pyridine ring, the amine protons, the methoxy protons, and the methyl protons.
Trustworthiness: The chemical shifts, integration values (proton count), and splitting patterns (coupling) must all be consistent with the proposed structure. For example, the integration of the signals should correspond to a 2:2:3:3 ratio (aromatic H : amine H : methoxy H : methyl H).
Predicted ¹H NMR Data (in CDCl₃):
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-5 | ~7.8 | Doublet | 1H | Aromatic proton adjacent to the ring nitrogen. |
| H-6 | ~6.5 | Doublet | 1H | Aromatic proton adjacent to the amino group. |
| -NH₂ | ~4.5 | Broad Singlet | 2H | Amine protons. |
| -OCH₃ | ~3.9 | Singlet | 3H | Methoxy protons. |
| -CH₃ | ~2.2 | Singlet | 3H | Methyl protons. |
Note: The two aromatic protons (H-5 and H-6) are expected to be coupled to each other, resulting in a doublet for each.
¹³C NMR and DEPT: Mapping the Carbon Skeleton
Expertise & Experience: ¹³C NMR provides a signal for each unique carbon atom in the molecule. Combined with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, we can distinguish between CH₃, CH₂, CH, and quaternary carbons.
Trustworthiness: The number of signals in the ¹³C spectrum must match the number of unique carbons in the structure (7 for our target). The DEPT experiment provides an additional layer of validation by confirming the type of each carbon.
Predicted ¹³C NMR and DEPT Data (in CDCl₃):
| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |
| C-2 | ~158 | No Signal | Quaternary (attached to -CH₃ and N) |
| C-3 | ~145 | No Signal | Quaternary (attached to -OCH₃) |
| C-4 | ~148 | No Signal | Quaternary (attached to -NH₂) |
| C-5 | ~140 | Positive | Aromatic CH |
| C-6 | ~110 | Positive | Aromatic CH |
| -OCH₃ | ~55 | Positive | Methyl |
| -CH₃ | ~15 | Positive | Methyl |
2D NMR (COSY, HSQC, HMBC): Confirming the Connectivity
Expertise & Experience: While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof of connectivity.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (e.g., will show a cross-peak between H-5 and H-6).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows which proton is directly attached to which carbon (e.g., will show a cross-peak between the proton at ~7.8 ppm and the carbon at ~140 ppm).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for piecing together the entire molecule by connecting the quaternary carbons to the protonated carbons. For example, the methoxy protons (~3.9 ppm) should show a correlation to the C-3 carbon (~145 ppm).
Experimental Protocol (NMR Spectroscopy):
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the following spectra:
-
¹H NMR
-
¹³C NMR
-
DEPT-135
-
COSY
-
HSQC
-
HMBC
-
-
Analysis: Process and analyze the spectra to assign all proton and carbon signals and to confirm the connectivity of the atoms.
Caption: Workflow for structural elucidation using NMR spectroscopy.
Part 3: The Gold Standard - Single-Crystal X-Ray Diffraction
Expertise & Experience: If a suitable single crystal of the compound can be grown, X-ray diffraction provides an unambiguous, three-dimensional structure of the molecule. It is considered the ultimate proof of structure.
Trustworthiness: The result of a single-crystal X-ray diffraction experiment is a detailed 3D map of electron density, from which the positions of all non-hydrogen atoms can be determined with very high precision. This provides definitive information on bond lengths, bond angles, and stereochemistry.
Experimental Protocol (Single-Crystal X-Ray Diffraction):
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.
-
Analysis: Analyze the resulting structure to confirm the connectivity and stereochemistry of the molecule.
Conclusion: A Synthesis of Evidence
The structural elucidation of 3-Methoxy-2-methyl-4-pyridinamine is a process of accumulating and synthesizing evidence from multiple analytical techniques. The initial findings from mass spectrometry and IR spectroscopy provide a foundational hypothesis of the molecular formula and the functional groups present. This hypothesis is then rigorously tested and refined through a comprehensive suite of 1D and 2D NMR experiments, which map out the precise connectivity of the atoms. Finally, if achievable, single-crystal X-ray diffraction offers the ultimate, definitive confirmation of the structure. By following this logical and self-validating workflow, researchers can have the highest degree of confidence in their structural assignment.
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In Silico Analysis of 3-Amino-2-methoxy-4-methylpyridine: A Technical Guide to Unraveling Molecular Interactions
This guide provides a comprehensive, in-depth technical framework for the in silico modeling of 3-Amino-2-methoxy-4-methylpyridine interactions with a putative biological target. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to elucidate the mechanism of action and guide the optimization of novel small molecules. This document eschews a rigid template in favor of a narrative that mirrors the logical and iterative process of computational drug discovery, emphasizing scientific integrity and actionable insights. As the specific biological target of 3-Amino-2-methoxy-4-methylpyridine is not extensively documented, this guide will utilize the Epidermal Growth Factor Receptor (EGFR) kinase domain as a representative and therapeutically relevant case study. Pyridine and pyrimidine derivatives have been investigated as potential EGFR inhibitors, making this a scientifically grounded choice for demonstrating the in silico workflow.[1]
Introduction: The Rationale for In Silico Interrogation
The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs and clinical candidates.[2] Its derivatives are known to interact with a wide array of biological targets, including enzymes crucial in cancer and neurodegenerative diseases.[3][4] 3-Amino-2-methoxy-4-methylpyridine, a readily available chemical entity, serves as a valuable building block in the synthesis of potentially therapeutic agents.[5][6] However, elucidating its precise molecular interactions is paramount to unlocking its full therapeutic potential.
In silico modeling provides a powerful and resource-efficient avenue to predict and analyze these interactions at an atomic level.[2] By simulating the binding of 3-Amino-2-methoxy-4-methylpyridine to a target protein, we can gain insights into its binding affinity, identify key interacting residues, and understand the structural determinants of its activity. This knowledge is invaluable for hit identification, lead optimization, and the rational design of more potent and selective molecules.[4]
This guide will navigate the essential stages of an in silico investigation, from target selection and preparation to the execution and analysis of molecular docking, molecular dynamics simulations, and pharmacophore modeling.
Part 1: Target Selection and Preparation - Laying the Foundation
The choice of a biological target is the most critical first step in any drug discovery project. For the purpose of this guide, we have selected the EGFR kinase domain . The rationale for this choice is twofold: firstly, EGFR is a well-validated target in oncology, and secondly, there is a wealth of publicly available structural data for this protein, often in complex with small molecule inhibitors. This allows for robust model validation and a deeper understanding of the binding site.
Sourcing the Target Structure
The Protein Data Bank (PDB) is the primary repository for 3D structural data of biological macromolecules. For our study, we will select a high-resolution crystal structure of the human EGFR kinase domain. An ideal PDB entry would feature a co-crystallized ligand, which can be used to define the binding site and validate our docking protocol.
Table 1: Representative PDB Entry for EGFR Kinase Domain
| PDB ID | Resolution (Å) | Co-crystallized Ligand | Description |
| 2GS2 | 2.80 | Erlotinib | Human EGFR Kinase Domain in complex with a known inhibitor |
Protein Preparation: Ensuring a Clean and Validated Model
The raw PDB structure requires careful preparation before it can be used in simulations. This process typically involves:
-
Removal of non-essential molecules: Water molecules, ions, and co-solvents not directly involved in binding are generally removed.
-
Addition of hydrogen atoms: PDB files often lack explicit hydrogen atoms, which are crucial for accurate force field calculations and hydrogen bond analysis.
-
Assigning protonation states: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH must be determined.
-
Energy minimization: A brief energy minimization is performed to relieve any steric clashes in the structure.
Various software packages, such as UCSF Chimera, Schrödinger's Protein Preparation Wizard, or MOE (Molecular Operating Environment), can be used for this purpose.
Part 2: Molecular Docking - Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[7] It is a rapid and effective method for virtual screening and for generating plausible binding hypotheses.
Ligand Preparation
The 3D structure of 3-Amino-2-methoxy-4-methylpyridine needs to be generated and optimized. This can be done using software like Avogadro, ChemDraw, or online tools. The ligand should then be assigned appropriate atom types and partial charges according to a chosen force field.
Defining the Binding Site
The binding site on the EGFR kinase domain can be defined based on the location of the co-crystallized ligand in our chosen PDB structure. A grid box is typically generated around this site to define the search space for the docking algorithm.
Docking Workflow
A typical molecular docking workflow using a program like AutoDock Vina involves the following steps:
-
Prepare the receptor and ligand files: Convert the prepared protein and ligand structures into the appropriate file format (e.g., PDBQT).
-
Define the grid box: Specify the center and dimensions of the search space.
-
Run the docking simulation: The software will explore different conformations and orientations of the ligand within the binding site.
-
Analyze the results: The output will be a series of binding poses ranked by their predicted binding affinity (scoring function).
The top-ranked poses should be visually inspected to assess their plausibility and to identify key interactions with the protein.
Caption: Molecular Docking Workflow.
Part 3: Molecular Dynamics Simulations - Capturing the Dynamics of Interaction
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[8][9] This provides a more realistic representation of the biological system and can reveal important information about the stability of the binding pose and the role of protein flexibility.
System Setup
The top-ranked docked pose of 3-Amino-2-methoxy-4-methylpyridine in the EGFR kinase domain is used as the starting point for the MD simulation. The complex is placed in a simulation box filled with explicit water molecules, and ions are added to neutralize the system and mimic physiological salt concentrations.
Simulation Protocol
A typical MD simulation protocol using a package like GROMACS or AMBER involves several stages:
-
Energy Minimization: The entire system (protein, ligand, water, and ions) is energy minimized to remove any bad contacts.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This is done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).
-
Production Run: Once the system is equilibrated, the production simulation is run for a desired length of time (typically nanoseconds to microseconds). The trajectory of the atoms is saved at regular intervals.
Caption: Molecular Dynamics Simulation Workflow.
Trajectory Analysis
The resulting trajectory is a rich source of information. Key analyses include:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the course of the simulation.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the ligand and the protein.
-
Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity, providing a more rigorous prediction than docking scores.
Table 2: Representative Data from MD Simulation Analysis
| Analysis Metric | Description | Example Value | Interpretation |
| Ligand RMSD | Fluctuation of the ligand's position relative to the protein's binding site. | 1.5 Å | Stable binding within the pocket. |
| Protein RMSF | Fluctuation of individual amino acid residues. | High peaks in loop regions | Identifies flexible parts of the protein. |
| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is present. | 85% with Asp855 | Indicates a strong and stable interaction. |
| MM/GBSA Binding Energy | Estimated free energy of binding. | -45.5 kcal/mol | A favorable binding affinity. |
Part 4: Pharmacophore Modeling - Abstracting the Key Features for Binding
Pharmacophore modeling is a technique used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target.[10] This "pharmacophore" can then be used as a 3D query to search large compound databases for novel molecules with the potential to bind to the same target.
Ligand-Based vs. Structure-Based Modeling
There are two main approaches to pharmacophore modeling:
-
Ligand-based: This method is used when the 3D structure of the target is unknown. It involves aligning a set of known active molecules and identifying the common chemical features.
-
Structure-based: When the 3D structure of the protein-ligand complex is available (as in our case from docking and MD simulations), a pharmacophore can be generated based on the key interactions observed.
Generating a Structure-Based Pharmacophore
Using the equilibrated structure from our MD simulation, we can identify the key interaction points between 3-Amino-2-methoxy-4-methylpyridine and the EGFR kinase domain. These interactions can be translated into pharmacophoric features, such as:
-
Hydrogen Bond Acceptors
-
Hydrogen Bond Donors
-
Hydrophobic Centers
-
Aromatic Rings
-
Positive/Negative Ionizable Centers
Software like LigandScout or Phase can be used to automatically generate a pharmacophore model from a protein-ligand complex.
Caption: Structure-Based Pharmacophore Modeling Workflow.
Conclusion: Synthesizing In Silico Insights for Drug Discovery
This technical guide has outlined a comprehensive in silico workflow for investigating the molecular interactions of 3-Amino-2-methoxy-4-methylpyridine, using the EGFR kinase domain as a case study. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can build a detailed and dynamic picture of how a small molecule interacts with its biological target.
The insights gained from these computational methods are not merely academic; they provide a rational basis for designing more effective and safer medicines. The predicted binding modes can guide the synthesis of new analogs with improved potency, while the understanding of protein dynamics can inform strategies for overcoming drug resistance. Ultimately, a well-executed in silico modeling cascade, as described herein, is an indispensable component of the modern drug discovery and development pipeline.
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An In-depth Technical Guide to the Solubility and Stability of 3-Methoxy-2-methyl-4-pyridinamine
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly characterize the aqueous solubility and chemical stability of 3-Methoxy-2-methyl-4-pyridinamine. In the absence of extensive publicly available data for this specific molecule, this document synthesizes foundational principles of solubility and stability testing with insights gleaned from structurally related 4-aminopyridine derivatives. Detailed, field-proven protocols for equilibrium solubility assessment, forced degradation studies, and the development of a stability-indicating analytical method are presented. The causality behind experimental choices is emphasized to ensure the generation of robust and reliable data crucial for early-stage drug development and formulation.
Introduction and Compound Profile
3-Methoxy-2-methyl-4-pyridinamine is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research.[1] Its structure, featuring a basic aminopyridine core with methoxy and methyl substituents, suggests a unique combination of physicochemical properties that govern its behavior in aqueous and organic environments. A thorough understanding of its solubility and stability is a prerequisite for any further development, influencing formulation strategies, bioavailability, and shelf-life.
While specific experimental data for 3-Methoxy-2-methyl-4-pyridinamine is scarce, its structural similarity to 4-aminopyridine (a potassium channel blocker) provides a valuable starting point for predicting its chemical liabilities.[2] Studies on 4-aminopyridine and its derivatives have shown that the pyridine ring can be susceptible to oxidation and hydroxylation.[2][3][4] Therefore, a rigorous investigation into these potential degradation pathways is warranted.
Table 1: Physicochemical Properties of 3-Methoxy-2-methyl-4-pyridinamine and Related Compounds
| Property | 3-Methoxy-2-methyl-4-pyridinamine (Predicted/Inferred) | 3-Amino-2-methoxy-4-methylpyridine[1][5] | 3-Methoxy-4-aminopyridine[6] |
| Molecular Formula | C₇H₁₀N₂O | C₇H₁₀N₂O | C₆H₈N₂O |
| Molecular Weight | 138.17 g/mol | 138.17 g/mol | 124.14 g/mol |
| Appearance | Likely a solid or liquid | Yellow or light brown liquid | Not specified |
| pKa | Estimated 5-7 (due to pyridine nitrogen) | Not available | Not available |
| LogP | Estimated 0.5 - 1.5 | 0.8 | 0.1 |
Note: Predicted values are based on chemical structure and data from similar compounds.
Aqueous Solubility Assessment
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The following protocol outlines a robust method for determining the equilibrium solubility of 3-Methoxy-2-methyl-4-pyridinamine across a physiologically relevant pH range.
Rationale for Experimental Design
The "shake-flask" method is the gold standard for determining equilibrium solubility due to its simplicity and reliability.[7] By measuring solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8, representing gastric fluid and intestinal conditions), we can understand how the compound's ionization state affects its solubility. As a substituted pyridine, 3-Methoxy-2-methyl-4-pyridinamine is expected to have a pKa associated with the pyridine nitrogen, making its solubility pH-dependent.
Experimental Protocol: Equilibrium Solubility Determination
-
Preparation of Buffers: Prepare buffers at pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) in accordance with USP standards.
-
Sample Preparation: Add an excess amount of 3-Methoxy-2-methyl-4-pyridinamine to separate vials containing each of the prepared buffers. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solids.
-
Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Calculate the solubility in mg/mL or µg/mL for each pH condition.
Diagram: Solubility Assessment Workflow
Caption: Workflow for equilibrium solubility determination.
Stability Studies and Forced Degradation
Stability testing is crucial to identify potential degradation pathways, determine the intrinsic stability of the molecule, and develop a stability-indicating analytical method. Forced degradation studies deliberately expose the compound to harsh conditions to accelerate its decomposition.
Rationale for Stress Conditions
The choice of stress conditions (acidic, basic, oxidative, photolytic, and thermal) is based on ICH guidelines and is designed to cover a wide range of potential degradation pathways. For a substituted aminopyridine, particular attention should be paid to:
-
Oxidative degradation: The pyridine ring and amino group can be susceptible to oxidation.[8]
-
Hydrolytic degradation: While the methoxy group may be relatively stable, extreme pH conditions could potentially lead to hydrolysis.
-
Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV light.
Insights from the metabolism of 4-aminopyridine, which involves hydroxylation to 3-hydroxy-4-aminopyridine, suggest that oxidative pathways leading to hydroxylated degradants are highly probable.[2][4]
Experimental Protocol: Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of 3-Methoxy-2-methyl-4-pyridinamine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Mix the stock solution with 0.1 N HCl and heat at 60-80 °C for a specified time.
-
Basic: Mix the stock solution with 0.1 N NaOH and heat at 60-80 °C for a specified time.
-
Oxidative: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.
-
Thermal: Expose the solid compound and a solution to dry heat (e.g., 80 °C).
-
Photolytic: Expose the solid compound and a solution to UV light (e.g., 254 nm and 365 nm) in a photostability chamber.
-
-
Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) to track the degradation progress.
-
Sample Analysis: Analyze the stressed samples using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to separate the parent compound from its degradation products.
-
Mass Balance: Aim for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation. Calculate the mass balance to account for all the material.
Diagram: Potential Degradation Pathways
Caption: Hypothesized degradation pathways for 3-Methoxy-2-methyl-4-pyridinamine.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the API due to degradation.
Method of Choice: Reversed-Phase HPLC
Reversed-phase HPLC with UV detection is the most common and versatile technique for stability-indicating assays of small molecules.[9] A C18 column is a good starting point, and method development will involve optimizing the mobile phase composition (acetonitrile or methanol and a buffered aqueous phase), gradient, flow rate, and column temperature to achieve adequate separation between the parent peak and all degradation product peaks.
Protocol for Method Development and Validation
-
Initial Screening: Begin with a generic gradient method (e.g., 5-95% acetonitrile in water with 0.1% formic acid) to assess the retention of the parent compound and the complexity of the degradation profiles from the forced degradation studies.
-
Optimization: Adjust the mobile phase pH, organic modifier, and gradient slope to improve the resolution between the parent peak and the degradant peaks.
-
Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in the presence of its degradants. The UV spectra across the peak should be consistent.
-
Validation: Once the method is optimized, perform a validation according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Table 2: Starting Parameters for HPLC Method Development
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax of the compound) |
| Injection Volume | 10 µL |
Data Interpretation and Reporting
A comprehensive report should be generated that includes:
-
Solubility Data: A table summarizing the solubility of 3-Methoxy-2-methyl-4-pyridinamine at each pH, along with the corresponding standard deviations.
-
Forced Degradation Results: A summary of the percentage degradation under each stress condition, including chromatograms showing the separation of the parent compound and its degradation products.
-
Stability-Indicating Method Validation: A summary of the validation results, demonstrating that the method is suitable for its intended purpose.
-
Proposed Degradation Pathway: A discussion of the likely degradation pathways based on the forced degradation results and any structural elucidation of the major degradants (e.g., by LC-MS).
Conclusion
This technical guide provides a robust and scientifically sound framework for the comprehensive evaluation of the solubility and stability of 3-Methoxy-2-methyl-4-pyridinamine. By following the detailed protocols and understanding the rationale behind the experimental design, researchers can generate high-quality data that is essential for making informed decisions in the drug development process. The insights gained from structurally related compounds, such as 4-aminopyridine, provide a valuable foundation for anticipating and investigating the chemical liabilities of this molecule.
References
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Attri, P., Garg, S., & Ratan, J. K. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment... ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 3-Methoxy-2-methyl-1H-pyridin-4-one. Retrieved from [Link]
- Kwan, Y. W., et al. (2014). Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. Pharmacology Research & Perspectives, 2(4), e00052.
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PubMed. (n.d.). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Retrieved from [Link]
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MySkinRecipes. (n.d.). 3-Methoxy-2-methylpyridin-4-amine. Retrieved from [Link]
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PubMed. (n.d.). Stability indicating assay for dipyrone. Part I. Separation and quantitative determination of dipyrone and its degradation products by thin-layer chromatography. Retrieved from [Link]
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ChemEurope.com. (n.d.). Pyridine. Retrieved from [Link]
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Methodological & Application
Application Note: Strategic Synthesis of Potent Kinase Inhibitors Utilizing the 3-Methoxy-2-methyl-4-pyridinamine Scaffold
Abstract
The pyridine ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets. Within this class, 3-Methoxy-2-methyl-4-pyridinamine has emerged as a particularly valuable starting material for the development of targeted kinase inhibitors. Its structural and electronic properties are ideal for forming critical hydrogen bond interactions within the ATP-binding hinge region of many oncogenic kinases. This document provides a detailed guide for researchers, outlining the strategic synthesis, mechanistic rationale, and practical protocols for creating novel kinase inhibitors based on this versatile scaffold. We present a representative protocol for a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction, discuss structure-activity relationships (SAR), and provide insights into the biological validation of these compounds.
Introduction: The Strategic Value of the Pyridinamine Core
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Small molecule kinase inhibitors that compete with ATP for binding to the enzyme's active site have revolutionized cancer therapy. The design of these inhibitors often relies on core scaffolds that can effectively mimic the purine ring of ATP and establish key interactions with the kinase "hinge" region.
The 4-aminopyridine moiety is an excellent bioisostere of the adenine ring of ATP. The strategic placement of a methoxy group at the 3-position and a methyl group at the 2-position, as in 3-Methoxy-2-methyl-4-pyridinamine, serves two primary purposes:
-
Electronic Modulation: The methoxy group is an electron-donating group that can influence the pKa of the pyridine ring nitrogen and the exocyclic amine, fine-tuning the hydrogen bonding capacity.
-
Steric Guidance: The 2-methyl group provides steric hindrance that can enforce a specific conformation upon binding and create vectors for substitution to explore deeper pockets within the active site, enhancing both potency and selectivity.[1]
This guide focuses on leveraging this scaffold to synthesize a library of potential inhibitors targeting kinases such as c-MET, Aurora kinases, and others implicated in cancer progression.[1][2]
Synthetic Strategy: Building Inhibitor Diversity
The primary synthetic route for elaborating the 3-Methoxy-2-methyl-4-pyridinamine core involves its coupling with various (hetero)aromatic systems. The most robust and versatile method for this transformation is the palladium-catalyzed Buchwald-Hartwig amination. This reaction allows for the formation of a C-N bond between the 4-amino group and an aryl or heteroaryl halide.
The general synthetic approach is outlined below. The key precursor, a halogenated heterocycle (e.g., a chloropyrimidine or chloropyrazine), can be synthesized or procured separately. This modular approach enables the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.
Visualizing the General Synthetic Workflow
Caption: General workflow for kinase inhibitor synthesis.
Detailed Protocol: Synthesis of a Representative c-MET Inhibitor
This protocol describes the synthesis of a novel inhibitor by coupling 3-Methoxy-2-methyl-4-pyridinamine with a substituted chloropyrimidine, a scaffold known to target kinases like c-MET.[2]
Reaction: Palladium-catalyzed amination of 2-chloro-4-(quinazolin-6-yl)pyrimidine with 3-Methoxy-2-methyl-4-pyridinamine.
Materials and Reagents
| Reagent | Acronym/Formula | M.W. ( g/mol ) | Supplier | Notes |
| 3-Methoxy-2-methyl-4-pyridinamine | C₇H₁₀N₂O | 138.17 | Commercial | Starting material |
| 2-chloro-4-(quinazolin-6-yl)pyrimidine | C₁₂H₇ClN₄ | 242.66 | Custom Synth. | The electrophilic coupling partner |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | 915.72 | Commercial | Palladium catalyst precursor |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | Commercial | Buchwald-Hartwig ligand |
| Cesium Carbonate | Cs₂CO₃ | 325.82 | Commercial | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Commercial | Anhydrous, reaction solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercial | For extraction |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | Lab Prepared | For aqueous wash |
| Brine | NaCl(aq) | - | Lab Prepared | For aqueous wash |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Commercial | Drying agent |
| Silica Gel | SiO₂ | - | Commercial | For column chromatography |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 50 mL flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Methoxy-2-methyl-4-pyridinamine (138 mg, 1.0 mmol, 1.0 equiv) and 2-chloro-4-(quinazolin-6-yl)pyrimidine (243 mg, 1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add cesium carbonate (489 mg, 1.5 mmol, 1.5 equiv), Xantphos (58 mg, 0.1 mmol, 10 mol%), and Pd₂(dba)₃ (46 mg, 0.05 mmol, 5 mol%).
-
Solvent and Degassing: Place the flask under an inert atmosphere (Argon or Nitrogen). Add 15 mL of anhydrous 1,4-dioxane via syringe. Degas the resulting suspension by bubbling argon through it for 15 minutes.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (3 x 20 mL).
-
Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of 0-10% methanol in dichloromethane to afford the pure target compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Mechanism of Action and Biological Rationale
The synthesized N-(3-methoxy-2-methylpyridin-4-yl)-4-(quinazolin-6-yl)pyrimidin-2-amine is designed to be an ATP-competitive kinase inhibitor. Its mechanism relies on key structural motifs that interact with the highly conserved ATP-binding pocket of the target kinase.
-
Hinge Binding: The pyrimidine ring and the exocyclic amine nitrogen are positioned to form two or three crucial hydrogen bonds with the backbone amide residues of the kinase hinge region. This interaction is the primary anchor for the inhibitor.
-
Hydrophobic Interactions: The quinazoline moiety and the methoxy-methyl-pyridine ring occupy adjacent hydrophobic pockets, displacing the adenine portion of ATP.
-
Selectivity: Substitutions on the quinazoline ring can be tailored to exploit unique features of the target kinase's active site, thereby conferring selectivity over other kinases.
Conceptual Diagram of Inhibitor Binding
Caption: Inhibitor binding in the kinase ATP pocket.
Structure-Activity Relationship (SAR) Data
To guide further optimization, a small library of analogues can be synthesized by varying the "R" group on the coupling partner. The resulting compounds can be tested for their inhibitory activity against a target kinase (e.g., c-MET). The data below is representative of a typical SAR study.
| Compound ID | Core Scaffold | R-Group (on Quinazoline) | c-MET IC₅₀ (nM) |
| PRO-001 | N-(3-methoxy-2-methylpyridin-4-yl)-pyrimidin | Unsubstituted Quinazoline | 25.5 |
| PRO-002 | N-(3-methoxy-2-methylpyridin-4-yl)-pyrimidin | 4-Fluoro | 15.2 |
| PRO-003 | N-(3-methoxy-2-methylpyridin-4-yl)-pyrimidin | 4-Methoxy | 30.8 |
| PRO-004 | N-(3-methoxy-2-methylpyridin-4-yl)-pyrimidin | 4-(Piperidin-1-yl) | 5.1 |
Analysis: The hypothetical data suggests that small electron-withdrawing groups like fluorine are well-tolerated (PRO-002), while electron-donating groups may be slightly detrimental (PRO-003). Crucially, introducing a solubilizing group like a piperidine moiety that can extend towards the solvent-exposed region often leads to a significant enhancement in potency (PRO-004), a common strategy in kinase inhibitor design.[2]
Troubleshooting and Field-Proven Insights
-
Low Yields in Coupling: If the Buchwald-Hartwig reaction yields are low, consider screening alternative ligands (e.g., SPhos, RuPhos) and bases (e.g., K₃PO₄, NaOtBu). Ensure all reagents and the solvent are scrupulously anhydrous, as water can deactivate the catalyst.
-
Purification Challenges: The polar nature of pyridinamine compounds can lead to streaking on silica gel columns. Employing a modified mobile phase, such as adding 0.5-1% triethylamine or ammonia in methanol, can significantly improve peak shape and separation.
-
Precursor Synthesis: The synthesis of the key intermediate, 4-chloro-3-methoxy-2-methyl-pyridine, is a critical upstream step. This is often achieved by treating 3-methoxy-2-methyl-4-pyrone with a chlorinating agent like phosphorus oxychloride.[3][4] Optimizing this step is crucial for the overall efficiency of the synthetic campaign.
References
-
Jain, R., et al. (2021). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. ChemistrySelect. Available at: [Link]
-
CN103172602A. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. SciSpace. Available at: [Link]
-
Cui, J., et al. (2015). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules. Available at: [Link]
- Google Patents. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
-
Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Collins, I., et al. (2014). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry. Available at: [Link]
Sources
- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Coupling Reactions with 3-Methoxy-2-methyl-4-pyridinamine for Drug Discovery
Abstract
3-Methoxy-2-methyl-4-pyridinamine is a highly valuable heterocyclic building block in modern medicinal chemistry. Its substituted pyridine core is a common motif in a wide array of pharmacologically active agents. The strategic functionalization of this scaffold via cross-coupling reactions is paramount for the rapid generation of diverse compound libraries aimed at drug discovery. This document provides an in-depth guide and field-proven protocols for three essential classes of coupling reactions involving this key intermediate: Palladium-catalyzed Buchwald-Hartwig amination for C-N bond formation, Suzuki-Miyaura coupling for C-C bond construction, and standard amide bond formation. The protocols are designed to be robust and reproducible, with a focus on explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of 3-Methoxy-2-methyl-4-pyridinamine
The pyridine ring is a privileged scaffold in drug design, and functionalized aminopyridines are critical starting materials for accessing novel chemical space. 3-Methoxy-2-methyl-4-pyridinamine, with its distinct substitution pattern, offers multiple avenues for synthetic elaboration. The 4-amino group serves as a potent nucleophile or a handle for directed coupling, while the pyridine ring itself can be halogenated to participate in further cross-coupling. Mastering the coupling chemistry of this reagent is essential for researchers aiming to synthesize complex molecules for biological screening. This guide details robust methodologies for its use in key synthetic transformations.
Buchwald-Hartwig Amination: Forging C(aryl)-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling of amines with aryl halides or triflates.[1][2] This reaction is particularly useful for synthesizing N-aryl pyridinamines, a common structural feature in kinase inhibitors and other targeted therapeutics.
2.1. Mechanistic Principle
The catalytic cycle is a well-established process involving a Pd(0)/Pd(II) cycle.[3] It commences with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates the amine. In the presence of a base, the amine is deprotonated to form a palladium amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1] The choice of ligand is critical, as sterically hindered and electron-rich phosphine ligands facilitate the reductive elimination step and prevent catalyst decomposition.[4]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
2.2. Experimental Protocol: Coupling with an Aryl Bromide
This protocol provides a general method for the N-arylation of 3-Methoxy-2-methyl-4-pyridinamine.
Table 1: Reagent Summary for Buchwald-Hartwig Amination
| Reagent/Component | M.W. ( g/mol ) | Stoichiometry | Amount (mmol) | Mass/Volume | Purpose |
| 3-Methoxy-2-methyl-4-pyridinamine | 138.17 | 1.2 equiv. | 1.2 | 166 mg | Amine Coupling Partner |
| Aryl Bromide (Ar-Br) | - | 1.0 equiv. | 1.0 | - | Arylating Agent |
| Pd₂(dba)₃ | 915.72 | 2 mol % (Pd) | 0.01 | 9.2 mg | Palladium Pre-catalyst |
| Xantphos | 578.68 | 4 mol % | 0.04 | 23.1 mg | Ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 equiv. | 1.4 | 135 mg | Base |
| Toluene, Anhydrous | - | - | - | 5.0 mL | Solvent |
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 3-Methoxy-2-methyl-4-pyridinamine (166 mg, 1.2 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Catalyst/Ligand Addition: In a separate vial, weigh Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and Xantphos (23.1 mg, 0.04 mmol). Add these solids to the reaction vessel. Causality Note: The use of a bidentate ligand like Xantphos often provides a stable catalytic complex that promotes high yields and is effective for coupling with heteroaromatic amines.[5]
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) species is oxygen-sensitive.
-
Solvent Addition: Add anhydrous toluene (5.0 mL) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the limiting aryl bromide.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench by adding water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C(aryl)-C(aryl) Bonds
To participate in a Suzuki-Miyaura coupling, the 3-Methoxy-2-methyl-4-pyridinamine scaffold must first be converted into a halide. A common route involves a Sandmeyer-type reaction or direct halogenation, which can be challenging. A more reliable approach starts from a related precursor, 3-methoxy-2-methyl-4-pyrone, which can be chlorinated to 4-chloro-3-methoxy-2-methylpyridine.[6] This halide is then an excellent substrate for Suzuki coupling.
3.1. Mechanistic Principle
The Suzuki reaction couples an organoboron species (e.g., a boronic acid) with an organic halide or triflate.[7][8] The catalytic cycle involves: (1) Oxidative addition of the aryl halide to the Pd(0) catalyst; (2) Transmetalation, where the organic group from the boron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species[9]; (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. m.youtube.com [m.youtube.com]
A Robust, Optimized HPLC Method for the Analysis of 3-Methoxy-2-methyl-4-pyridinamine
An Application Note for Drug Development Professionals
Abstract
This application note presents a comprehensive guide to developing a robust, accurate, and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Methoxy-2-methyl-4-pyridinamine. As a substituted pyridinamine, this compound presents unique challenges common to basic analytes, including poor peak shape and variable retention on traditional silica-based columns. This document details a systematic approach, from initial analyte characterization and strategic selection of chromatographic parameters to final method optimization and validation protocols. The causality behind each experimental choice is explained, providing researchers with a foundational understanding to adapt this method or develop similar ones for other polar basic compounds. The final validated method is suitable for quality control, stability testing, and various quantitative applications in a drug development environment.
Analyte Properties & Chromatographic Considerations
A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical and efficient HPLC method development.
Chemical Structure:
Physicochemical Properties (Estimated):
Direct experimental data for 3-Methoxy-2-methyl-4-pyridinamine is not widely available in public databases. However, its properties can be reliably estimated based on its structural moieties—a pyridine ring, a primary amine, a methyl group, and a methoxy group.
-
pKa (Basicity): The pyridine ring nitrogen (pKa ≈ 5.2) and the exocyclic amino group work in concert. The 4-amino substituent is a strong electron-donating group, which significantly increases the basicity of the ring nitrogen. The estimated pKa for the conjugate acid of this compound is expected to be in the range of 7.5 - 8.5 . This classifies it as a basic compound, which is a critical factor for HPLC analysis.
-
logP (Polarity): The presence of the amino and methoxy groups, along with the nitrogen heteroatom, imparts significant polarity. The estimated octanol-water partition coefficient (logP) is low, suggesting the compound is hydrophilic. This indicates that achieving sufficient retention on a standard reversed-phase (RP) column might be challenging without careful mobile phase control.
-
UV Absorbance (λmax): Pyridine derivatives are strong chromophores and typically exhibit maximum absorbance between 250 and 280 nm. For initial method development, a detection wavelength of 260 nm is a logical starting point, pending experimental verification with a Diode Array Detector (DAD) to identify the true λmax.
Initial Chromatographic Strategy:
Based on its polar and basic nature, Reversed-Phase HPLC is the most suitable chromatographic mode. The primary challenge will be to manage the strong interactions between the basic amine function and the acidic silanol groups present on the surface of silica-based stationary phases. These secondary ionic interactions are a common cause of severe peak tailing.[1][2] Therefore, the method development strategy must focus on mitigating these interactions to achieve a symmetrical, Gaussian peak shape.[3]
HPLC Method Development Strategy
Our strategy is a systematic process of selecting and optimizing parameters to control analyte retention and, most importantly, peak shape.
Initial Parameter Selection: The Rationale
-
Column Selection: A modern, high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is the recommended starting point. The high-purity silica minimizes metal impurities that can create active silanol sites, and the end-capping process chemically bonds a small silane to most of the remaining free silanols, rendering the surface more inert.[2][4]
-
Mobile Phase pH Control: This is the most critical parameter for achieving good chromatography of a basic compound.[5] The goal is to ensure the analyte and the stationary phase surface have consistent, controlled charges during elution. A low-pH mobile phase is the most common and robust approach.
-
Rationale for Low pH (2.5 - 3.5): By buffering the mobile phase to a pH at least two units below the analyte's pKa, we ensure the 3-Methoxy-2-methyl-4-pyridinamine is fully and consistently protonated (exists as a cation). Simultaneously, a pH below 3.5 protonates the vast majority of residual silanol groups (Si-OH) on the column, making them neutral.[1][6] This eliminates the strong ionic attraction between a positively charged analyte and a negatively charged silanol (SiO-), which is the primary cause of peak tailing.[6] We will select a phosphate or formate buffer due to their appropriate buffering capacity in this pH range.
-
-
Organic Modifier: Acetonitrile (ACN) is chosen as the initial organic solvent due to its low viscosity, low UV cutoff, and different selectivity compared to methanol. Methanol can be investigated later if selectivity with co-eluting impurities needs to be modified.[6]
-
Detector: A Diode Array Detector (DAD) is preferred to confirm the λmax and to assess peak purity throughout the development process. The initial monitoring wavelength will be set to 260 nm.
Optimization Workflow
The development process follows a logical sequence to refine the separation. This workflow is designed to efficiently diagnose and solve common chromatographic issues.
Caption: A systematic workflow for HPLC method development for 3-Methoxy-2-methyl-4-pyridinamine.
Optimized Analytical Method Protocol
The following protocol was established after following the systematic development workflow.
Equipment and Reagents
-
HPLC system with gradient pump, autosampler, column oven, and DAD/UV detector.
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
Analytical balance, pH meter, volumetric flasks, and pipettes.
-
HPLC grade Acetonitrile, Potassium Phosphate Monobasic, and Phosphoric Acid.
-
HPLC grade water.
-
Reference Standard: 3-Methoxy-2-methyl-4-pyridinamine (purity >99%).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 60% B in 10 min; 60% to 95% B in 2 min; Hold at 95% B for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Run Time | 18 minutes (including re-equilibration) |
Preparation of Solutions
-
Mobile Phase A: Dissolve 2.72 g of Potassium Phosphate Monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% Phosphoric Acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 80:20 (v/v) ratio.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 3-Methoxy-2-methyl-4-pyridinamine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (100 µg/mL): Prepare the sample to a target concentration of 100 µg/mL using the Diluent. Filter through a 0.45 µm syringe filter before injection if necessary.
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system must be verified to be fit for its intended use. This is accomplished by injecting the standard solution multiple times and evaluating key performance indicators as per USP General Chapter <621>.
| Parameter | Acceptance Criteria | Rationale |
| Replicate Injections | 5 | To assess system precision. |
| % RSD of Peak Area | ≤ 1.0% | Ensures the injector and detector are performing consistently. |
| Tailing Factor (Tf) | ≤ 1.5 | Confirms peak symmetry, indicating minimal unwanted secondary interactions. |
| Theoretical Plates (N) | ≥ 5000 | Measures column efficiency and indicates good packing and flow dynamics. |
Method Validation Protocol
The optimized method must be validated to demonstrate its suitability for its intended purpose, following the International Council for Harmonisation (ICH) Q2(R2) guidelines.
Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol:
-
Inject the diluent (blank) to check for interfering peaks.
-
Inject a placebo (formulation matrix without the active ingredient) to assess excipient interference.
-
Subject a sample solution to stress conditions (acid, base, peroxide, heat, light) and analyze the degraded sample.
-
Assess peak purity of the analyte in the stressed samples using the DAD.
-
Linearity and Range
-
Objective: To establish that the method's response is directly proportional to the analyte concentration over a specified range.
-
Protocol:
-
Prepare a series of at least five standard solutions covering 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of mean peak area versus concentration.
-
Perform linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Prepare a placebo matrix and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate and analyze against a freshly prepared standard.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0% at each level.
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six independent sample preparations at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or different equipment.
-
-
Acceptance Criteria: %RSD of the results should be ≤ 2.0%.
Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Vary key parameters one at a time, such as:
-
Mobile Phase pH (± 0.2 units)
-
Column Temperature (± 5 °C)
-
Flow Rate (± 0.1 mL/min)
-
-
Analyze a sample under each condition and evaluate the impact on SST parameters and quantitative results.
-
-
Acceptance Criteria: SST criteria must be met, and results should not significantly deviate from the nominal condition.
Conclusion
This application note provides a detailed and scientifically justified protocol for the development and validation of an HPLC method for 3-Methoxy-2-methyl-4-pyridinamine. By employing a low-pH mobile phase with a modern, end-capped C18 column, the common chromatographic challenges associated with basic analytes, particularly peak tailing, are effectively overcome. The resulting method is shown to be robust, precise, and accurate. The systematic workflow and detailed validation protocols described herein serve as a reliable template for researchers in quality control and drug development, ensuring data integrity and regulatory compliance.
References
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]
-
PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study.[Link]
-
Agilent Technologies. (2010). The Secrets of Good Peak Shape in HPLC.[Link]
-
PubChem. 3-[(3-Methoxy-2-pyridinyl)methyl]pyridin-4-amine. National Center for Biotechnology Information. [Link]
-
Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.[Link]
-
Agilent Technologies. (2023). Why it matters and how to get good peak shape.[Link]
-
Phenomenex. Reversed Phase HPLC Method Development.[Link]
-
U.S. Pharmacopeia. General Chapter <621> Chromatography.[Link]
-
International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[Link]
Sources
Application Notes and Protocols: The Strategic Use of 3-Methoxy-2-methyl-4-pyridinamine in Agrochemical Synthesis
Introduction: A Versatile Pyridine Building Block for Modern Crop Protection
3-Methoxy-2-methyl-4-pyridinamine is a highly functionalized pyridine derivative that has emerged as a critical building block in the synthesis of advanced agrochemicals.[1][2] Its unique substitution pattern, featuring an activating amino group, a methoxy substituent, and a methyl group, provides a versatile scaffold for the construction of complex, biologically active molecules.[1] This intermediate is particularly valuable in the development of modern herbicides, offering a pathway to compounds with improved efficacy, selectivity, and favorable environmental profiles.[2][3] The strategic placement of functional groups on the pyridine ring allows for precise molecular tailoring, enabling researchers to fine-tune the herbicidal activity and crop safety of the final products.[3]
This guide provides a comprehensive overview of the application of 3-Methoxy-2-methyl-4-pyridinamine in agrochemical synthesis, with a focus on its use in the preparation of sulfonylurea herbicides. Detailed protocols, mechanistic insights, and characterization data are presented to assist researchers and scientists in leveraging this key intermediate for the discovery and development of next-generation crop protection agents.
Physicochemical Properties and Safe Handling of 3-Methoxy-2-methyl-4-pyridinamine
A thorough understanding of the physicochemical properties and safety considerations of 3-Methoxy-2-methyl-4-pyridinamine is paramount for its effective and safe utilization in a laboratory setting.
Physicochemical Data Summary:
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂O | [4] |
| Molecular Weight | 138.17 g/mol | [4] |
| Appearance | Off-white to light yellow crystalline powder | - |
| Boiling Point | 265 °C | [4] |
| Flash Point | 114 °C | [4] |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Application in Agrochemical Synthesis: A Case Study in Sulfonylurea Herbicides
Sulfonylurea herbicides are a critical class of agrochemicals that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[1] The pyridine moiety is a common feature in many sulfonylurea herbicides, contributing to their high efficacy and selectivity.[5] 3-Methoxy-2-methyl-4-pyridinamine serves as an excellent starting material for the synthesis of novel pyridine-based sulfonylurea herbicides.
The general synthetic approach involves the reaction of 3-Methoxy-2-methyl-4-pyridinamine with a substituted benzenesulfonyl isocyanate. This reaction forms the crucial sulfonylurea bridge that is characteristic of this class of herbicides.
Experimental Protocol: Synthesis of a Model Pyridine Sulfonylurea Herbicide
This protocol details the synthesis of a model sulfonylurea herbicide, N-(((3-methoxy-2-methylpyridin-4-yl)amino)carbonyl)-2-chlorobenzenesulfonamide, as a representative example of the utility of 3-Methoxy-2-methyl-4-pyridinamine.
Reaction Scheme:
A schematic representation of the synthesis of a model pyridine sulfonylurea herbicide.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Equivalents |
| 3-Methoxy-2-methyl-4-pyridinamine | 76005-99-7 | C₇H₁₀N₂O | 138.17 | 0.01 | 1.0 |
| 2-Chlorobenzenesulfonyl isocyanate | 69330-71-2 | C₇H₄ClNO₃S | 217.63 | 0.01 | 1.0 |
| Anhydrous Acetonitrile | 75-05-8 | C₂H₃N | 41.05 | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1.38 g (0.01 mol) of 3-Methoxy-2-methyl-4-pyridinamine in 30 mL of anhydrous acetonitrile.
-
Addition of Reagent: To the stirred solution, add 2.18 g (0.01 mol) of 2-chlorobenzenesulfonyl isocyanate dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.
-
Work-up: Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired product as a white solid.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Expected Yield: 75-85%
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous acetonitrile is crucial as sulfonyl isocyanates are highly reactive towards water, which would lead to the formation of the corresponding sulfonamide and release of carbon dioxide, thereby reducing the yield of the desired sulfonylurea.
-
Room Temperature Reaction: The reaction is typically carried out at room temperature as it is generally exothermic. Elevated temperatures are usually not required and may lead to side reactions.
-
Purification by Column Chromatography: This technique is essential to separate the desired sulfonylurea product from any unreacted starting materials and byproducts, ensuring a high purity of the final compound.
Characterization Data
3-Methoxy-2-methyl-4-pyridinamine (Starting Material):
-
¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 5.6 Hz, 1H), 6.54 (d, J = 5.6 Hz, 1H), 4.15 (s, 2H, NH₂), 3.90 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 155.8, 147.2, 145.1, 138.9, 106.3, 55.8, 15.2.
N-(((3-methoxy-2-methylpyridin-4-yl)amino)carbonyl)-2-chlorobenzenesulfonamide (Product):
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.5 (s, 1H, NH), 8.5 (s, 1H, NH), 8.15 (d, J = 5.8 Hz, 1H), 7.95 (dd, J = 7.9, 1.5 Hz, 1H), 7.70-7.60 (m, 3H), 7.10 (d, J = 5.8 Hz, 1H), 3.85 (s, 3H, OCH₃), 2.30 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 164.5, 156.2, 149.8, 146.5, 140.1, 138.2, 133.5, 132.8, 131.5, 129.7, 127.9, 108.1, 56.1, 15.8.
-
MS (ESI): m/z 357.0 [M+H]⁺.
Logical Workflow for Synthesis and Screening
The development of novel agrochemicals from 3-Methoxy-2-methyl-4-pyridinamine follows a structured workflow from synthesis to biological evaluation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. EP0314505A2 - Herbicidal pyridine sulfonylureas - Google Patents [patents.google.com]
The Strategic Utility of 3-Methoxy-2-methyl-4-pyridinamine in the Genesis of Novel Heterocyclic Scaffolds: Advanced Application Notes and Protocols
For distribution to: Researchers, scientists, and drug development professionals.
Foreword: Unveiling a Versatile Pyridine Building Block
In the landscape of medicinal chemistry, substituted pyridines are foundational scaffolds for the development of therapeutic agents. Their unique electronic properties and ability to engage in hydrogen bonding have cemented their role in drug design. This document provides an in-depth guide to the synthesis and application of a highly functionalized, yet less commercially prominent, building block: 3-Methoxy-2-methyl-4-pyridinamine . The strategic placement of the amino, methoxy, and methyl groups on the pyridine ring offers a rich platform for the construction of diverse and novel fused heterocyclic systems. These systems are of significant interest in the pursuit of new kinase inhibitors, CNS-active agents, and other targeted therapies.
This guide is structured to provide not only detailed, actionable protocols but also the scientific rationale behind the experimental choices, empowering researchers to adapt and innovate upon these methodologies. We will first detail a reliable synthetic route to obtain the title compound, followed by its application in the construction of high-interest fused heterocyclic systems like pyridopyrimidines and pyrrolopyridines.
Part 1: Synthesis of the Keystone Building Block: 3-Methoxy-2-methyl-4-pyridinamine
The limited commercial availability of 3-Methoxy-2-methyl-4-pyridinamine necessitates a robust in-house synthesis. The following multi-step protocol is designed from readily available starting materials, proceeding through a key nitrated intermediate.
Logical Workflow for the Synthesis of 3-Methoxy-2-methyl-4-pyridinamine
Caption: Synthetic pathway to 3-Methoxy-2-methyl-4-pyridinamine.
Protocol 1.1: Synthesis of 2,3-Dimethyl-4-nitropyridine N-oxide
This initial step involves the activation of the pyridine ring towards nitration via N-oxidation, followed by regioselective nitration at the 4-position.
Rationale: The N-oxide group is crucial as it deactivates the 2- and 6-positions towards electrophilic attack while activating the 4-position. This directing effect is essential for achieving the desired regioselectivity during nitration.
Step 1a: N-Oxidation of 2,3-Dimethylpyridine
-
Materials: 2,3-Dimethylpyridine, hydrogen peroxide (30%), acetic acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,3-dimethylpyridine (1.0 mol) and glacial acetic acid (3.0 mol).
-
Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide (1.2 mol) dropwise, maintaining the internal temperature below 20°C.
-
After the addition is complete, heat the reaction mixture to 70-80°C for 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium carbonate until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-dimethylpyridine N-oxide as a solid.
-
Step 1b: Nitration of 2,3-Dimethylpyridine N-oxide
-
Materials: 2,3-Dimethylpyridine N-oxide, concentrated sulfuric acid (98%), fuming nitric acid.
-
Procedure:
-
To a flask containing concentrated sulfuric acid (98%, 150 mL), carefully add 2,3-dimethylpyridine N-oxide (0.5 mol) in portions, keeping the temperature below 25°C with an ice bath.
-
Once dissolved, cool the mixture to 0°C and add a mixture of fuming nitric acid (0.6 mol) and concentrated sulfuric acid (100 mL) dropwise.
-
After the addition, allow the reaction to warm to room temperature, then heat to 90°C for 24 hours.[1]
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Neutralize with a 50% aqueous solution of sodium hydroxide until the pH is ~8, keeping the mixture cool.
-
Extract the product with dichloromethane (3 x 200 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2,3-dimethyl-4-nitropyridine N-oxide, which can be purified by crystallization from ethanol.[1]
-
Protocol 1.2: Synthesis of 3-Methoxy-2-methyl-4-pyridinamine
This final stage involves a nucleophilic aromatic substitution to introduce the methoxy group, followed by reduction of the nitro group and N-oxide.
Rationale: The N-oxide and the nitro group at the 4-position make this position highly susceptible to nucleophilic attack by methoxide. Subsequent reduction is a standard transformation to yield the desired aminopyridine.
Step 1c: Methoxylation of 2,3-Dimethyl-4-nitropyridine N-oxide
-
Materials: 2,3-Dimethyl-4-nitropyridine N-oxide, sodium methoxide, methanol.
-
Procedure:
-
Prepare a solution of sodium methoxide by carefully dissolving sodium metal (0.45 mol) in anhydrous methanol (300 mL) under a nitrogen atmosphere.
-
To this solution, add 2,3-dimethyl-4-nitropyridine N-oxide (0.4 mol) portion-wise.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize with glacial acetic acid.
-
Remove the methanol under reduced pressure.
-
To the residue, add water (200 mL) and extract with ethyl acetate (3 x 150 mL).
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield 4-methoxy-2,3-dimethylpyridine N-oxide. This intermediate is often used in the next step without further purification.
-
Step 1d: Reduction to 3-Methoxy-2-methyl-4-pyridinamine
-
Materials: 4-Methoxy-2,3-dimethylpyridine N-oxide, iron powder, acetic acid, ethanol, water.
-
Procedure:
-
In a round-bottom flask, suspend 4-methoxy-2,3-dimethylpyridine N-oxide (0.3 mol) in a mixture of ethanol (200 mL), water (100 mL), and glacial acetic acid (50 mL).
-
Heat the mixture to 80°C and add iron powder (0.9 mol) in small portions over 30 minutes.
-
Maintain the reaction at reflux for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in water and basify to pH >10 with a 2M sodium hydroxide solution.
-
Extract the product with ethyl acetate (4 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 3-Methoxy-2-methyl-4-pyridinamine.
-
Purify the product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure aminopyridine.
-
Part 2: Application in the Synthesis of Fused Heterocyclic Systems
The presence of a nucleophilic amino group ortho to a methyl group and adjacent to a methoxy group provides a unique platform for various cyclization strategies.
Application 2.1: Synthesis of Pyrido[4,3-d]pyrimidines
This class of compounds is of great interest in medicinal chemistry, with many derivatives exhibiting kinase inhibitory activity. The reaction with dimethylformamide-dimethyl acetal (DMF-DMA) provides a straightforward entry into this scaffold.
Rationale: The 4-amino group of the pyridine reacts with DMF-DMA to form an N,N-dimethylformamidine intermediate. The adjacent methyl group can then be deprotonated, and the resulting carbanion attacks the formamidine carbon, leading to cyclization and subsequent elimination of dimethylamine to form the pyrimidine ring.
Caption: Workflow for Pyrido[4,3-d]pyrimidine synthesis.
Protocol 2.1: Synthesis of 4-Methoxy-5-methylpyrido[4,3-d]pyrimidine
-
Materials: 3-Methoxy-2-methyl-4-pyridinamine, Dimethylformamide-dimethyl acetal (DMF-DMA), xylene.
-
Procedure:
-
In a flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 3-Methoxy-2-methyl-4-pyridinamine (10 mmol) in xylene (50 mL).
-
Add DMF-DMA (15 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 140°C) for 12-18 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Collect the solid by filtration and wash with cold hexanes.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired pyridopyrimidine.
-
| Reagent | Molar Equiv. | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| DMF-DMA | 1.5 | Xylene | 140 | 12-18 | 70-85 |
Application 2.2: Synthesis of 4-Hydroxypyrido[3,2-b]quinolines via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomers) from anilines and diethyl ethoxymethylenemalonate (DEEMM).[2][3] This reaction can be adapted for substituted aminopyridines to generate fused pyridopyridine systems.
Rationale: The reaction proceeds in two main stages. First, the aminopyridine undergoes a nucleophilic substitution with DEEMM to form an enamine intermediate. In the second stage, a high-temperature thermal cyclization occurs, where the pyridine ring acts as the aromatic component for electrophilic attack, followed by elimination of ethanol to form the fused heterocyclic system.[2]
Protocol 2.2: Synthesis of a 4-hydroxy-5-methoxy-6-methyl-pyrido[3,2-b]quinoline-3-carboxylate derivative
-
Materials: 3-Methoxy-2-methyl-4-pyridinamine, Diethyl ethoxymethylenemalonate (DEEMM), Dowtherm A (or diphenyl ether).
-
Procedure:
-
Step 1 (Condensation): In a round-bottom flask, mix 3-Methoxy-2-methyl-4-pyridinamine (10 mmol) and DEEMM (11 mmol). Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by observing the evolution of ethanol. The resulting crude intermediate can be used directly in the next step.
-
Step 2 (Cyclization): To the crude intermediate, add Dowtherm A (20 mL). Heat the mixture to 240-250°C for 30-60 minutes.
-
Monitor the cyclization by TLC.
-
Cool the reaction mixture to below 100°C and add hexanes (50 mL) to precipitate the product.
-
Stir the suspension for 1 hour, then collect the solid by filtration.
-
Wash the solid with fresh hexanes and then with diethyl ether.
-
The crude product can be recrystallized from a suitable solvent like ethanol or DMF to yield the pure 4-hydroxy-pyrido[3,2-b]quinoline derivative.
-
| Reagent | Molar Equiv. | Solvent | Temp. (°C) | Time | Typical Yield (%) |
| DEEMM | 1.1 | Neat, then Dowtherm A | 120-130, then 240-250 | 2 h, then 0.5-1 h | 65-80 |
Application 2.3: Synthesis of Pyrrolo[3,2-b]pyridines via the Clauson-Kaas Reaction
The Clauson-Kaas reaction is a classic and reliable method for synthesizing N-substituted pyrroles from primary amines and 2,5-dimethoxytetrahydrofuran.[4][5] This can be applied to 3-Methoxy-2-methyl-4-pyridinamine to generate the corresponding pyrrolopyridine.
Rationale: Under acidic conditions, 2,5-dimethoxytetrahydrofuran hydrolyzes to form succinaldehyde in situ. The primary amine of the pyridinamine then condenses with the two aldehyde functionalities of succinaldehyde to form a di-imine, which subsequently cyclizes and aromatizes to the pyrrole ring.[4]
Caption: Clauson-Kaas synthesis of a Pyrrolo[3,2-b]pyridine derivative.
Protocol 2.3: Synthesis of N-(3-Methoxy-2-methylpyridin-4-yl)-1H-pyrrole
-
Materials: 3-Methoxy-2-methyl-4-pyridinamine, 2,5-dimethoxytetrahydrofuran, glacial acetic acid.
-
Procedure:
-
In a round-bottom flask, dissolve 3-Methoxy-2-methyl-4-pyridinamine (10 mmol) in glacial acetic acid (20 mL).
-
Add 2,5-dimethoxytetrahydrofuran (11 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 118°C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice water (100 mL).
-
Neutralize the solution by the slow addition of solid sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure pyrrolopyridine.
-
| Reagent | Molar Equiv. | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 2,5-Dimethoxytetrahydrofuran | 1.1 | Glacial Acetic Acid | 118 | 2-4 | 75-90 |
Conclusion
While not a readily available reagent, 3-Methoxy-2-methyl-4-pyridinamine represents a building block of significant potential. The protocols detailed herein provide a clear pathway for its synthesis and subsequent elaboration into medicinally relevant fused heterocyclic systems. The strategic positioning of its functional groups allows for a diverse range of cyclization reactions, opening avenues for the creation of novel compound libraries for drug discovery programs. The presented methodologies, grounded in established chemical principles, are intended to serve as a robust starting point for further exploration and innovation in the field of heterocyclic chemistry.
References
- Patentsnap.Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
- Google Patents.CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
-
PrepChem. Synthesis of 2,3-dimethyl-4-nitropyridine 1-oxide.[Link]
-
Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.[Link]
-
Beilstein Journals. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[Link]
-
SCIRP. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives.[Link]
- Google Patents.
-
Wikipedia. Gould–Jacobs reaction.[Link]
-
MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.[Link]
-
Biotage. Gould Jacobs Quinoline forming reaction.[Link]
- Google Patents.CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
-
onlinelibrary.wiley.com. Gould-Jacobs Reaction.[Link]
-
ARkat USA, Inc. Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles.[Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
Scale-Up Synthesis of 3-Methoxy-2-methyl-4-pyridinamine and its Derivatives: An Application and Protocol Guide
This comprehensive guide provides detailed application notes and protocols for the scale-up synthesis of 3-Methoxy-2-methyl-4-pyridinamine and its derivatives. Designed for researchers, scientists, and drug development professionals, this document offers a deep dive into the synthetic pathway, process optimization, safety considerations, and analytical methodologies essential for transitioning from laboratory-scale to pilot and commercial-scale production. Our focus is on providing a scientifically sound, practical, and safe approach to the synthesis of this important chemical scaffold.
Introduction
Substituted 4-aminopyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their unique electronic and structural properties make them valuable pharmacophores in a range of therapeutic areas. 3-Methoxy-2-methyl-4-pyridinamine, in particular, serves as a key building block for the synthesis of a variety of biologically active molecules. The strategic placement of the methoxy and methyl groups on the pyridine ring allows for fine-tuning of the molecule's physicochemical properties, influencing its solubility, metabolic stability, and target-binding affinity.
The scale-up of the synthesis of this and other highly functionalized pyridinamine derivatives presents a unique set of challenges. These include ensuring regioselectivity, managing reaction exotherms, optimizing catalyst efficiency and removal, and developing robust purification and analytical methods. This guide addresses these challenges by providing a detailed, field-proven synthetic strategy, emphasizing safety, efficiency, and product quality.
Synthetic Strategy: A Two-Step Approach
The most viable and scalable synthetic route to 3-Methoxy-2-methyl-4-pyridinamine commences with the commercially available 3-methoxy-2-methyl-4-pyrone. The strategy involves two key transformations:
-
Chlorination: Conversion of the 4-pyrone to the corresponding 4-chloropyridine intermediate.
-
Amination: Palladium-catalyzed amination of the 4-chloropyridine to introduce the amino group at the C4 position.
This approach is advantageous due to the availability of the starting material and the well-established nature of the chemical transformations involved.
Caption: Overall synthetic strategy for 3-Methoxy-2-methyl-4-pyridinamine.
PART 1: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine
The initial step in the synthesis is the chlorination of 3-methoxy-2-methyl-4-pyrone. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation on a large scale due to its reactivity and cost-effectiveness.
Mechanistic Insight
The reaction proceeds via the formation of a Vilsmeier-Haack-like intermediate. The lone pair of electrons on the pyrone oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a chlorophosphate ester. Subsequent nucleophilic attack by the chloride ion at the C4 position, followed by elimination, yields the desired 4-chloropyridine.
Scale-Up Considerations and Safety
Working with phosphorus oxychloride on a large scale requires stringent safety protocols.[1][2][3][4][5] POCl₃ is highly corrosive, toxic upon inhalation, and reacts violently with water.[1][2][3][4][5]
-
Reactor Setup: The reaction should be conducted in a glass-lined or appropriately corrosion-resistant reactor equipped with a robust overhead stirrer, a temperature probe, a reflux condenser, and an addition funnel. The system must be scrupulously dry to prevent a violent reaction with water.
-
Temperature Control: The reaction is exothermic and requires careful temperature management. A reliable heating/cooling system is essential to maintain the desired reaction temperature and prevent thermal runaway.
-
Reagent Addition: Slow, controlled addition of the 3-methoxy-2-methyl-4-pyrone to the POCl₃ is crucial to manage the exotherm.
-
Quenching: The reaction mixture must be quenched with extreme caution. A common industrial practice is to slowly add the reaction mixture to a well-stirred mixture of ice and a suitable organic solvent.
-
Ventilation: The entire process must be carried out in a well-ventilated area, and personnel should be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and respiratory protection.[1][2][3][4][5]
Detailed Protocol: Scale-Up Synthesis of 4-Chloro-3-methoxy-2-methylpyridine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| 3-Methoxy-2-methyl-4-pyrone | 139.15 | 10.0 | 0.0719 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 44.1 (27.0 L) | 0.288 |
| Toluene | - | As required | - |
| Ice | - | As required | - |
| Sodium Bicarbonate (aq. solution) | - | As required | - |
| Brine | - | As required | - |
| Anhydrous Sodium Sulfate | - | As required | - |
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charging: Charge the reactor with phosphorus oxychloride (44.1 kg).
-
Reaction: Begin stirring and slowly add 3-methoxy-2-methyl-4-pyrone (10.0 kg) portion-wise over 2-3 hours, maintaining the internal temperature between 90-100°C.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to 110°C and maintain for 4-6 hours. Monitor the reaction progress by HPLC or GC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. In a separate, larger reactor, prepare a mixture of crushed ice and toluene. Slowly and carefully transfer the reaction mixture into the ice/toluene mixture with vigorous stirring, ensuring the temperature does not exceed 25°C.
-
Neutralization: Separate the organic layer. Carefully neutralize the aqueous layer with a saturated sodium bicarbonate solution to pH 7-8.
-
Extraction: Extract the aqueous layer with toluene (2 x 20 L).
-
Drying and Concentration: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to afford the crude 4-chloro-3-methoxy-2-methylpyridine.[6]
Expected Yield: 85-95% Purity (by GC): >95%
PART 2: Synthesis of 3-Methoxy-2-methyl-4-pyridinamine
The second and final step is the amination of the 4-chloro-3-methoxy-2-methylpyridine intermediate. The Buchwald-Hartwig amination is a powerful and versatile method for this C-N bond formation, particularly on a large scale.[7][8]
Mechanistic Insight
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction. The catalytic cycle involves:
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl chloride.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Ammonia Surrogates
Directly using ammonia in a Buchwald-Hartwig reaction can be challenging due to its volatility and tendency to inhibit the catalyst.[7] Therefore, ammonia surrogates are often employed. Benzophenone imine is an excellent choice as it is a solid, easy to handle, and the resulting imine product can be readily hydrolyzed to the primary amine.[9]
Scale-Up Considerations and Safety
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so the reaction must be conducted under an inert atmosphere (nitrogen or argon).[3]
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is critical for an efficient reaction with an unactivated aryl chloride. A combination of a palladium precatalyst (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., Xantphos or RuPhos) is often effective.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice.
-
Thermal Hazards: Buchwald-Hartwig aminations can be exothermic.[1] Careful monitoring of the internal temperature and controlled heating are essential to prevent thermal runaway.
-
Palladium Waste: Palladium is a precious metal, and its recovery from the reaction waste is both economically and environmentally important.[10][11][12][13][14]
Detailed Protocol: Scale-Up Synthesis of 3-Methoxy-2-methyl-4-pyridinamine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| 4-Chloro-3-methoxy-2-methylpyridine | 157.60 | 10.0 | 0.0635 |
| Benzophenone Imine | 181.24 | 12.7 | 0.0700 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.29 | 0.000317 |
| Xantphos | 578.68 | 0.44 | 0.00076 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 7.3 | 0.076 |
| Toluene (anhydrous) | - | As required | - |
| Hydrochloric Acid (aq. solution) | - | As required | - |
| Sodium Hydroxide (aq. solution) | - | As required | - |
| Ethyl Acetate | - | As required | - |
Procedure:
-
Reactor Setup: In a clean, dry, and nitrogen-inert reactor, charge toluene, 4-chloro-3-methoxy-2-methylpyridine (10.0 kg), benzophenone imine (12.7 kg), and Xantphos (0.44 kg).
-
Catalyst Addition: Add Pd₂(dba)₃ (0.29 kg) and sodium tert-butoxide (7.3 kg).
-
Reaction: Heat the mixture to 100-110°C and maintain for 8-12 hours. Monitor the reaction by HPLC or GC until the starting material is consumed.
-
Hydrolysis: Cool the reaction mixture to room temperature. Add 2M hydrochloric acid and stir vigorously for 2-4 hours to hydrolyze the imine.
-
Work-up: Separate the aqueous layer. Wash the organic layer with 2M HCl. Combine the aqueous layers and wash with ethyl acetate to remove benzophenone.
-
Basification and Extraction: Cool the aqueous layer in an ice bath and basify to pH > 10 with 50% sodium hydroxide solution, keeping the temperature below 25°C. Extract the product with ethyl acetate (3 x 20 L).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Methoxy-2-methyl-4-pyridinamine.
Expected Yield: 75-85% Purity (by HPLC): >97%
Purification and Characterization
Purification by Crystallization
The crude 3-Methoxy-2-methyl-4-pyridinamine can be purified by crystallization. A suitable solvent system is a mixture of toluene and heptane.
Protocol:
-
Dissolve the crude product in a minimal amount of hot toluene.
-
Slowly add heptane until the solution becomes turbid.
-
Add a few drops of hot toluene to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with cold heptane, and dry under vacuum.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | 6-8 minutes |
Gas Chromatography (GC):
| Parameter | Value |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | 100°C (1 min), then 10°C/min to 280°C (5 min) |
| Detector | FID or MS |
| Expected Retention Time | 10-12 minutes |
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS):
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.8 (d, 1H, pyridine-H), ~6.6 (d, 1H, pyridine-H), ~4.2 (br s, 2H, NH₂), ~3.8 (s, 3H, OCH₃), ~2.4 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃): Expected signals for pyridine ring carbons, methoxy carbon, and methyl carbon.
-
Mass Spectrometry (EI): m/z (%) = 138 (M⁺).
Synthesis of Derivatives
The 4-amino group of 3-Methoxy-2-methyl-4-pyridinamine is a versatile handle for further derivatization.
N-Acylation
Protocol:
-
In a reactor, dissolve 3-Methoxy-2-methyl-4-pyridinamine (1.0 eq) and a base such as triethylamine (1.2 eq) in a suitable solvent like dichloromethane.
-
Cool the mixture to 0-5°C.
-
Slowly add the desired acyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench with water and perform a standard aqueous work-up.
-
Purify the product by crystallization or column chromatography.[15][16]
N-Arylation
Protocol:
-
Follow the general procedure for the Buchwald-Hartwig amination described in PART 2, using the 3-Methoxy-2-methyl-4-pyridinamine as the amine coupling partner and a suitable aryl halide.[17][18][19]
Conclusion
The scale-up synthesis of 3-Methoxy-2-methyl-4-pyridinamine and its derivatives is a challenging yet achievable endeavor with careful planning and execution. The two-step synthetic strategy presented in this guide, involving chlorination followed by a Buchwald-Hartwig amination, offers a robust and scalable route to this valuable building block. By adhering to the detailed protocols, paying close attention to the safety considerations, and implementing the recommended analytical methods, researchers and drug development professionals can confidently and efficiently produce these important compounds for their research and development needs.
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PrepChem.com. (n.d.). Synthesis of 4-chloro-3-methoxy-2-methylpyridine. [Link]
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Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]
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ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. [Link]
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ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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National Center for Biotechnology Information. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]
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Application Notes and Protocols for Protecting Group Strategies in Reactions of 3-Methoxy-2-methyl-4-pyridinamine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of protecting groups in the chemical synthesis and modification of 3-Methoxy-2-methyl-4-pyridinamine. Due to the presence of multiple reactive sites—a nucleophilic aromatic amine and a basic pyridine nitrogen—selective functionalization of this molecule presents a significant challenge. This guide details the reactivity of the substrate, compares common protecting groups, provides detailed experimental protocols for their installation and removal, and discusses orthogonal strategies for complex, multi-step syntheses. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.
Introduction and Reactivity Analysis
3-Methoxy-2-methyl-4-pyridinamine is a highly substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its utility is derived from its unique electronic and structural features. However, the presence of two key reactive centers necessitates a carefully planned protecting group strategy to achieve desired chemical transformations without side reactions.
Key Reactive Sites:
-
4-Amino Group: This primary aromatic amine is the most nucleophilic and basic site on the molecule. It readily reacts with electrophiles. Its electron-donating nature also strongly activates the pyridine ring towards electrophilic aromatic substitution.
-
Pyridine Ring Nitrogen (N-1): The lone pair of electrons on the pyridine nitrogen imparts basicity to the molecule, making it susceptible to protonation and reaction with strong electrophiles.
-
Pyridine Ring Carbons (C-5 and C-6): The powerful electron-donating effects of the 4-amino and 3-methoxy groups activate the C-5 position for electrophilic attack. The C-6 position is less activated and sterically hindered by the adjacent methyl group.
A successful synthetic strategy hinges on temporarily masking the highly reactive 4-amino group to allow for selective reactions at other positions. The choice of protecting group is critical and must be guided by its stability to the planned reaction conditions and the ease of its subsequent removal.[1]
Protecting Group Strategies for the 4-Amino Group
The most common and effective strategy for modulating the reactivity of 3-Methoxy-2-methyl-4-pyridinamine is the protection of the 4-amino group as a carbamate or a sulfonamide.
Tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used amine protecting groups due to its ease of introduction and its facile removal under acidic conditions, while being stable to a wide range of other reagents.[2]
Rationale & Expertise: Protecting the amine as a tert-butyl carbamate significantly reduces its nucleophilicity and basicity. The bulky tert-butyl group provides steric hindrance, while the carbonyl group withdraws electron density. The key advantage of the Boc group is its acid lability, which stems from the formation of the stable tert-butyl cation upon cleavage.[3] This allows for deprotection under conditions that often leave other acid-sensitive groups (if less labile) or base-labile groups intact, forming the basis of orthogonal strategies.[1][4][5]
Experimental Protocols:
Protocol 2.1.1: Boc-Protection of 3-Methoxy-2-methyl-4-pyridinamine
-
Dissolve 3-Methoxy-2-methyl-4-pyridinamine (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 - 1.2 equiv.).
-
Add a base, such as triethylamine (TEA, 1.2 equiv.) or 4-dimethylaminopyridine (DMAP, 0.1 equiv.). The use of a base is crucial to neutralize the acid formed during the reaction.[6]
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the N-Boc protected product.
Protocol 2.1.2: Deprotection of Boc-Protected Amine
-
Dissolve the N-Boc protected compound in dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 equiv.) or a solution of HCl in dioxane (e.g., 4M).[6][7]
-
Stir the mixture at room temperature for 1-4 hours. The deprotection mechanism involves protonation of the carbonyl, leading to the loss of carbon dioxide and the stable tert-butyl cation.[3][7]
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, carefully neutralize the excess acid with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify if necessary.
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group is another cornerstone of amine protection, valued for its stability under both acidic and basic conditions. Its removal is typically achieved by catalytic hydrogenolysis.[8][9]
Rationale & Expertise: The Cbz group is robust and orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[10] This makes it an excellent choice for multi-step syntheses where acidic or basic conditions are required.[8] The deprotection via hydrogenolysis is very clean, producing toluene and carbon dioxide as byproducts, which are easily removed.[9] However, this method is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or some nitro groups.[3] For such cases, alternative deprotection using strong acid (e.g., HBr in acetic acid) can be employed.[8][11][12]
Experimental Protocols:
Protocol 2.2.1: Cbz-Protection of 3-Methoxy-2-methyl-4-pyridinamine
-
Dissolve 3-Methoxy-2-methyl-4-pyridinamine (1.0 equiv.) in a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as sodium bicarbonate (NaHCO₃, 2.0 equiv.), to maintain a pH between 8 and 10.[8] This neutralizes the HCl generated during the reaction.[13]
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor completion by TLC or LC-MS.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Protocol 2.2.2: Deprotection of Cbz-Protected Amine (Hydrogenolysis)
-
Dissolve the N-Cbz protected compound in a solvent like methanol, ethanol, or ethyl acetate.
-
Add a catalyst, typically 5-10 mol% of Palladium on carbon (Pd/C).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr apparatus).
-
Stir vigorously at room temperature for 2-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate to obtain the deprotected amine.
p-Toluenesulfonyl (Tosyl or Ts) Group
The tosyl group forms a highly stable sulfonamide with the amine, which is resistant to a wide range of conditions, including strong acids and bases, and many oxidizing and reducing agents.[14][15]
Rationale & Expertise: Tosyl protection is chosen for its exceptional stability when subsequent reactions require harsh conditions.[14][15] The strong electron-withdrawing nature of the sulfonyl group dramatically reduces the amine's basicity and nucleophilicity.[16] However, this stability also makes deprotection challenging, often requiring forcing conditions like dissolving metal reductions (e.g., sodium in liquid ammonia) or strong acids at high temperatures.[14][17][18]
Experimental Protocols:
Protocol 2.3.1: Tosyl-Protection of 3-Methoxy-2-methyl-4-pyridinamine
-
Dissolve 3-Methoxy-2-methyl-4-pyridinamine (1.0 equiv.) in pyridine or DCM containing triethylamine (1.5 equiv.).
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.1 equiv.) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Monitor completion by TLC or LC-MS.
-
Perform an aqueous work-up, extracting the product into an organic solvent.
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine/TEA), water, and brine.
-
Dry, concentrate, and purify by recrystallization or column chromatography.
Protocol 2.3.2: Deprotection of Tosyl-Protected Amine Note: These are harsh conditions and substrate compatibility must be carefully considered.
-
Reductive Cleavage: Dissolve the N-Ts protected compound in an appropriate solvent (e.g., THF).
-
In a separate flask, prepare a solution of an alkali metal (e.g., sodium) in liquid ammonia at -78 °C or use a low-valent titanium reagent.[19]
-
Slowly add the substrate solution to the reducing agent.
-
Stir for 1-3 hours until the characteristic blue color persists.
-
Quench the reaction carefully with an alcohol (e.g., ethanol) or ammonium chloride.
-
Allow the ammonia to evaporate, then perform a standard aqueous work-up.
Data Summary: Protecting Group Stability
The selection of a protecting group is dictated by the planned synthetic route. The following table summarizes the general stability of the discussed protecting groups to common reaction conditions.
| Protecting Group | Strong Acid (TFA, HCl) | Strong Base (NaOH, NaOMe) | Catalytic Hydrogenolysis (H₂, Pd/C) | Oxidizing Agents (m-CPBA, KMnO₄) | Nucleophiles / Organometallics |
| Boc | Labile | Stable | Stable | Stable | Stable |
| Cbz | Stable (Labile to HBr/AcOH) | Stable | Labile | Stable | Stable |
| Tosyl (Ts) | Very Stable | Very Stable | Very Stable | Very Stable | Very Stable |
Orthogonal Protection and Synthetic Strategy
In complex syntheses, it may be necessary to perform reactions on the pyridine ring itself after the amine is protected. An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of another.[20][21][22]
Example Scenario: Selective functionalization at the C-5 position followed by a modification involving the amine.
-
Protect the 4-amino group with a Cbz group (stable to anticipated electrophilic reaction).
-
Perform electrophilic substitution (e.g., bromination or nitration) which will be directed to the C-5 position.
-
Protect the pyridine nitrogen by forming an N-oxide if further manipulation requires deactivation of the ring or modification at the 2-methyl group.
-
Perform subsequent reactions .
-
Selectively deprotect the protecting groups in the desired order to unmask the functional groups for final transformations.
Protection of the Pyridine Nitrogen
While the 4-amino group is the primary site of reaction, the pyridine nitrogen can also react, particularly with strong electrophiles or alkylating agents. In some cases, it is desirable to temporarily protect this position.
Pyridine N-Oxide Formation: A common strategy is to oxidize the pyridine nitrogen to an N-oxide.[23] This modification alters the ring's electronic properties, making the C-2 and C-4 positions susceptible to nucleophilic attack and facilitating metallation at C-2. The N-oxide can be readily formed using oxidizing agents like m-CPBA or H₂O₂ in acetic acid and can be removed later by deoxygenation (e.g., with PCl₃ or PPh₃).[23][24]
Conclusion
The successful synthesis and modification of 3-Methoxy-2-methyl-4-pyridinamine are critically dependent on the judicious use of protecting groups. By understanding the relative reactivity of the molecule's functional groups and the stability profiles of common protecting groups like Boc, Cbz, and Tosyl, chemists can design robust and efficient synthetic routes. Orthogonal strategies, which allow for the selective deprotection of multiple groups, are essential for the construction of complex molecular architectures. This guide provides the foundational knowledge and practical protocols to enable researchers to navigate the challenges associated with this versatile chemical building block.
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Catalytic Functionalization of the 3-Methoxy-2-methyl-4-pyridinamine Ring: Application Notes and Protocols
Abstract
The 3-methoxy-2-methyl-4-pyridinamine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its strategic functionalization is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview of robust catalytic methodologies for the selective functionalization of this pyridine ring. We delve into the causality behind experimental design, offering field-proven insights into palladium-catalyzed cross-coupling reactions and emerging C-H activation strategies. Each section includes detailed, step-by-step protocols, data tables for easy comparison, and visual diagrams to elucidate key mechanistic and workflow concepts.
Introduction: The Strategic Importance of the 3-Methoxy-2-methyl-4-pyridinamine Core
The pyridine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs.[1] The specific substitution pattern of 3-methoxy-2-methyl-4-pyridinamine offers a unique combination of electronic and steric properties. The 4-amino group acts as a strong electron-donating group, activating the ring towards certain transformations while also serving as a potential directing group for C-H functionalization.[2] The flanking 3-methoxy and 2-methyl groups provide steric hindrance and electronic influence that must be carefully considered when designing synthetic routes.
The ability to catalytically introduce diverse substituents at various positions on this ring is a key enabler for modern drug discovery. Traditional synthetic methods often require harsh conditions and multi-step sequences. In contrast, transition-metal catalyzed reactions, such as cross-coupling and C-H activation, offer a more direct, efficient, and atom-economical approach to generate molecular diversity from a common intermediate.[3][4]
This guide will focus on two primary catalytic approaches:
-
Cross-Coupling Reactions: Utilizing a pre-functionalized halo-pyridine intermediate for coupling with a wide array of partners.
-
Direct C-H Functionalization: Activating and functionalizing the inherent C-H bonds of the pyridine ring.
The Gateway Intermediate: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine
A common and highly effective strategy for the functionalization of pyridines is through their corresponding halo-derivatives. The 4-chloro analogue of our target scaffold's pyridone precursor is a versatile intermediate for a variety of palladium-catalyzed cross-coupling reactions. Its synthesis is achievable from commercially available starting materials.
Protocol 2.1: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine
This protocol is adapted from established procedures for the chlorination of pyridones.[3][5][6] The reaction proceeds via the conversion of the pyridone to the corresponding pyridyl phosphate, which is then displaced by a chloride ion.
Reaction Scheme:
Materials:
-
3-Methoxy-2-methyl-4(1H)-pyridone
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Chloroform
-
Potassium carbonate (K₂CO₃)
-
Water
-
Silica gel for column chromatography
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Suspend 3-methoxy-2-methyl-4(1H)-pyridone (1.0 eq) in phosphorus oxychloride (10 vol eq).
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 10 hours. The reaction should be performed in a well-ventilated fume hood.
-
After cooling to room temperature, carefully concentrate the reaction mixture under reduced pressure to remove the excess POCl₃.
-
Add toluene to the residue and co-evaporate under reduced pressure to azeotropically remove any remaining POCl₃.
-
To the resulting oily residue, add chloroform and water.
-
Separate the chloroform layer.
-
Adjust the aqueous layer to a pH of 8-9 with solid potassium carbonate.
-
Extract the aqueous layer with chloroform (3x).
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-chloro-3-methoxy-2-methylpyridine.[3]
Note: Subsequent amination of this intermediate would be required to generate the 4-pyridinamine scaffold for further functionalization, or the cross-coupling can be performed on the 4-chloro-pyridone followed by amination.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are indispensable tools in pharmaceutical development.[7] For the functionalization of the 3-methoxy-2-methyl-4-pyridinamine ring, we will focus on the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, proceeding through a 4-chloro intermediate.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[8][9] For our target system, the 4-chloro-3-methoxy-2-methylpyridine serves as the halide partner. The electron-rich nature of the pyridine ring, due to the methoxy and eventual amino groups, can make the oxidative addition step of the catalytic cycle more challenging compared to electron-deficient pyridines.[10] Therefore, the choice of a highly active catalyst system is crucial.
Protocol 3.1.1: Suzuki-Miyaura Coupling of 4-Chloro-3-methoxy-2-methylpyridine with Arylboronic Acids
This protocol utilizes a modern, highly active palladium pre-catalyst and a bulky, electron-rich phosphine ligand, which are essential for the efficient coupling of less reactive aryl chlorides.[11]
Materials:
-
4-Chloro-3-methoxy-2-methylpyridine (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0-3.0 eq)
-
Anhydrous 1,4-dioxane
-
Anhydrous water
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 4-chloro-3-methoxy-2-methylpyridine, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Add anhydrous 1,4-dioxane and water (typically a 10:1 to 4:1 ratio of dioxane to water). The solvent should be thoroughly degassed prior to use.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
| Parameter | Condition A | Condition B (Microwave) | Notes |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | Condition B is often more effective for less reactive chlorides. |
| Base | K₂CO₃ (2.5 eq) | K₃PO₄ (3.0 eq) | K₃PO₄ is a stronger base and can accelerate the reaction. |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | Solvent choice can impact solubility and reaction rate. |
| Temperature | 100 °C | 130 °C | Microwave heating can significantly reduce reaction times. |
| Typical Yield | 60-85% | 75-95% | Yields are substrate-dependent. |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds.[12][13] This is particularly useful for introducing a variety of amine functionalities at the 4-position of our pyridine core, starting from the 4-chloro intermediate. Similar to the Suzuki coupling, the use of bulky, electron-rich ligands is critical for achieving high yields with chloropyridines.[4]
Protocol 3.2.1: Buchwald-Hartwig Amination of 4-Chloro-3-methoxy-2-methylpyridine
This protocol is designed for the coupling of primary or secondary amines with the 4-chloropyridine intermediate.
Materials:
-
4-Chloro-3-methoxy-2-methylpyridine (1.0 eq)
-
Amine (primary or secondary) (1.2-1.5 eq)
-
XPhos Pd G3 (Palladacycle pre-catalyst) (2-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5-2.0 eq)
-
Anhydrous toluene or 1,4-dioxane
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the 4-chloro-3-methoxy-2-methylpyridine, XPhos Pd G3, and sodium tert-butoxide to a dry Schlenk tube.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition A (Primary Amines) | Condition B (Secondary Amines) | Notes |
| Catalyst | XPhos Pd G3 (2 mol%) | RuPhos Pd G3 (3 mol%) | Ligand choice can be critical for hindered amines. |
| Base | NaOtBu (1.5 eq) | LHMDS (1.6 eq) | LHMDS can be a better choice for some sensitive substrates. |
| Solvent | Toluene | 1,4-Dioxane | Dioxane is often preferred for its higher boiling point. |
| Temperature | 100 °C | 110 °C | Higher temperatures may be needed for less reactive amines. |
| Typical Yield | 70-95% | 65-90% | Yields are highly dependent on the nature of the amine. |
Direct C-H Functionalization Strategies
Direct C-H functionalization is an increasingly important area of synthetic chemistry, as it avoids the need for pre-functionalization of the substrate, thus improving atom and step economy.[1] For the 3-methoxy-2-methyl-4-pyridinamine ring, the inherent directing capacity of the 4-amino group can be harnessed to achieve regioselective functionalization.
The primary challenge in the C-H functionalization of pyridines is their electron-deficient nature, which makes them poor substrates for many electrophilic C-H activation pathways.[3] However, the presence of the electron-donating amino and methoxy groups on our target scaffold makes it a more amenable substrate for such transformations.
Predicted Regioselectivity:
The 4-amino group is a powerful directing group in palladium-catalyzed C-H functionalization, typically directing functionalization to the C5 position.[14] The reaction is believed to proceed through the formation of a five-membered palladacycle intermediate.
Protocol 4.1: Proposed C5-Arylation via Directed C-H Functionalization
This is a representative, forward-looking protocol based on established methodologies for the C-H functionalization of related aminopyridine systems. Optimization will likely be required for this specific substrate.
Materials:
-
3-Methoxy-2-methyl-4-pyridinamine (1.0 eq)
-
Aryl iodide (2.0-3.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Silver carbonate (Ag₂CO₃) (2.0 eq)
-
Pivalic acid (PivOH) (30 mol%)
-
Anhydrous solvent (e.g., 1,4-dioxane or trifluorotoluene)
-
Sealed reaction tube
Procedure:
-
To a sealable reaction tube, add 3-methoxy-2-methyl-4-pyridinamine, the aryl iodide, Pd(OAc)₂, 1,10-phenanthroline, Ag₂CO₃, and pivalic acid.
-
Add the anhydrous solvent under an inert atmosphere.
-
Seal the tube tightly and heat to 120-140 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Conclusion and Future Outlook
The catalytic functionalization of the 3-methoxy-2-methyl-4-pyridinamine ring provides a powerful platform for the generation of diverse chemical libraries for drug discovery. Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig aminations, offer reliable and versatile methods for derivatization via a 4-chloro intermediate. The protocols and data presented herein serve as a robust starting point for researchers to implement these transformations.
The field of direct C-H functionalization holds immense promise for further streamlining the synthesis of complex pyridine derivatives. While still an emerging area for this specific scaffold, the principles of directed C-H activation suggest that selective functionalization is achievable. Future work will undoubtedly focus on expanding the scope and efficiency of these direct methods, further enhancing our ability to rapidly explore the chemical space around this important pharmacophore.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem.
- SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
-
PrepChem. (n.d.). Synthesis of 4-chloro-3-methoxy-2-methylpyridine. Retrieved from [Link]
- Maity, P., & Ghorai, P. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(34), 7423-7443.
- Gao, K., & Yoshikai, N. (2014). Pyridine/pyrimidine groups in C−H activation. Topics in Current Chemistry, 346, 103-140.
- BenchChem Technical Support Team. (2025).
- Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
-
Wikipedia. (2023). Sandmeyer reaction. In Wikipedia. Retrieved from [Link]
- Shaheen, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4975.
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals (pp. 1-36).
- Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-40). Royal Society of Chemistry.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Chen, X., et al. (2015). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 115(21), 11957-12011.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
- 1. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
- 2. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
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- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 3-Methoxy-2-methyl-4-pyridinamine as a Potential Kinase Inhibitor
Introduction: Unveiling the Potential of 3-Methoxy-2-methyl-4-pyridinamine in Kinase Inhibition
3-Methoxy-2-methyl-4-pyridinamine is a substituted aminopyridine, a scaffold of significant interest in medicinal chemistry. While it has been utilized as a key intermediate in the synthesis of pharmaceuticals, its intrinsic biological activity remains an area ripe for exploration[1][2]. The aminopyridine core is a well-established pharmacophore in a variety of kinase inhibitors, suggesting that 3-Methoxy-2-methyl-4-pyridinamine may exhibit inhibitory activity against this critical class of enzymes[3][4][5][6].
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders[7][8]. Consequently, the identification of novel kinase inhibitors is a major focus of drug discovery. High-throughput screening (HTS) is an essential methodology for rapidly assessing large compound libraries to identify promising lead candidates[7].
This guide provides detailed application notes and protocols for two robust, industry-standard HTS assays—a Homogeneous Time-Resolved Fluorescence (HTRF®) assay and the luminescent ADP-Glo™ Kinase Assay—to evaluate the inhibitory potential of 3-Methoxy-2-methyl-4-pyridinamine against a target protein kinase.
Application Note 1: A Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay for Screening 3-Methoxy-2-methyl-4-pyridinamine
Principle of the HTRF® Kinase Assay
The HTRF® kinase assay is a time-resolved Förster resonance energy transfer (TR-FRET) based method that provides a sensitive and robust platform for screening kinase inhibitors[9][10]. The assay quantifies kinase activity by detecting the phosphorylation of a biotinylated substrate.
The assay involves two key steps: a kinase reaction followed by detection[11]. In the kinase reaction, the kinase of interest phosphorylates a biotinylated substrate in the presence of ATP. The reaction is then stopped, and the detection reagents are added. These reagents consist of a europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor).
When the substrate is phosphorylated, the europium-labeled antibody binds to the phospho-site, and the streptavidin-XL665 binds to the biotin moiety of the substrate. This brings the donor and acceptor fluorophores into close proximity, allowing FRET to occur upon excitation of the europium. The resulting signal is proportional to the amount of phosphorylated substrate. In the presence of an inhibitor like 3-Methoxy-2-methyl-4-pyridinamine, kinase activity is reduced, leading to a decrease in the HTRF® signal.
Experimental Workflow: HTRF® Kinase Assay
Caption: Workflow for the HTRF® Kinase Assay.
Detailed Protocol: HTRF® Kinase Assay
This protocol is designed for a 384-well plate format. All reagent volumes can be scaled proportionally for other plate formats[9].
Materials:
-
3-Methoxy-2-methyl-4-pyridinamine stock solution (e.g., 10 mM in 100% DMSO)
-
Target kinase
-
Biotinylated kinase substrate
-
ATP
-
HTRF® KinEASE™ TK Kit (or equivalent) containing:
-
Europium cryptate-labeled anti-phospho-antibody
-
Streptavidin-XL665 (SA-XL665)
-
Enzymatic buffer
-
Detection buffer
-
-
Low-volume, white 384-well plates
-
HTRF®-compatible plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of 3-Methoxy-2-methyl-4-pyridinamine in 100% DMSO.
-
Dispense a small volume (e.g., 0.5 µL) of the compound dilutions into the assay plate wells.
-
For controls, dispense 0.5 µL of 100% DMSO (negative control) and 0.5 µL of a known inhibitor (positive control).
-
-
Kinase Reaction:
-
Prepare the kinase solution by diluting the enzyme in the enzymatic buffer to the desired concentration.
-
Add 5.5 µL of the diluted kinase to each well containing the compound or DMSO.
-
Incubate for 15 minutes at room temperature.
-
Prepare a solution of the biotinylated substrate and ATP in the enzymatic buffer.
-
Initiate the kinase reaction by adding 4 µL of the substrate/ATP mixture to each well.
-
Incubate for 30-60 minutes at room temperature. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Detection:
-
Prepare the detection reagent mixture by diluting the europium-labeled antibody and SA-XL665 in the detection buffer, which contains EDTA to stop the kinase reaction[11].
-
Add 10 µL of the detection reagent mixture to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 620 nm (europium reference) and 665 nm (FRET signal) after excitation at 337 nm[9].
-
Data Analysis and Interpretation
-
HTRF® Ratio Calculation: Calculate the HTRF® ratio for each well using the following formula[9]: Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000
-
Percent Inhibition Calculation:
-
Determine the percent inhibition for each compound concentration using the formula: % Inhibition = 100 x [1 - ((Ratio_compound - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl))]
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Assay Parameter | Typical Value | Reference |
| Final Assay Volume | 20 µL | [9] |
| Plate Format | 384-well | [9] |
| Z'-factor | > 0.5 | [12] |
| Signal-to-Background | > 5 | [13] |
Application Note 2: ADP-Glo™ Luminescent Kinase Assay for Orthogonal Screening
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a universal, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction[14]. This assay is an excellent orthogonal method to confirm hits from fluorescence-based screens, as its detection mechanism is fundamentally different, reducing the likelihood of false positives due to compound interference with light.
The assay is performed in two steps[15]:
-
Kinase Reaction and ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the initial kinase activity.
An inhibitor like 3-Methoxy-2-methyl-4-pyridinamine will reduce the amount of ADP produced, resulting in a lower luminescent signal.
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is designed for a 384-well plate format with a final volume of 20 µL. The ratio of kinase reaction volume to ADP-Glo™ Reagent volume to Kinase Detection Reagent volume should be maintained at 1:1:2[16].
Materials:
-
3-Methoxy-2-methyl-4-pyridinamine stock solution (e.g., 10 mM in 100% DMSO)
-
Target kinase
-
Kinase substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) containing:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP and ADP (for standard curve)
-
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and ATP in the appropriate kinase reaction buffer.
-
Dispense a small volume of the serially diluted 3-Methoxy-2-methyl-4-pyridinamine or controls into the assay plate wells.
-
Initiate the reaction by adding 5 µL of the kinase reaction master mix to each well.
-
Incubate for 60 minutes at room temperature.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature[16].
-
-
Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize[16].
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. An integration time of 0.25–1 second per well is typically sufficient[16].
-
Data Analysis and Interpretation
-
Percent Inhibition Calculation:
-
The raw luminescence units (RLU) are inversely proportional to the degree of inhibition.
-
Calculate percent inhibition using the formula: % Inhibition = 100 x [1 - ((RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl))]
-
-
IC50 Determination: As with the HTRF® assay, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Assay Parameter | Typical Value | Reference |
| Final Assay Volume | 20 µL | [16] |
| Plate Format | 384-well | [16] |
| Z'-factor | > 0.6 | [12] |
| Signal-to-Background | > 10 | [15] |
Conclusion
The protocols detailed in these application notes provide robust and reliable methods for conducting high-throughput screening of 3-Methoxy-2-methyl-4-pyridinamine as a potential kinase inhibitor. The use of orthogonal assays, such as the fluorescence-based HTRF® and the luminescence-based ADP-Glo™, is a critical strategy for hit validation, ensuring the identification of genuine inhibitors and minimizing the impact of assay-specific artifacts. By following these detailed procedures, researchers can efficiently and accurately assess the inhibitory potential of this and other novel compounds, accelerating the early stages of drug discovery.
References
-
Zhang, Y., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 23-30. Available at: [Link]
-
Hale, J. J., et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry, 49(12), 3675-3678. Available at: [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. Available at: [Link]
-
Hale, J. J., et al. (2006). Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Journal of Medicinal Chemistry, 49(21), 6159-6162. Available at: [Link]
-
ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
-
Bentham Science Publishers. (2005). High Throughput Screening for Protein Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 8(3). Available at: [Link]
-
ResearchGate. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 23-30. Available at: [Link]
-
Cisbio Bioassays. (2018, March 28). How to measure Kinase activity with HTRF® KinEASE™ assay kit. YouTube. Retrieved from [Link]
-
Drug Discovery and Development. (2008, May 12). High-Throughput Screening for Kinase Inhibitors. Retrieved from [Link]
-
Wiley Analytical Science. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]
-
Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. ACS Chemical Biology, 6(6), 566-575. Available at: [Link]
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry. Available at: [Link]
-
Scott, J. D., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(8), 3564-3580. Available at: [Link]
-
PubChem. (n.d.). 3-methoxy-4-methylpyridin-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-2-methyl-1H-pyridin-4-one. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Methoxy-2-methylpyridin-4-amine. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3-Methoxy-2-pyridinyl)-4-methylpyridin-2-amine. Retrieved from [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. researchgate.net [researchgate.net]
- 14. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 3-Methoxy-2-methyl-4-pyridinamine Synthesis
Welcome to the technical support center for the synthesis of 3-Methoxy-2-methyl-4-pyridinamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction yields.
Introduction
The synthesis of substituted pyridinamines is a cornerstone in the development of various pharmaceutical agents. 3-Methoxy-2-methyl-4-pyridinamine, in particular, is a valuable building block. However, its synthesis can be fraught with challenges, including low yields, side-product formation, and difficult purifications. This guide presents two primary synthetic routes and addresses the potential pitfalls in each, offering logical, evidence-based solutions.
Synthetic Pathways Overview
Two common pathways for the synthesis of 3-Methoxy-2-methyl-4-pyridinamine are:
-
Route A: Amination of a 4-Chloropyridine Intermediate. This route involves the initial synthesis of a 4-chloro precursor followed by a nucleophilic aromatic substitution with an amine source.
-
Route B: Reduction of a 4-Nitropyridine Intermediate. This pathway involves the introduction of a nitro group at the 4-position, followed by its reduction to the desired amine.
The following sections will delve into the specifics of each route, providing troubleshooting guidance and answers to frequently asked questions.
Part 1: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your synthesis.
Route A: Amination of 4-chloro-3-methoxy-2-methylpyridine
Problem 1: Low Yield in the Synthesis of 4-chloro-3-methoxy-2-methylpyridine from 3-Methoxy-2-methyl-4(1H)-pyridone.
-
Potential Cause 1: Incomplete Chlorination.
-
Explanation: The conversion of the pyridone to the chloropyridine is a critical step, often employing reagents like phosphorus oxychloride (POCl₃). Incomplete reaction can be due to insufficient reagent, low reaction temperature, or short reaction times.
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure an adequate excess of POCl₃ is used, as it often serves as both the reagent and the solvent.[1]
-
Reaction Temperature and Time: The reaction typically requires elevated temperatures (reflux) for an extended period (e.g., 10 hours) to drive the reaction to completion.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up Procedure: Quenching of excess POCl₃ can be highly exothermic. A careful work-up, such as pouring the reaction mixture onto ice followed by neutralization, is crucial to prevent product degradation.[2]
-
-
-
Potential Cause 2: Product Loss During Work-up and Purification.
-
Explanation: The chlorinated pyridine product can be volatile or may form emulsions during aqueous extraction.
-
Troubleshooting Steps:
-
Extraction: Use a suitable organic solvent like chloroform or dichloromethane for extraction.[1] Perform multiple extractions to ensure complete recovery.
-
Purification: Column chromatography on silica gel is an effective method for purifying the product from residual starting material and byproducts.[1]
-
-
Problem 2: Low Yield or No Reaction in the Amination of 4-chloro-3-methoxy-2-methylpyridine.
-
Potential Cause 1: Low Reactivity of the 4-chloropyridine.
-
Explanation: The C-Cl bond in chloropyridines can be less reactive towards nucleophilic substitution compared to bromides or iodides. The electron-donating effect of the methoxy and methyl groups can further deactivate the ring for nucleophilic attack.[3]
-
Troubleshooting Steps:
-
Reaction Conditions: High temperatures and pressures (using a sealed vessel) are often necessary to facilitate the amination with ammonia or an amine.
-
Catalysis: For amination with primary or secondary amines, consider a palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is highly effective for forming C-N bonds with aryl chlorides.[3][4] Key components include a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., NaOtBu).[3]
-
-
-
Potential Cause 2: Competing Side Reactions.
-
Explanation: Under harsh conditions, side reactions such as hydrodehalogenation (replacement of -Cl with -H) can occur, especially in the presence of a palladium catalyst and a hydrogen source.[3]
-
Troubleshooting Steps:
-
Route B: Reduction of 3-methoxy-2-methyl-4-nitropyridine
Problem 1: Low Yield or Poor Regioselectivity during Nitration.
-
Potential Cause 1: Inadequate Nitrating Conditions.
-
Explanation: The nitration of a substituted pyridine ring requires strong nitrating agents due to the ring's electron-deficient nature. A mixture of fuming nitric acid and concentrated sulfuric acid is commonly used.[5]
-
Troubleshooting Steps:
-
Nitrating Agent: Ensure the use of a potent nitrating mixture.
-
Temperature Control: The reaction is highly exothermic and requires careful temperature control (initially cooling, then heating) to prevent runaway reactions and the formation of undesired byproducts.[5]
-
-
-
Potential Cause 2: Formation of Multiple Isomers.
-
Explanation: The directing effects of the existing substituents (methoxy and methyl groups) can lead to the formation of other nitro isomers.
-
Troubleshooting Steps:
-
N-Oxide Strategy: To enhance the regioselectivity for nitration at the 4-position, it is often advantageous to first form the pyridine N-oxide. The N-oxide group activates the 4-position for electrophilic attack.[5] The N-oxide can be prepared by treating the starting pyridine with an oxidizing agent like hydrogen peroxide in acetic acid.[5]
-
-
Problem 2: Incomplete Reduction of the Nitro Group or Over-reduction.
-
Potential Cause 1: Inefficient Reduction.
-
Explanation: The reduction of a nitro group can be achieved with various reagents, but incomplete reduction can leave behind nitroso or hydroxylamine intermediates.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Common and effective methods include catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or metal-acid systems (e.g., iron in acetic acid or hydrochloric acid).[6][7]
-
Reaction Monitoring: Monitor the reaction closely by TLC to ensure the complete disappearance of the starting material.
-
-
-
Potential Cause 2: Reduction of the Pyridine Ring.
-
Explanation: Under harsh hydrogenation conditions (high pressure and temperature), the pyridine ring itself can be reduced.
-
Troubleshooting Steps:
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of 3-Methoxy-2-methyl-4-pyridinamine?
A common and commercially available starting material for multi-step syntheses of this type is maltol. Maltol can be converted to 3-methoxy-2-methyl-4-pyrone, a key intermediate that can then be transformed into 3-methoxy-2-methyl-4(1H)-pyridone, a direct precursor for both synthetic routes discussed.[9]
Q2: How can I monitor the progress of my reactions effectively?
Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring most of these reactions. Choose a solvent system that provides good separation between your starting material, intermediates, and the final product. Staining with potassium permanganate or visualization under UV light can aid in spot detection. For more quantitative analysis and to confirm product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q3: What are the best practices for purifying the final product, 3-Methoxy-2-methyl-4-pyridinamine?
The final product is an amine, which can be basic.
-
Extraction: After quenching the reaction, adjust the pH of the aqueous layer to be basic (pH > 9) to ensure the amine is in its freebase form before extracting with an organic solvent like dichloromethane or ethyl acetate.
-
Column Chromatography: Silica gel column chromatography is a standard method for purification. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) is often effective. Adding a small amount of triethylamine (0.5-1%) to the eluent can help prevent the basic amine product from tailing on the acidic silica gel.
-
Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a high-purity material.
Q4: What are the key safety precautions to take during this synthesis?
-
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and water-reactive substance. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The quenching of POCl₃ is highly exothermic and should be done slowly and with cooling.
-
Nitrating Agents: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive. Handle with extreme care and appropriate PPE. The nitration reaction can be highly exothermic and requires careful temperature control.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and purged with an inert gas before introducing hydrogen. Use a catalyst like Pd/C, which can be pyrophoric when dry and exposed to air. Handle the catalyst as a slurry in a solvent.
-
Strong Bases: Reagents like sodium amide (NaNH₂) and sodium tert-butoxide (NaOtBu) are corrosive and moisture-sensitive. Handle them under an inert atmosphere.
Q5: How can I confirm the identity and purity of my final product?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra should be consistent with the structure of 3-Methoxy-2-methyl-4-pyridinamine.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks, such as N-H stretches for the amine group and C-O stretches for the methoxy group.
-
Melting Point: If the product is a solid, a sharp melting point is a good indicator of purity.
Part 3: Experimental Protocols and Data
Illustrative Protocol: Synthesis of 4-chloro-3-methoxy-2-methylpyridine
This protocol is based on a representative procedure for the chlorination of a pyridone.[1]
-
Suspend 3-methoxy-2-methyl-4(1H)-pyridone (1 equivalent) in phosphorus oxychloride (5-10 equivalents).
-
Heat the mixture to reflux and maintain for 10 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully concentrate it under reduced pressure to remove excess POCl₃.
-
Add toluene and co-evaporate to remove residual POCl₃.
-
Carefully add the residue to a mixture of chloroform and ice water.
-
Separate the organic layer. Make the aqueous layer alkaline with potassium carbonate and extract with chloroform.
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica gel to obtain 4-chloro-3-methoxy-2-methylpyridine.
Data Summary: Reaction Conditions
| Step | Reagents & Solvents | Typical Temperature | Typical Time | Key Considerations |
| Chlorination | 3-methoxy-2-methyl-4(1H)-pyridone, POCl₃ | Reflux | 10 hours | Use excess POCl₃, careful work-up.[1] |
| Amination (SₙAr) | 4-chloro-3-methoxy-2-methylpyridine, Ammonia | High Temperature | Variable | Requires high pressure in a sealed vessel. |
| Amination (Buchwald-Hartwig) | 4-chloro-3-methoxy-2-methylpyridine, Amine, Pd-catalyst, Ligand, Base | 80-110 °C | 12-24 hours | Requires inert atmosphere and anhydrous conditions.[3] |
| N-Oxidation | 3-methoxy-2-methylpyridine, H₂O₂/Acetic Acid | 70 °C | 24 hours | Careful control of temperature.[5] |
| Nitration | 3-methoxy-2-methylpyridine-N-oxide, HNO₃/H₂SO₄ | 100-105 °C | 2 hours | Highly exothermic, requires careful addition and temperature control.[5] |
| Nitro Reduction (Hydrogenation) | 4-nitropyridine intermediate, H₂, Pd/C, Methanol | Room Temperature | 1-4 hours | Atmospheric or slightly elevated pressure.[7] |
| Nitro Reduction (Fe/Acid) | 4-nitropyridine intermediate, Fe, Acetic Acid | Reflux | 2-6 hours | Stoichiometric reducing agent, acidic work-up.[6] |
Part 4: Visualizations
Workflow for Troubleshooting Low Yield in Amination of 4-chloropyridine
Caption: Troubleshooting flowchart for low amination yield.
Decision Pathway for Introducing the Amine Group
Caption: Decision tree for the two primary synthetic routes.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.org [mdpi.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jsynthchem.com [jsynthchem.com]
- 9. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
Purification challenges of 3-Methoxy-2-methyl-4-pyridinamine and its byproducts
Welcome to the technical support center for the purification of 3-Methoxy-2-methyl-4-pyridinamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important pyridine derivative. Drawing from established chemical principles and practical laboratory experience, this resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful isolation of high-purity 3-Methoxy-2-methyl-4-pyridinamine.
Understanding the Purification Challenges
The synthesis of 3-Methoxy-2-methyl-4-pyridinamine typically involves the amination of a 4-halopyridine precursor, most commonly 4-chloro-3-methoxy-2-methylpyridine. While this nucleophilic aromatic substitution reaction is generally effective, it can be accompanied by the formation of several byproducts that complicate purification. The key to successful purification lies in understanding the chemical nature of the target molecule and its potential impurities.
Key Structural Features Influencing Purification:
-
Basicity: The pyridine nitrogen and the exocyclic amino group are both basic, allowing for manipulation of the compound's solubility based on pH. This property is fundamental to acid-base extraction techniques.
-
Polarity: The presence of the methoxy, methyl, and amino groups on the pyridine ring imparts a specific polarity to the molecule, which is crucial for chromatographic separations.
-
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and methoxy oxygen can act as acceptors. These interactions influence solubility in various solvents and can be exploited during crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 3-Methoxy-2-methyl-4-pyridinamine?
A1: The impurity profile can vary depending on the specific reaction conditions, but the most common byproducts include:
-
Unreacted Starting Material: Residual 4-chloro-3-methoxy-2-methylpyridine is a frequent impurity if the amination reaction does not go to completion.
-
Hydrolysis Byproduct: Under aqueous or basic conditions, the starting material, 4-chloro-3-methoxy-2-methylpyridine, can undergo hydrolysis to form 3-methoxy-2-methyl-4(1H)-pyridone. This impurity can be particularly challenging to remove due to its different polarity and potential for hydrogen bonding.
-
Dimerization Products: In some instances, the product can react with the starting material or another molecule of the product to form dimeric impurities, such as bis-pyridylamines.
-
Byproducts from Precursor Synthesis: Impurities from the synthesis of the 4-chloro precursor, such as those arising from the treatment of excess phosphorus oxychloride, may carry over into the final product if not adequately removed in the preceding steps.[1][2]
Q2: My crude product is a dark oil or a discolored solid. What is the likely cause and how can I decolorize it?
A2: Dark coloration is often indicative of trace impurities, including polymeric materials or oxidized byproducts. Decolorization can typically be achieved by:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable organic solvent and treating it with activated carbon can effectively adsorb colored impurities.
-
Recrystallization: Choosing an appropriate solvent system for recrystallization can often leave colored impurities in the mother liquor.
-
Silica Gel Chromatography: Passing the crude product through a short plug of silica gel can also remove some colored impurities.
Q3: I am having trouble separating my product from the unreacted starting material by column chromatography. What can I do?
A3: The polarities of 3-Methoxy-2-methyl-4-pyridinamine and its chloro-precursor can be quite similar, making chromatographic separation challenging. Consider the following:
-
Optimize Your Solvent System: A shallow gradient of a more polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) can improve resolution.
-
Utilize an Amine-Treated Stationary Phase: Using silica gel that has been treated with triethylamine can help to reduce tailing of the basic amine product and improve peak shape.
-
Consider an Alternative Purification Method: Acid-base extraction is often a more effective method for separating the basic product from the less basic starting material.
Troubleshooting Guide: Purification of 3-Methoxy-2-methyl-4-pyridinamine
This guide addresses common issues encountered during the purification process and provides step-by-step solutions.
Problem 1: Low Yield After Aqueous Work-up
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant loss of product into the aqueous layer during extraction. | The pH of the aqueous layer is too low, causing the basic product to protonate and become water-soluble. | 1. Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting with an organic solvent. 2. Perform multiple extractions with a smaller volume of organic solvent to maximize recovery. 3. If the product is still in the aqueous layer, basify further and re-extract. |
Problem 2: Co-elution of Impurities During Column Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| Fractions containing the product are contaminated with the starting material or the hydrolysis byproduct. | The polarity difference between the product and impurities is insufficient for separation with the chosen solvent system. | 1. For starting material contamination: Utilize acid-base extraction prior to chromatography. 2. For hydrolysis byproduct contamination: Employ a different solvent system with varying polarity (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). 3. Consider using a different stationary phase, such as alumina or a reverse-phase silica gel.[3] |
Problem 3: Product Fails to Crystallize or Oils Out
| Symptom | Possible Cause | Troubleshooting Steps |
| The purified product does not form a solid upon cooling or evaporation of the solvent. | 1. The presence of impurities is inhibiting crystal lattice formation. 2. The chosen solvent is not appropriate for crystallization. | 1. Check Purity: Analyze the oily product by TLC or HPLC to assess its purity. If significant impurities are present, repeat the purification step. 2. Solvent Screening: Perform small-scale crystallization trials with a variety of solvents of different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/heptane).[4][5] 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal if available. 4. Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is highly effective for separating the basic 3-Methoxy-2-methyl-4-pyridinamine from non-basic or weakly basic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Extraction: Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer. Repeat the extraction 2-3 times.
-
Wash Organic Layer (Optional): The combined organic layers can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to recover any non-basic byproducts or unreacted starting material for analysis.
-
Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add a concentrated base (e.g., 50% NaOH solution) with stirring until the pH is strongly basic (pH > 12). The product will deprotonate and precipitate or form an oily layer.
-
Product Extraction: Extract the basic aqueous layer with a fresh portion of organic solvent (dichloromethane or ethyl acetate). Repeat the extraction 3-4 times to ensure complete recovery of the product.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified 3-Methoxy-2-methyl-4-pyridinamine.
Protocol 2: Purification by Column Chromatography
This method is suitable for removing impurities with different polarities.
Step-by-Step Methodology:
-
Stationary Phase Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or a low percentage of ethyl acetate in hexane) and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or adding methanol) to elute the compounds.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification of 3-Methoxy-2-methyl-4-pyridinamine, highlighting key decision points.
Caption: A decision-making workflow for the purification of 3-Methoxy-2-methyl-4-pyridinamine.
Data Summary Table
The following table summarizes the physical properties of 3-Methoxy-2-methyl-4-pyridinamine and its common precursor and a potential byproduct, which can aid in their identification and separation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Key Characteristics |
| 3-Methoxy-2-methyl-4-pyridinamine | C₇H₁₀N₂O | 138.17 | Not readily available | Not readily available | Basic solid, soluble in dilute acid |
| 4-chloro-3-methoxy-2-methylpyridine | C₇H₈ClNO | 157.60 | Not readily available | Not readily available | Weakly basic solid, less soluble in dilute acid than the amine |
| 3-methoxy-2-methyl-4(1H)-pyridone | C₇H₉NO₂ | 139.15 | Not readily available | Not readily available | More polar than the amine and chloro-precursor, capable of strong hydrogen bonding |
Note: Physical property data for these specific compounds may not be extensively reported in the literature and should be determined experimentally.
References
-
Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. (n.d.). Eureka | Patsnap. Retrieved January 19, 2026, from [Link]
-
Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (2013). SciSpace. Retrieved January 19, 2026, from [Link]
- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (n.d.). Google Patents.
- Synthesis and purification method of 2-amino-4-methylpyridine. (n.d.). Google Patents.
- Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. (n.d.). Google Patents.
-
Synthesis of 4-chloro-3-methoxy-2-methylpyridine. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]
- Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.). Google Patents.
-
4-Chloro-3-methoxy-2-methylpyridine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
- Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (n.d.). Google Patents.
-
Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
3-Methoxy-2-methyl-1H-pyridin-4-one. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. (2004). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 19, 2026, from [Link]
Sources
- 1. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 2. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2014) | Zhang Zhiguo | 3 Citations [scispace.com]
- 3. Synthesis of bis(imino)pyridine iron amide and ammonia compounds from an N-H transfer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting common side reactions in 3-Methoxy-2-methyl-4-pyridinamine synthesis
Welcome to the technical support center for the synthesis of 3-Methoxy-2-methyl-4-pyridinamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pyridine derivative. Our goal is to provide you with in-depth, field-proven insights to enhance the efficiency, yield, and purity of your reactions.
Introduction to the Synthesis
The synthesis of 3-Methoxy-2-methyl-4-pyridinamine typically involves a nucleophilic aromatic substitution (SNAr) reaction. A common route is the amination of a 4-halopyridine precursor, such as 4-chloro-3-methoxy-2-methylpyridine, with an amine source. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates this reaction.[1][2][3] However, various factors can lead to side reactions, impacting the final product's quality and yield. This guide will address these potential pitfalls in a practical question-and-answer format.
Troubleshooting Guide: Common Side Reactions and Solutions
This section is dedicated to identifying and resolving specific issues that may arise during the synthesis of 3-Methoxy-2-methyl-4-pyridinamine.
Question 1: Low or No Yield of the Desired Product
"I am not observing any significant formation of 3-Methoxy-2-methyl-4-pyridinamine, or the yield is disappointingly low. What are the likely causes and how can I improve the outcome?"
Several factors can contribute to a low or non-existent yield. A systematic approach to troubleshooting is crucial.
Possible Causes and Solutions:
-
Inertness of the Starting Material: The reactivity of the 4-halopyridine precursor is paramount. While the 4-position on the pyridine ring is activated for SNAr, the overall electron density of the ring can be influenced by other substituents.
-
Expert Insight: Ensure your starting 4-halopyridine is of high purity. Impurities can inhibit the reaction. The choice of halogen is also critical; while chlorides are common, bromides or iodides are better leaving groups and can enhance reaction rates, though they are often more expensive.
-
-
Insufficiently Nucleophilic Amine Source: The strength of the nucleophile is a key driver of the SNAr reaction.
-
Protocol: If using ammonia, ensure it is in a suitable form (e.g., aqueous ammonia, ammonia in an organic solvent, or ammonium hydroxide) and in sufficient excess to drive the reaction forward. For other amine sources, consider their pKa values. A stronger base is generally a better nucleophile in this context.
-
-
Suboptimal Reaction Conditions: Temperature, pressure, and solvent play a significant role in the reaction kinetics.
-
Protocol: SNAr reactions on pyridine rings often require elevated temperatures to overcome the activation energy.[4] Consider increasing the reaction temperature incrementally. If the reaction is performed in a sealed vessel, the pressure will also increase, which can be beneficial. The choice of a polar aprotic solvent like DMF, DMSO, or NMP is often recommended to solubilize the reactants and facilitate the reaction.[4]
-
-
Decomposition of Reactants or Product: At elevated temperatures, the starting materials or the product might be susceptible to degradation.
-
Expert Insight: Monitor the reaction progress using techniques like TLC or LC-MS to check for the appearance of degradation products. If decomposition is suspected, consider running the reaction at a lower temperature for a longer duration.
-
Question 2: Presence of an Impurity with a Molecular Weight Corresponding to the Hydrolysis Product
"My analysis (e.g., LC-MS) shows a significant peak corresponding to the molecular weight of 3-Methoxy-2-methyl-4-pyridone. What is happening and how can I prevent this?"
This observation indicates that a hydrolysis side reaction is occurring, where water acts as a nucleophile instead of the intended amine.
Mechanism of Hydrolysis:
The 4-halopyridine starting material can react with residual water in the reaction mixture, especially under basic or high-temperature conditions, to form the corresponding 4-pyridone.[5][6]
Troubleshooting Hydrolysis:
-
Strict Anhydrous Conditions: The most effective way to prevent hydrolysis is to minimize the presence of water.
-
Protocol:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents can be dried using appropriate drying agents.
-
Dry the starting materials and reagents before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Choice of Base: If a base is used to facilitate the amination, ensure it is non-nucleophilic and anhydrous.
-
Expert Insight: Bases like sodium hydroxide or potassium hydroxide will directly contribute to hydrolysis. Consider using a non-nucleophilic organic base like triethylamine or diisopropylethylamine, or an inorganic base like anhydrous potassium carbonate.
-
Question 3: Formation of a Demethylated Byproduct
"I have identified a byproduct that appears to be 2-methyl-4-amino-3-hydroxypyridine. How is this forming and what can be done to avoid it?"
The presence of this byproduct suggests that demethylation of the methoxy group is occurring.
Mechanism of Demethylation:
Certain reagents or reaction conditions can lead to the cleavage of the methyl-oxygen bond of the methoxy group. This can be promoted by strong nucleophiles or acidic conditions.[7][8][9]
Troubleshooting Demethylation:
-
Control of Nucleophile Strength and Concentration: A high concentration of a very strong nucleophile might attack the methyl group of the methoxy ether.
-
Expert Insight: While a strong nucleophile is needed for the primary SNAr reaction, using a large excess for an extended period, especially at high temperatures, could promote demethylation. Optimize the stoichiometry of the nucleophile.
-
-
Avoidance of Lewis Acids: Trace amounts of Lewis acidic impurities can catalyze the demethylation process.
-
Protocol: Ensure the purity of all reactants and the reaction vessel is free from contaminants that could act as Lewis acids.
-
-
Temperature Control: Demethylation reactions often have a higher activation energy than the desired SNAr reaction.
-
Expert Insight: Running the reaction at the lowest effective temperature can help to minimize this side reaction. Monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor demethylation.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the synthesis of 3-Methoxy-2-methyl-4-pyridinamine?
A1: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are generally preferred for SNAr reactions on pyridine rings.[4] They effectively dissolve the reactants and help to stabilize the charged intermediate (Meisenheimer complex) formed during the reaction. The choice of solvent can also depend on the specific nucleophile and the required reaction temperature.
Q2: How can I effectively purify the final product from the common side products?
A2: Purification strategies will depend on the nature of the impurities.
-
For the hydrolysis byproduct (4-pyridone): This byproduct is often more polar than the desired aminopyridine. Flash column chromatography on silica gel is a common and effective method for separation.[10] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) can be employed.
-
For the demethylated byproduct: The phenolic nature of this byproduct makes it acidic. It can potentially be removed by an aqueous basic wash (e.g., with a dilute sodium bicarbonate solution) during the work-up, provided the desired product is not significantly basic to be extracted into the aqueous layer. Alternatively, column chromatography can also be effective.
-
General Purification: Recrystallization is another powerful purification technique if a suitable solvent system can be found.[10]
Q3: Can I use a catalyst to improve the reaction rate and selectivity?
A3: While many SNAr reactions on pyridines proceed without a catalyst, certain transformations can benefit from catalysis. For example, palladium-catalyzed amination (Buchwald-Hartwig amination) can be used for the formation of C-N bonds with a wide range of amines under milder conditions.[11] However, this adds complexity and cost to the synthesis and requires careful optimization to avoid catalyst-related side reactions. For the synthesis of 3-Methoxy-2-methyl-4-pyridinamine, a thermal, uncatalyzed SNAr is the more common approach.
Visualizing Reaction Pathways
To aid in understanding the chemical transformations, the following diagrams illustrate the main reaction and key side reactions.
Caption: Main synthetic route and common side reactions.
Troubleshooting Logic Flow
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
Summary of Key Parameters
The following table summarizes the key reaction parameters and their impact on the synthesis of 3-Methoxy-2-methyl-4-pyridinamine.
| Parameter | Recommended Setting | Potential Issues if Deviated | Troubleshooting Action |
| Solvent | Polar aprotic (e.g., DMF, DMSO, NMP) | Low solubility, slow reaction rate | Switch to a more suitable polar aprotic solvent. |
| Temperature | Elevated (e.g., 100-150 °C) | No reaction (too low), decomposition/side reactions (too high) | Optimize temperature; monitor reaction progress closely. |
| Atmosphere | Inert (Nitrogen or Argon) | Hydrolysis due to atmospheric moisture | Ensure a properly sealed system with an inert gas blanket. |
| Water Content | Anhydrous (<50 ppm) | Formation of 4-pyridone byproduct | Use anhydrous solvents and dried reagents. |
| Nucleophile | Sufficient excess of a strong amine | Incomplete reaction, slow reaction rate | Increase the excess of the nucleophile; consider a stronger amine. |
References
-
Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine.... Study Prep. [Link]
-
NIH. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. [Link]
-
Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (n.d.). [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). [Link]
-
Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems. [Link]
-
ResearchGate. (2025, August 6). The reaction of 4-chloropyridine with some amines. [Link]
-
Shiao, M.-J., Ku, W., & Hwu, J. R. (1993). Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Semantic Scholar. [Link]
-
Preprints.org. (2023, October 12). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]
-
Tokyo University of Science. (n.d.). Chemoselective Demethylation of Methoxypyridine. [Link]
-
Semantic Scholar. (2010, September 2). The reaction of 4‐chloropyridine with some amines. [Link]
-
Chegg.com. (2018, April 3). Solved 10. 4-Chloropyridine reacts with sodium methoxide to. [Link]
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]
-
ResearchGate. (2025, August 7). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. [Link]
-
Quora. (2016, November 22). Why nucleophilic substitution in pyridine favours at position-2?[Link]
-
Filo. (2023, November 17). 4-chloropyridine reacts with sodium methoxide about 230 million times fas..[Link]
-
Chegg.com. (2018, March 15). Solved 10. 4 Chloropyridine reacts with sodium methoxide to. [Link]
-
ResearchGate. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]
-
ResearchGate. (2025, August 6). Selective Palladium-Catalyzed Aminations on Dichloropyridines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. tus.elsevierpure.com [tus.elsevierpure.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solution Stability of 3-Methoxy-2-methyl-4-pyridinamine
Welcome to the technical support center for 3-Methoxy-2-methyl-4-pyridinamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction: Understanding the Stability of 3-Methoxy-2-methyl-4-pyridinamine
3-Methoxy-2-methyl-4-pyridinamine is a substituted aminopyridine, a class of compounds widely used in medicinal chemistry and drug discovery.[1] The stability of this molecule in solution is paramount for obtaining reliable and reproducible experimental results. The pyridine ring, along with its methoxy, methyl, and amino substituents, presents a unique chemical environment that can be susceptible to degradation under certain conditions. The primary stability concerns for substituted pyridines include oxidation, photodegradation, and hydrolysis, particularly at pH extremes.[2][3] The electron-donating nature of the methoxy and methyl groups can influence the reactivity of the pyridine ring, potentially making it more susceptible to oxidative degradation.[4]
This guide will provide a comprehensive overview of the factors affecting the stability of 3-Methoxy-2-methyl-4-pyridinamine in solution and offer practical strategies to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 3-Methoxy-2-methyl-4-pyridinamine in solution?
Based on the chemical structure and data from related aminopyridine compounds, the primary degradation pathways for 3-Methoxy-2-methyl-4-pyridinamine are likely to be:
-
Oxidation: The pyridine nitrogen and the exocyclic amino group are susceptible to oxidation. This can lead to the formation of N-oxides and other oxidative degradation products.[5][6] The presence of an electron-donating methoxy group may increase the electron density of the pyridine ring, potentially enhancing its susceptibility to oxidation.
-
Photodegradation: Pyridine and its derivatives are known to be light-sensitive.[2] Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of various degradation products.
-
Hydrolysis: While generally less reactive towards hydrolysis than other functional groups, the amino group can be susceptible to hydrolysis under strongly acidic or basic conditions, although this is less common for aminopyridines compared to, for example, imines.[7][8]
Q2: I am observing a rapid loss of my compound in solution. What are the likely causes and how can I troubleshoot this?
Rapid degradation of 3-Methoxy-2-methyl-4-pyridinamine in solution can be attributed to several factors. The following troubleshooting guide will help you identify and resolve the issue.
| Potential Cause | Explanation | Recommended Action |
| Inappropriate pH | Extreme pH values (highly acidic or basic) can catalyze the degradation of aminopyridines. | Maintain the pH of your solution within a neutral range (pH 6-8) where possible. Use appropriate buffer systems to stabilize the pH. |
| Exposure to Light | Photodegradation can be a significant issue for pyridine derivatives.[2] | Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil. Minimize exposure to ambient light during handling. |
| Presence of Oxidizing Agents | Contaminants in solvents or reagents, or exposure to air (oxygen), can lead to oxidative degradation. | Use high-purity, de-gassed solvents. Consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of radical initiators. |
| Incompatible Solvents | Certain solvents may contain impurities or have properties that promote degradation. | Use HPLC-grade solvents. If using aqueous solutions, use purified water (e.g., Milli-Q). For long-term storage, consider aprotic solvents if the compound is soluble and stable in them. |
| Elevated Temperature | Higher temperatures can accelerate the rate of all chemical degradation pathways. | Store stock solutions and working solutions at recommended low temperatures (e.g., 2-8 °C or -20 °C), ensuring the compound does not precipitate.[9][10] |
Q3: What are the recommended storage conditions for solutions of 3-Methoxy-2-methyl-4-pyridinamine?
To ensure the long-term stability of your solutions, adhere to the following storage guidelines:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C for short-term storage (days to weeks).-20 °C or lower for long-term storage (months). | Reduces the rate of chemical degradation. |
| Light | Store in amber vials or protect from light. | Prevents photodegradation.[2] |
| Atmosphere | For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing. | Minimizes oxidation by atmospheric oxygen.[11] |
| Container | Use tightly sealed, high-quality glass vials. | Prevents solvent evaporation and contamination. |
| pH | Maintain a neutral pH (6-8) if in an aqueous buffer. | Avoids acid or base-catalyzed degradation.[12] |
Troubleshooting Guide: Identifying and Mitigating Degradation
Problem: I see extra peaks in my HPLC chromatogram after preparing my solution.
This is a common indication of degradation or the presence of impurities. The following workflow will help you diagnose and address the issue.
Caption: Troubleshooting workflow for unexpected peaks in HPLC analysis.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the potential degradation pathways of a drug substance.[13][14] This protocol provides a general framework for conducting such a study on 3-Methoxy-2-methyl-4-pyridinamine.
Objective: To identify the degradation products of 3-Methoxy-2-methyl-4-pyridinamine under various stress conditions.
Materials:
-
3-Methoxy-2-methyl-4-pyridinamine
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Appropriate buffers (e.g., phosphate or acetate)
-
HPLC system with UV or MS detector[15]
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 3-Methoxy-2-methyl-4-pyridinamine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60 °C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60 °C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60 °C.
-
Photodegradation: Expose the stock solution to a light source compliant with ICH guidelines (e.g., UV and visible light).[16]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to an appropriate concentration with the mobile phase.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[15][17]
Objective: To develop an RP-HPLC method to separate 3-Methoxy-2-methyl-4-pyridinamine from its potential degradation products.
Starting HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase. A typical starting point could be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance for the parent compound (e.g., 254 nm) or using a diode array detector to monitor multiple wavelengths.
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Method Development and Validation:
-
Inject a solution of the undegraded compound to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Optimize the gradient, mobile phase composition, and other parameters to achieve baseline separation of the parent peak from all degradation product peaks.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3][18]
Potential Degradation Pathway
The following diagram illustrates a hypothesized oxidative degradation pathway for 3-Methoxy-2-methyl-4-pyridinamine, leading to the formation of an N-oxide, a common metabolite and degradant of pyridine derivatives.[6]
Caption: Potential N-oxidation of 3-Methoxy-2-methyl-4-pyridinamine.
References
- Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed.
- Chemical stability of 4-aminopyridine capsules.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- 4-aminopyridine – the new old drug for the treatment of neurodegener
- Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Development of forced degradation and stability indic
- Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions.
- Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC - NIH.
- Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degrad
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
- Photoinduced Tautomerisation of ESIPT-Capable Iridium(III) Complexes with Rationally Designed Acyclic Diaminocarbene Ligands. Inorganic Chemistry.
- Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II).
- Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses.
- Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegener
- Cycloruthenated Imines: A Step into the Nanomolar Region. MDPI.
- Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.
- Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral d
- Preparation of Pyridines, Part 7: By Amination and Hydroxyl
- Ibogaine. Wikipedia.
- Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scilit.
- Forced Degradation Studies for Biopharmaceuticals.
- Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PMC - NIH.
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
- Acid-base equilibrium of 4-aminopyridine derivatives.
- The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. European Journal of Drug Metabolism and Pharmacokinetics.
- The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Form
- Photodegradation of Chlorobiphenyls.
Sources
- 1. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. mdpi.com [mdpi.com]
- 5. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. indianchemicalsociety.com [indianchemicalsociety.com]
- 13. biomedres.us [biomedres.us]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Managing Excess Phosphorus Oxychloride in Pyridine Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective removal of phosphorus oxychloride (POCl₃) following pyridine synthesis.
This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered during the post-reaction workup of pyridine syntheses involving excess phosphorus oxychloride.
The Challenge of Excess Phosphorus Oxychloride
Phosphorus oxychloride (POCl₃) is a widely used and powerful reagent in organic synthesis, particularly for the chlorination of hydroxyl groups on heteroaromatic rings like pyridines.[1][2][3] However, these reactions often necessitate the use of excess POCl₃ to drive the reaction to completion.[1] The subsequent removal of this unreacted, highly reactive, and corrosive reagent presents significant safety and purification challenges.[1][4]
The primary difficulty lies in the vigorous and highly exothermic reaction of POCl₃ with water (hydrolysis), which produces phosphoric acid and hydrochloric acid fumes.[5][6][7] If not controlled, this reaction can lead to a dangerous runaway scenario, especially at low temperatures where the initial reaction is sluggish, leading to an accumulation of unreacted POCl₃.[4][8]
This guide will equip you with the knowledge and procedures to safely and effectively quench excess POCl₃, neutralize the resulting acidic byproducts, and purify your desired pyridine product.
Troubleshooting Guide: Quenching and Workup
This section addresses specific issues that may arise during the removal of excess POCl₃ in a question-and-answer format.
Q1: My reaction mixture became uncontrollably exothermic during quenching. What went wrong and how can I prevent this?
A1: An uncontrolled exotherm during quenching is a critical safety concern and typically results from the rapid, delayed hydrolysis of accumulated POCl₃.[1]
Root Causes:
-
Low-Temperature Quenching: Adding the reaction mixture to ice or ice-cold water is a common but potentially hazardous practice. POCl₃ hydrolysis is slow at low temperatures, which can lead to a buildup of unreacted reagent.[4][8] As the mixture warms, the hydrolysis rate can accelerate uncontrollably.[1][9]
-
Incorrect Quench Direction: Adding the quenching solution (e.g., water) to the reaction mixture is highly dangerous. This creates a localized excess of the quenching agent, leading to a violent and difficult-to-control reaction.
-
Insufficient Stirring: Poor mixing prevents efficient heat dissipation and can lead to localized "hot spots" where the reaction can accelerate.
Corrective and Preventive Actions:
-
Employ a "Reverse Quench": Always add the POCl₃-containing reaction mixture slowly and in a controlled manner to the quenching solution.[1][9] This ensures that POCl₃ is always the limiting reagent in the quenching vessel, allowing for better temperature control.[9]
-
Maintain a Controlled, Slightly Elevated Temperature: Quenching in a solution maintained at a controlled temperature, for instance, 35-40°C, promotes immediate and controlled hydrolysis, preventing the accumulation of unreacted POCl₃.[1][9]
-
Ensure Vigorous Stirring: Maintain efficient stirring throughout the addition to ensure rapid heat transfer and a homogeneous mixture.
Q2: After quenching and neutralization, my pyridine product reverted to the starting material. How can I avoid this?
A2: Product decomposition or reversion to the starting material is often due to the instability of the chlorinated pyridine product under the workup conditions, particularly in the presence of strong bases.[9][10]
Root Causes:
-
Product Instability in Basic Conditions: The use of strong aqueous bases like sodium hydroxide (NaOH) or even sodium bicarbonate (NaHCO₃) for neutralization can lead to the hydrolysis of the newly installed chloro- group on the pyridine ring, reverting it to the initial hydroxyl group.[9][10]
-
Elevated Temperatures During Neutralization: The heat generated during neutralization can accelerate the rate of product decomposition.
Corrective and Preventive Actions:
-
Use a Milder Quenching/Neutralization Agent: Consider using a buffered solution, such as aqueous sodium acetate, to control the pH during the quench.[1][9]
-
Careful pH Adjustment: If a base is necessary for complete neutralization, add it slowly while closely monitoring the pH and maintaining a low temperature.
-
Evaporation of Excess POCl₃: Before the aqueous workup, consider removing the bulk of the excess POCl₃ by distillation under reduced pressure (rotary evaporation).[11] This significantly reduces the amount of acid that needs to be neutralized, thereby minimizing the risk of product hydrolysis.
Q3: I'm struggling to remove all the pyridine from my final product. What are the best purification strategies?
A3: Pyridine, often used as a solvent or base in these reactions, can be challenging to remove completely due to its relatively high boiling point and miscibility with many organic solvents.
Purification Strategies:
-
Azeotropic Distillation: Repeatedly concentrating the reaction mixture from a solvent that forms an azeotrope with pyridine, such as toluene or heptane, is an effective method for its removal.[12]
-
Acidic Wash: During the extractive workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the pyridine, forming a water-soluble pyridinium salt that will partition into the aqueous layer.[13] Be mindful of the stability of your product to acidic conditions.
-
Distillation: If your product is thermally stable and has a significantly different boiling point from pyridine, distillation can be an effective purification method.[14]
Frequently Asked Questions (FAQs)
Q: Can I quench excess POCl₃ with an alcohol?
A: While POCl₃ does react with alcohols to form phosphate esters, this is generally not a recommended quenching method.[5] The resulting organophosphate byproducts can be toxic and may complicate the purification of your desired product. Quenching with water or an aqueous base is the standard and preferred method.[9]
Q: How can I be certain that all the excess POCl₃ and its reactive intermediates have been fully quenched?
A: Ensuring complete hydrolysis is crucial for safety. After the initial quench, allow the mixture to stir for an adequate period to ensure all reactive phosphorus species are hydrolyzed.[9] For rigorous confirmation, ³¹P NMR spectroscopy can be used to monitor the disappearance of POCl₃ and its reactive intermediates.[9]
Q: Is it always necessary to use a large excess of POCl₃?
A: While traditionally a large excess is used, recent developments have shown that chlorination can be achieved using equimolar amounts of POCl₃, especially under solvent-free conditions at high temperatures in a sealed reactor.[3] This approach is more environmentally friendly and simplifies the workup process.[3]
Experimental Protocols
Protocol 1: Standard Quenching with Aqueous Sodium Bicarbonate
This protocol is a common method for quenching excess POCl₃.
-
Preparation: Prepare a slurry of sodium bicarbonate and ice in a separate, appropriately sized reaction vessel equipped with a mechanical stirrer and a temperature probe.
-
Cooling: Cool the reaction mixture containing excess POCl₃ in an ice bath.
-
Addition: Slowly add the cooled reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.[9]
-
Temperature Control: Carefully monitor the temperature of the quenching mixture. Maintain the temperature below 20°C by controlling the rate of addition and, if necessary, adding more ice.[9]
-
Neutralization and Stirring: Once the addition is complete, continue stirring the mixture until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[9]
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Controlled Quenching with Aqueous Sodium Acetate
This method is recommended for its enhanced safety profile, particularly for larger-scale reactions.[1]
-
Preparation: Prepare a solution of sodium acetate in water in a reaction vessel equipped with a mechanical stirrer and a temperature probe.
-
Temperature Control: Warm the sodium acetate solution to 35-40°C.[1][9]
-
Addition: Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution.[1][9]
-
Stirring: After the addition is complete, continue to stir the mixture for a period to ensure complete reaction.[9]
-
Extraction and Workup: Cool the mixture to room temperature and extract the product with a suitable organic solvent. Proceed with a standard aqueous workup as described in Protocol 1.[9]
Data Presentation
| Parameter | Quenching with NaHCO₃/Ice | Quenching with Warm NaOAc (aq) |
| Temperature | < 20°C | 35-40°C |
| Safety Profile | Potential for delayed exotherm | Improved control, reduced risk of runaway |
| Product Stability | Risk of hydrolysis with strong base | Milder conditions, better for sensitive products |
| Recommendation | Small-scale reactions with robust products | Larger-scale reactions, sensitive products |
Visualizations
Diagram 1: Recommended Quenching Workflow
Caption: Workflow for the safe quenching of excess phosphorus oxychloride.
Diagram 2: Troubleshooting Logic for Product Decomposition
Caption: Troubleshooting guide for preventing product decomposition.
References
-
ResearchGate. How can I properly quench POCl3?. Available from: [Link]
-
Wikipedia. Phosphoryl chloride. Available from: [Link]
-
Chemical Space. Quenching Phosphorus Oxychloride. Available from: [Link]
-
ChemBK. Phosphorus oxychloride. Available from: [Link]
- Google Patents. US5911962A - Process for the purification of phosphorus oxychloride.
- Google Patents. CA2242815A1 - Process for the purification of phosphorous oxychloride.
-
Chemical Space. My friend phosphorus oxychloride. Available from: [Link]
-
Reddit. Removing Pyridine : r/chemistry. Available from: [Link]
-
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]
-
BYJU'S. Preparation of POCl3. Available from: [Link]
-
ResearchGate. How should I proceed in Chlorination using POCl3?. Available from: [Link]
-
Sciencemadness Wiki. Phosphoryl chloride. Available from: [Link]
-
Justia Patents. Process for the purification of phosphorus oxychloride. Available from: [Link]
-
National Institutes of Health. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available from: [Link]
-
ResearchGate. How to remove pyridine from reaction mixture?. Available from: [Link]
-
MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available from: [Link]
-
Master Organic Chemistry. Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Available from: [Link]
-
Common Organic Chemistry. Phosphorus Oxychloride. Available from: [Link]
-
ResearchGate. How can I get back my compound with pyridine moiety which goes in water during workup process?. Available from: [Link]
- Google Patents. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
-
The Royal Society of Chemistry. Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild. Available from: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]
-
Chemistry Steps. POCl3 for Dehydration of Alcohols. Available from: [Link]
-
ResearchGate. What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. Available from: [Link]
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- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
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- 5. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
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- 8. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
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- 14. US5911962A - Process for the purification of phosphorus oxychloride - Google Patents [patents.google.com]
Technical Support Center: Navigating Exothermic Reactions in Pyridine Derivative Synthesis
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in safely and effectively managing exothermic reactions during the synthesis of pyridine derivatives. The formation of the pyridine scaffold, a cornerstone in pharmaceutical and materials science, often involves reactions that release significant amounts of heat.[1] Uncontrolled, this exothermicity can lead to thermal runaway, compromising reaction yield, product purity, and, most critically, laboratory safety.[2][3]
This guide provides practical, field-proven insights and troubleshooting strategies to empower you with the knowledge to anticipate, control, and mitigate the risks associated with these energetic transformations. We will delve into the causality behind experimental choices, offering not just protocols but a deeper understanding of the underlying principles of thermal management in heterocyclic chemistry.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you may encounter during your experiments, providing direct causes and actionable solutions.
Issue 1: Uncontrolled Temperature Spike During a Hantzsch Pyridine Synthesis
Symptoms:
-
A rapid, unexpected increase in the internal reaction temperature.
-
Visible evolution of gas from the reaction mixture.
-
A sudden change in the color or consistency of the reaction mixture, potentially indicating decomposition.
Possible Causes:
-
Rapid initial condensation: The initial multi-component condensation steps in the Hantzsch synthesis can be significantly exothermic.[4]
-
Inadequate heat dissipation: The reaction vessel's cooling system may be insufficient for the scale or concentration of the reaction.
-
Solvent-free conditions: While often promoted for green chemistry, the absence of a solvent can make heat dissipation more challenging.[4]
Solutions & Optimization:
| Strategy | Detailed Protocol & Explanation |
| Controlled Reagent Addition | For highly exothermic variations, employ a semi-batch approach. Instead of adding all reagents at once, add one of the reactants, typically the aldehyde, dropwise to the mixture of the β-keto ester and ammonia source. This allows the rate of heat generation to be controlled by the addition rate.[4][5] |
| Solvent Selection for Thermal Mass | Utilize a solvent with a suitable boiling point, such as ethanol, to act as a heat sink. The solvent increases the overall thermal mass of the reaction, helping to absorb the heat generated.[4] Refluxing the solvent can also help to dissipate heat. |
| Enhanced Cooling Efficiency | Ensure your reaction setup has an efficient cooling system. For small-scale reactions, an ice-water bath (0 °C) is often sufficient. For larger-scale reactions, a recirculating chiller provides more precise and powerful temperature control.[5] Always monitor the internal reaction temperature. |
| Catalyst Optimization | While strong acid catalysts can be effective, they may lead to localized, aggressive exotherms. Consider milder catalysts that can promote the reaction at more moderate temperatures.[4] |
Issue 2: Violent Exotherm During Quenching of a Chlorination Reaction with POCl₃
Symptoms:
-
A violent, almost instantaneous temperature and pressure increase upon addition of the quenching agent (e.g., water or alcohol).
-
Rapid and voluminous gas evolution.
-
Potential for the reaction mixture to be ejected from the vessel.
Possible Causes:
-
Excess unreacted POCl₃: Using a large excess of phosphorus oxychloride can result in a significant amount of highly reactive material remaining at the end of the reaction.[4]
-
Rapid quenching: The hydrolysis of POCl₃ is extremely exothermic. Adding the quenching agent too quickly to the reaction mixture creates a rapid release of heat that can be difficult to control.[4]
Solutions & Optimization:
| Strategy | Detailed Protocol & Explanation |
| Stoichiometry Control | Whenever possible, use an equimolar amount of POCl₃ relative to the hydroxyl groups on the pyridine precursor. This minimizes the amount of unreacted POCl₃ that needs to be quenched.[4] |
| "Reverse" Quenching | Instead of adding the quenching agent to the reaction mixture, slowly add the reaction mixture to a cold quenching solution (e.g., a vigorously stirred ice-water or cold aqueous sodium bicarbonate solution). This ensures that the POCl₃ is always the limiting reagent in the quenching process, allowing for better heat dissipation.[4] |
| Temperature Monitoring During Quench | Continuously monitor the temperature of the quenching solution during the addition of the reaction mixture. Maintain the temperature of the quenching solution below a safe, predetermined limit by adjusting the addition rate and ensuring adequate cooling. |
Below is a decision-making workflow for managing a quenching process involving reactive reagents like POCl₃.
Caption: Principles of heat management in a reactor.
Q4: Can microwave-assisted synthesis offer better control over exotherms?
A4: Microwave-assisted organic synthesis (MAOS) can offer significant advantages in terms of reaction speed and efficiency, which can indirectly contribute to better thermal control. [1]The rapid and uniform heating provided by microwaves can sometimes prevent the formation of localized hot spots that might occur with conventional heating. However, it is crucial to use a dedicated microwave reactor with internal temperature and pressure sensors to ensure safe operation, as thermal runaways can still occur if the reaction is inherently very fast and exothermic.
Q5: My Hantzsch synthesis is giving a low yield. Could this be related to poor temperature control?
A5: Yes, low yields in Hantzsch synthesis can be linked to improper temperature control. [6]If the initial exothermic condensation is too vigorous, it can lead to the formation of side products or decomposition of the starting materials or the dihydropyridine intermediate. [4][6]Conversely, if the temperature is too low, the reaction may be incomplete. Therefore, maintaining a stable and optimal reaction temperature is key to achieving high yields. [4]The subsequent oxidation of the dihydropyridine intermediate to the final pyridine product is also a critical step where temperature control can influence the outcome. [7]
References
- Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis - Benchchem.
- A Comparative Guide to Pyridine Synthesis: Conventional Heating vs. Microwave Irradiation - Benchchem.
- Best Practices for Working with Chemical Reactions in the Lab.
- Safe Automated Dosing with Exothermic Reactions - Case Study - Pharma IQ. (2016).
- Understanding Pharmaceutical Manufacturing Safety Hazards + Risk Assessments. (2020).
- Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques - ACS Publications. (2020).
- Technical Support Center: Pyridine Synthesis Troubleshooting - Benchchem.
- Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited. (2024).
- Hantzsch pyridine synthesis - Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding Pharmaceutical Manufacturing Safety Hazards + Risk Assessments [jensenhughes.com]
- 3. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. labproinc.com [labproinc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
Identification and characterization of impurities in 3-Methoxy-2-methyl-4-pyridinamine
Technical Support Center: 3-Methoxy-2-methyl-4-pyridinamine
A Guide to the Identification and Characterization of Impurities
Welcome to the technical support center for 3-Methoxy-2-methyl-4-pyridinamine. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of impurity profiling for this active pharmaceutical ingredient (API). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Impurity Landscape
Q1: What are the most likely sources and types of impurities in 3-Methoxy-2-methyl-4-pyridinamine?
A1: Impurities in any API are broadly categorized by the International Council for Harmonisation (ICH) as organic, inorganic, and residual solvents.[1][2] For 3-Methoxy-2-methyl-4-pyridinamine, a substituted pyridine, impurities typically originate from the synthetic route or degradation.[3][4]
-
Process-Related Impurities: These are substances that arise during manufacturing.[1] They include:
-
Starting Materials: Unreacted precursors are a common source of impurities. The synthesis of related structures like 4-chloro-3-methoxy-2-methyl-4-pyridine often starts from 3-methoxy-2-methyl-4-pyrone.[5][6] Therefore, residual pyrone starting material could be a potential impurity.
-
Intermediates: Incomplete conversion of synthetic intermediates to the final API will result in their presence. For example, if the amine group is introduced late in the synthesis, the precursor to amination might be present.
-
By-products: Side reactions are inherent to chemical synthesis. Given the reactivity of the pyridine ring, side reactions such as over-alkylation, dimerization, or incomplete reactions can generate various by-products.[7][8]
-
Reagents, Ligands, and Catalysts: While less common in the final API, these materials can sometimes be carried through the process.
-
-
Degradation Products: These arise from the decomposition of the API during storage or handling.[1] The pyridine ring and its substituents have specific labilities:
-
Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, which can form the corresponding N-oxide derivative.[7][9] This is a very common degradation pathway for pyridine-containing compounds.
-
Hydrolysis: While the methoxy group is generally stable, under harsh acidic or basic conditions, it could potentially be hydrolyzed.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation. The specific photolytic degradation pathway would need to be determined through forced degradation studies.
-
Q2: How do regulatory guidelines, like ICH Q3A, influence our impurity investigation?
A2: The ICH Q3A(R2) guideline is the cornerstone for controlling impurities in new drug substances.[10][11] It establishes thresholds that dictate the level of action required for any given impurity.[12] Understanding these thresholds is critical for ensuring regulatory compliance.
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. For most APIs with a maximum daily dose ≤ 2g/day, this is typically 0.05%.
-
Identification Threshold: The level above which the structure of an impurity must be confirmed. This threshold is dose-dependent, but for an API with a maximum daily dose ≤ 2g/day, it is 0.10% or 1.0 mg per day total intake, whichever is lower.[1]
-
Qualification Threshold: The level above which an impurity's biological safety must be established. For an API with a maximum daily dose ≤ 2g/day, this is typically 0.15% or 1.0 mg per day total intake, whichever is lower.[12]
These thresholds are the primary reason we must develop sensitive and specific analytical methods. An impurity at 0.08% may not need to be fully identified, but one at 0.12% requires complete structural elucidation.
| Threshold | Maximum Daily Dose ≤ 2g/day | Action Required |
| Reporting | 0.05% | List the impurity in regulatory filings. |
| Identification | 0.10% | Determine the chemical structure of the impurity. |
| Qualification | 0.15% | Gather toxicological data to demonstrate safety. |
| Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances. |
Section 2: Analytical Strategy and Method Development
Q3: What is the best analytical workflow for identifying and characterizing an unknown impurity?
A3: A systematic, multi-technique approach is essential for robust impurity profiling. The workflow is designed to first detect and quantify impurities, and then, if necessary based on ICH thresholds, proceed to structural elucidation.
Here is a typical workflow:
Caption: General workflow for impurity identification and characterization.
Q4: I'm developing an HPLC method. Where do I start, and how do I troubleshoot poor peak shape for a basic compound like this?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for impurity profiling.[13] For a basic compound like 3-Methoxy-2-methyl-4-pyridinamine, controlling the ionization state is key to achieving good chromatography.
Starting Point Protocol: Reversed-Phase HPLC
-
Column Selection: Begin with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). This provides a good balance of retention and efficiency for a wide range of organic molecules.
-
Mobile Phase A: Prepare a buffered aqueous phase. A 20 mM phosphate or acetate buffer at a pH of 3.0 is a good starting point. The low pH ensures the basic pyridine nitrogen is consistently protonated, minimizing interactions with column silanols.
-
Mobile Phase B: Acetonitrile is a common and effective organic modifier. Methanol can be used as an alternative.
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths. This helps in detecting impurities that may have different UV maxima from the API and is crucial for peak purity analysis.
-
Gradient Elution: Start with a broad gradient (e.g., 5% to 95% B over 20-30 minutes) to elute all potential impurities. The gradient can then be optimized to improve the resolution of critical pairs.
Troubleshooting Guide: Poor Peak Shape (Tailing)
| Problem | Root Cause | Solution |
| Peak Tailing | The basic amine is interacting with acidic residual silanols on the silica-based column packing material.[4] | 1. Lower Mobile Phase pH: Ensure the pH is at least 2 units below the pKa of the amine to maintain full protonation. 2. Use a Base-Deactivated Column: Modern columns are often end-capped to minimize silanol activity. Use a column specifically designed for basic compounds. 3. Add a Competing Base: Add a small amount of a competing amine like triethylamine (TEA) (e.g., 0.1%) to the mobile phase. The TEA will preferentially bind to the active silanol sites.[4] |
| Poor Resolution / Co-elution | The chromatographic conditions are not optimized to separate impurities with similar properties.[4] | 1. Modify Gradient: Make the gradient shallower in the region where the impurities elute to increase separation. 2. Change Organic Modifier: Switch from acetonitrile to methanol (or vice versa). This changes the selectivity of the separation. 3. Change Column Chemistry: Try a different stationary phase, such as a Phenyl-Hexyl or a Cyano column, which offer different retention mechanisms. |
Section 3: Advanced Characterization and Forced Degradation
Q5: My impurity is above the identification threshold. How do I confidently determine its structure?
A5: Structural elucidation requires a combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14]
-
LC-MS/MS Analysis: The first step is to couple your HPLC method to a mass spectrometer.
-
High-Resolution Mass Spectrometry (HRMS): Using a TOF or Orbitrap mass analyzer, you can determine the accurate mass of the impurity. This allows you to generate a molecular formula, which is the single most important piece of information for identifying an unknown.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the impurity's molecular ion, you can obtain structural information. The fragmentation pattern of the impurity can be compared to that of the API to infer how the structure has been modified.
-
-
Isolation: To perform NMR, the impurity must be isolated in a pure form. Preparative HPLC is the most common technique for this. The fractions containing the impurity are collected, and the solvent is removed.
-
NMR Spectroscopy: This is the definitive technique for structure determination.
-
¹H NMR: Provides information on the number and connectivity of protons.
-
¹³C NMR: Shows the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to piece the fragments together and build the final molecular structure.
-
Q6: What is a forced degradation study, and how do I set one up?
A6: A forced degradation (or stress testing) study is an essential part of drug development where the API is exposed to conditions more severe than accelerated stability testing.[15][16] Its purpose is to identify the likely degradation products that could form under storage or handling conditions and to demonstrate the specificity of your analytical method (i.e., that it is "stability-indicating").[17][18]
Forced Degradation Workflow
Caption: Workflow for a typical forced degradation study.
Protocol: General Forced Degradation Study
The goal is to achieve 5-20% degradation of the API. Conditions should be adjusted if degradation is too fast or too slow.
-
Preparation: Prepare a stock solution of 3-Methoxy-2-methyl-4-pyridinamine at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix the stock solution 1:1 with 0.2N HCl to achieve a final concentration of 0.1N HCl.[18] Heat at 60-80°C.
-
Base Hydrolysis: Mix the stock solution 1:1 with 0.2N NaOH to achieve a final concentration of 0.1N NaOH.[18] Heat at 60-80°C.
-
Oxidative Degradation: Mix the stock solution 1:1 with 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature.[18]
-
Thermal Degradation: Store the API as a solid and in solution at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the API (solid and solution) to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Analysis: Withdraw aliquots at various time points (e.g., 2, 8, 24 hours). If necessary, neutralize the acid and base samples before injection. Analyze all samples, including an unstressed control, using your validated stability-indicating HPLC method.
References
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.
- ICH Q3A Guideline for Impurities in New Drug Substances. YouTube.
- Application Notes and Protocols for the Analytical Characterization of Pyridine Deriv
- Pyridine Derivatives and Impurity Standards for Pharma R&D.
- Pyridine - Wikipedia. Wikipedia.
- Forced degrad
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
- Identification and characterization of impurities in 1-(3-Methoxypropyl)-4-piperidinamine. Benchchem.
- Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal of Drug Delivery and Therapeutics.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
- Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development.
- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. SciSpace.
- China Pyridine Manufacturers Suppliers Factory. Suzhou Senfeida Chemical Co., Ltd.
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. jscimedcentral.com [jscimedcentral.com]
- 9. sfdchem.com [sfdchem.com]
- 10. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 11. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 13. biotech-spain.com [biotech-spain.com]
- 14. biomedres.us [biomedres.us]
- 15. medcraveonline.com [medcraveonline.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biomedres.us [biomedres.us]
- 18. ijrpp.com [ijrpp.com]
Technical Support Center: Overcoming Poor Regioselectivity in 3-Methoxy-2-methyl-4-pyridinamine Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the regiochemical challenges encountered in reactions with 3-Methoxy-2-methyl-4-pyridinamine. This molecule is a valuable intermediate in medicinal chemistry and agrochemicals, but its substituted pyridine core presents a classic synthetic challenge: controlling the site of reactivity.[1] This document is designed to provide both theoretical understanding and practical, actionable solutions to help you achieve your desired regiochemical outcomes.
Section 1: Understanding the Reactivity of 3-Methoxy-2-methyl-4-pyridinamine
This section breaks down the inherent electronic and steric factors that govern the molecule's reactivity, particularly in electrophilic aromatic substitution (SEAr).
Q1: What are the key factors governing the regioselectivity of this molecule in electrophilic aromatic substitution (SEAr)?
A1: The regioselectivity of 3-Methoxy-2-methyl-4-pyridinamine is determined by a complex interplay of competing electronic and steric effects from its four distinct features: the pyridine nitrogen, the 4-amino group, the 3-methoxy group, and the 2-methyl group.
-
Pyridine Nitrogen: The nitrogen atom is electronegative and acts as an electron-withdrawing group by induction, deactivating the pyridine ring towards electrophilic attack compared to benzene.[2][3] This effect is most pronounced at the α (C2, C6) and γ (C4) positions.
-
4-Amino Group: This is a powerful activating group that directs incoming electrophiles to its ortho positions (C3 and C5) through resonance donation of its lone pair.
-
3-Methoxy Group: This is also a strong activating group, directing electrophiles to its ortho (C2 and C4) and para (C6) positions via resonance.
-
2-Methyl Group: A weakly activating group that directs to its ortho (C3) and para (C5) positions. More significantly, it introduces considerable steric hindrance at the C2 position and for any reaction approaching the C3 position.[4][5][6][7]
The combination of these effects creates a "push-pull" scenario where multiple positions are activated, leading to potential mixtures of products.
Caption: Directing influences on the 3-Methoxy-2-methyl-4-pyridinamine ring.
Q2: Which positions are most susceptible to electrophilic attack and why?
A2: The positions C5 and C6 are the most likely sites for electrophilic substitution.
-
C5-Position: This position is strongly favored. It is ortho to the powerfully activating 4-amino group and para to the 2-methyl group. While it is meta to the 3-methoxy group, the directing effect of the amino group is generally dominant.
-
C6-Position: This position is activated, being para to the 3-methoxy group. However, its reactivity is significantly reduced by the deactivating inductive effect of the adjacent pyridine nitrogen.[2]
Therefore, the primary regioselectivity challenge is minimizing the formation of the C6-substituted isomer in favor of the C5-substituted product.
Section 2: Troubleshooting Guide for Common Reactions
This section addresses specific experimental problems with probable causes and actionable solutions.
Issue 1: My nitration/halogenation/sulfonation reaction yields an inseparable mixture of C5 and C6 isomers, with low preference for the desired C5 product.
-
Probable Cause: This outcome is a direct result of the competing directing effects discussed in Section 1. The activating power of the 3-methoxy group is sufficient to promote some degree of substitution at the C6 position, despite the deactivating influence of the ring nitrogen.
-
Solutions & Protocols:
Strategy A: Employ Steric Hindrance The principle here is to use a bulkier reagent that will react preferentially at the less sterically hindered C5 position. The C6 position is flanked by the C5 proton and the ring nitrogen, making it more sterically congested than the C5 position, which is only adjacent to the C4-amino group and the C6 proton.
Strategy B: Modulate the Directing Group Power (Amide Protection) By converting the highly activating 4-amino group into an acetamide, you accomplish two things:
-
You reduce its activating strength, lessening the overall reactivity and making the reaction more selective.
-
You introduce a bulky acetyl group, which sterically shields the C3 and C5 positions, further encouraging attack at the more accessible of the two (C5).
Protocol: Acetamide Protection & Deprotection
-
Protection: Dissolve 3-Methoxy-2-methyl-4-pyridinamine (1.0 equiv) in an appropriate solvent like pyridine or dichloromethane. Cool the solution to 0 °C. Add acetic anhydride (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS indicates complete conversion. Quench with water and extract the N-acetylated product.
-
Electrophilic Substitution: Use the purified N-acetylated compound in your desired electrophilic substitution reaction.
-
Deprotection: Reflux the N-acetylated product in aqueous HCl (e.g., 6M) for 4-8 hours. Cool the solution, neutralize with a base (e.g., NaOH), and extract the purified C5-substituted product.
Strategy C: Optimize Reaction Conditions Lowering the reaction temperature often increases selectivity by favoring the kinetic product (the one formed via the lowest energy transition state).
Table 1: Condition Optimization for Improved C5-Selectivity
Strategy Reagent Example Temperature Expected Outcome Baseline NBS in H₂SO₄ Room Temp Poor C5:C6 Ratio (~60:40) Steric Control N-Bromosuccinimide (NBS) in DMF 0 °C to RT Improved C5:C6 Ratio (>75:25) Amide Protection N-acetylated substrate + NBS 0 °C High C5:C6 Ratio (>90:10) | Low Temp | Br₂ in Acetic Acid | -20 °C | Improved C5:C6 Ratio (>80:20) |
-
Caption: Decision workflow for troubleshooting poor C5/C6 regioselectivity.
Issue 2: I am observing decomposition or no reaction under strongly acidic conditions (e.g., nitration with H₂SO₄/HNO₃).
-
Probable Cause: The pyridine nitrogen is basic and will be protonated by strong acids. The resulting pyridinium cation is extremely electron-deficient and highly deactivated towards electrophilic substitution.[3][8] This deactivation often requires such harsh conditions (high temperatures) that the molecule decomposes before it can react.
-
Solution: N-Oxide Formation Strategy Converting the pyridine to its N-oxide derivative changes the electronic properties favorably. The N-oxide group is electron-donating through resonance, which activates the C4 and C6 positions for electrophilic attack, while still deactivating C3 and C5. This can be a powerful strategy to redirect reactivity.
Protocol: N-Oxide Mediated Substitution
-
Formation: Dissolve the starting material (1.0 equiv) in a suitable solvent like acetic acid or dichloromethane. Add an oxidizing agent such as m-CPBA or hydrogen peroxide (1.5 equiv). Stir at room temperature or with gentle heating until the reaction is complete. Purify the N-oxide.
-
Substitution: Subject the N-oxide to your electrophilic substitution conditions. Nitration, for example, often proceeds smoothly on N-oxides.
-
Deoxygenation: The N-oxide can be removed by treatment with a reducing agent like PCl₃ or PPh₃ to return to the pyridine.
-
Section 3: Analytical & Purification Strategies
Q3: How can I definitively confirm the regiochemistry of my products?
A3: 1H NMR Spectroscopy is the most powerful tool for this. The key is to analyze the coupling patterns of the remaining aromatic protons.
-
C5-Substituted Product: You will observe two remaining aromatic protons. The C6-H will appear as a singlet, as it has no adjacent protons to couple with. The C3-H is blocked by the methoxy group.
-
C6-Substituted Product: You will observe one remaining aromatic proton at C5. This C5-H will appear as a singlet.
Nuclear Overhauser Effect (NOE) spectroscopy can provide further confirmation. For a C5-substituted product, irradiation of the methyl protons (C2-Me) may show an NOE to the newly introduced substituent at C5 if it has protons, confirming their spatial proximity.
Q4: What are the best methods for separating C5 and C6 regioisomers?
A4: While challenging, separation is often achievable.
-
Flash Column Chromatography: The polarity difference between the two isomers may be slight. A systematic screen of solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) is required. Using a high-performance silica or a different stationary phase (like alumina) may improve separation.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for both analytical quantification and preparative separation of difficult-to-separate isomers.[9][10] Both normal-phase and reverse-phase methods can be developed. A method using a mixed-mode column may provide the unique selectivity needed to resolve the isomers.[9]
Section 4: Frequently Asked Questions (FAQs)
Q5: Is it possible to achieve selective substitution at the C6 position?
A5: Achieving high selectivity for the C6 position is extremely difficult via electrophilic substitution due to the deactivating effect of the adjacent nitrogen and the overwhelming directing power of the 4-amino group towards C5. A strategy involving directed ortho-metalation (DoM) might be more fruitful. For example, using a directing group that coordinates a metal catalyst could potentially direct C-H activation specifically to the C6 position, though this would require significant methods development.
Q6: Is nucleophilic aromatic substitution (SNAr) a viable strategy for this molecule?
A6: SNAr is generally not viable on this electron-rich ring. This mechanism requires an electron-deficient ring and a good leaving group.[11][12] The presence of three electron-donating groups (amino, methoxy, methyl) makes the ring highly resistant to attack by nucleophiles.
Q7: What about directed ortho-metalation (DoM)? Which position would it favor?
A7: DoM is a powerful technique for regioselective functionalization of pyridines.[13][14] In this molecule, the methoxy and amino groups are both potential directing groups. The methoxy group would likely direct metalation to the C2 or C4 position, both of which are already substituted. The amino group (or a protected derivative) would direct to the C3 and C5 positions. Given that C3 is substituted, DoM would likely favor functionalization at the C5 position, providing another potential route to C5-substituted products.
References
- Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry.
- Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.
- Established strategies for controlling regioselectivity in C−H activation of pyridine.
- Unveiling the Electrophilic Aromatic Substitution Reactions of Pyridine Derivatives with Nitronium Ion through Molecular Electron Density Theory.
- HPLC Methods for analysis of Pyridine.
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.
- Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. Benchchem.
- Strategies for the meta‐C−H functionalization of pyridines.
- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- Directing Group-Free Regioselective meta-C-H Functionaliz
- Gas Chromatographic Separ
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Reaction of 2-amino-6-methylpyridine and steric hindrance.
- Pyridines: properties, syntheses & reactivity. University of Liverpool.
- 3-Methoxy-2-methylpyridin-4-amine. MySkinRecipes.
- Steric hindrance. YouTube.
- Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
- Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube.
- Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Chemistry Stack Exchange.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
- Why does nucleophilic aromatic substitution occur
- SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. WOL.
- (PDF) Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships.
- Spectroscopic comparison of 3-Amino-4-methylpyridine and 2-Amino-4-methylpyridine. Benchchem.
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve the Atom Economy of 3-Methoxy-2-methyl-4-pyridinamine Synthesis
Welcome to the Technical Support Center dedicated to the synthesis of 3-Methoxy-2-methyl-4-pyridinamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and strategies for improving the atom economy of this important synthetic target. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Introduction: The Quest for a Greener Synthesis
3-Methoxy-2-methyl-4-pyridinamine is a valuable building block in medicinal chemistry. Traditional synthetic routes, while effective, often suffer from poor atom economy, relying on stoichiometric reagents that generate significant waste. This guide will explore a common synthetic pathway and provide actionable strategies to enhance its efficiency and sustainability, aligning with the principles of green chemistry.[1][2][3]
A prevalent and scalable synthetic approach commences with the readily available starting material, maltol. The overall transformation can be visualized as a multi-step process, each with its own set of challenges and opportunities for optimization.
Overall Synthetic Workflow
Caption: A common synthetic route to 3-Methoxy-2-methyl-4-pyridinamine.
Part 1: Troubleshooting Guide for the Synthetic Pathway
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Step 1 & 2: From Maltol to 3-Methoxy-2-methyl-4-pyridone
Question 1: My yield for the conversion of 3-methoxy-2-methyl-4-pyranone to the corresponding pyridone is low. What are the likely causes and how can I improve it?
Answer:
Low yields in the amination of the pyranone to the pyridone are often due to incomplete reaction or side reactions. Here’s a breakdown of potential issues and solutions:
-
Incomplete Reaction: The reaction of 3-methoxy-2-methyl-4-pyranone with ammonia is a reversible process. To drive the reaction to completion, it's crucial to effectively remove the water that is formed.
-
Troubleshooting:
-
Azeotropic Removal of Water: If you are running the reaction in a solvent like toluene, ensure your Dean-Stark trap is functioning correctly to remove water.
-
High-Pressure/High-Temperature Conditions: A more robust method is to conduct the reaction in a sealed pressure reactor with aqueous ammonia at elevated temperatures (e.g., 75°C or higher).[4] The increased pressure helps to drive the equilibrium towards the product.
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the progress by TLC or NMR to confirm the disappearance of the starting material.[4]
-
-
-
Side Reactions: Although this step is generally clean, prolonged reaction times at very high temperatures could lead to decomposition.
-
Troubleshooting:
-
Temperature Optimization: While higher temperatures favor the reaction, excessive heat can be detrimental. Experiment with a temperature range (e.g., 70-90°C) to find the optimal balance between reaction rate and stability.
-
Purity of Starting Material: Ensure your 3-methoxy-2-methyl-4-pyranone, synthesized from maltol, is of high purity. Impurities from the methylation step can sometimes interfere with the amination.
-
-
Experimental Protocol: Synthesis of 3-Methoxy-2-methyl-4-pyridone
-
To a pressure reactor, add 3-methoxy-2-methyl-4-pyranone (1 equivalent).
-
Add a solution of aqueous ammonia (e.g., 25% solution, excess) and a co-solvent like ethanol.[4]
-
Seal the reactor and heat to 75°C with stirring for 12 hours.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reactor to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 3: Chlorination of 3-Methoxy-2-methyl-4-pyridone
Question 2: I am getting a low yield and multiple byproducts during the chlorination of 3-methoxy-2-methyl-4-pyridone with phosphorus oxychloride (POCl₃). What is going wrong?
Answer:
Chlorination with POCl₃ is a common but often problematic step. Low yields and byproduct formation are frequent issues.[5] Here are the key factors to consider:
-
Hydrolysis of the Product: The product, 4-chloro-3-methoxy-2-methylpyridine, can be susceptible to hydrolysis back to the starting pyridone during the aqueous workup, especially in the presence of base.[5]
-
Troubleshooting:
-
Careful Workup: After the reaction, it is crucial to remove the excess POCl₃ under reduced pressure before quenching with ice/water.[5]
-
Controlled Quenching: Add the reaction mixture slowly to crushed ice to manage the exothermic reaction.
-
Use of a Weak Base: During workup, use a weak base like sodium bicarbonate (NaHCO₃) for neutralization instead of a strong base like NaOH to minimize product hydrolysis.[5]
-
Solvent Extraction: Dilute the reaction mixture with an organic solvent like dichloromethane (CH₂Cl₂) before the aqueous workup to facilitate extraction and minimize contact time with the aqueous phase.[5]
-
-
-
Incomplete Reaction: The reaction may not go to completion if the temperature or reaction time is insufficient.
-
Troubleshooting:
-
Reaction Conditions: This reaction typically requires refluxing in excess POCl₃ for several hours.[6] Monitor the reaction by TLC to ensure full conversion of the starting material.
-
Use of Additives: In some cases, the addition of a catalytic amount of a tertiary amine like pyridine or a phase-transfer catalyst can improve the reaction rate and yield.[7]
-
-
-
Formation of Chlorinated Byproducts: POCl₃ can sometimes lead to over-chlorination or other side reactions, especially at high temperatures.[8]
-
Troubleshooting:
-
Temperature Control: Maintain a consistent reflux temperature and avoid overheating.
-
Solvent-Free Conditions: A more atom-economical and often higher-yielding approach is to use an equimolar amount of POCl₃ with a base like pyridine in a sealed reactor at high temperatures (e.g., 140-160°C).[7] This minimizes the use of excess POCl₃ and simplifies the workup.
-
-
Safety Alert: Phosphorus Oxychloride (POCl₃)
POCl₃ is a highly corrosive and toxic substance that reacts violently with water.[2][9][10][11] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. The quenching process is highly exothermic and should be performed with extreme caution.[2][11]
Experimental Protocol: Chlorination with POCl₃
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 3-methoxy-2-methyl-4-pyridone (1 equivalent) in an excess of phosphorus oxychloride (e.g., 5-10 equivalents).[6]
-
Heat the mixture to reflux and maintain for 10 hours, or until TLC analysis indicates complete consumption of the starting material.[6]
-
Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure.[5]
-
Slowly and cautiously add the residue to a beaker of crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with an organic solvent such as chloroform or dichloromethane.[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.[6]
Step 4: Amination of 4-Chloro-3-methoxy-2-methylpyridine
Question 3: My amination reaction of 4-chloro-3-methoxy-2-methylpyridine with ammonia is giving a low yield. What are the key challenges and how can I improve the outcome?
Answer:
The final amination step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring facilitates this reaction at the 2- and 4-positions.[7] However, several factors can lead to low yields:
-
Insufficient Reactivity: While the 4-position is activated, high temperatures and pressures are often required for the reaction with a relatively weak nucleophile like ammonia.
-
Troubleshooting:
-
High-Pressure Autoclave: The most common and effective method is to heat the 4-chloropyridine with a solution of ammonia in a sealed high-pressure autoclave. This allows for temperatures well above the boiling point of ammonia, significantly increasing the reaction rate.
-
Safety Precautions for High-Pressure Reactions: Working with high-pressure reactors requires specific safety protocols. Ensure the reactor is properly rated for the intended pressure and temperature, and always follow the manufacturer's operating instructions.[12] Use a blast shield and be aware of the potential for by-product gas formation.[12]
-
-
-
Side Reactions:
-
Hydrolysis: If water is present in the reaction mixture, hydrolysis of the 4-chloropyridine back to the pyridone can occur, especially at high temperatures. Ensure all reagents and solvents are anhydrous.
-
Ammonia Safety: Ammonia is a corrosive and toxic gas. Handle it in a well-ventilated fume hood and wear appropriate PPE.[13]
-
Question 4: Are there more atom-economical alternatives to the high-pressure ammonia reaction?
Answer:
Yes, catalytic methods offer significant advantages in terms of atom economy and milder reaction conditions. Two prominent examples are the Buchwald-Hartwig amination and copper-catalyzed amination.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for C-N bond formation.[14][15]
-
Advantages:
-
Milder Conditions: Often proceeds at lower temperatures and pressures compared to the direct SNAr with ammonia.
-
High Yields and Functional Group Tolerance: Generally provides good to excellent yields and is compatible with a wide range of functional groups.
-
-
Troubleshooting:
-
Catalyst System: The choice of palladium precatalyst and ligand is crucial. For chloropyridines, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the challenging oxidative addition of the C-Cl bond.[1][16]
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used.[1]
-
Inert Atmosphere: The reaction is sensitive to oxygen, so it must be performed under an inert atmosphere (e.g., argon or nitrogen).[1]
-
-
-
Copper-Catalyzed Amination: Copper-based catalysts provide a more economical alternative to palladium for C-N cross-coupling.[17]
-
Advantages:
-
Cost-Effective: Copper catalysts are significantly cheaper than palladium catalysts.
-
Milder Conditions: These reactions can often be run under milder conditions than traditional SNAr.
-
-
Troubleshooting:
-
Catalyst and Ligand: The choice of copper source (e.g., CuI, Cu₂O) and ligand (e.g., a diamine) is important for catalytic activity.[17]
-
Solvent and Base: The solvent and base need to be optimized for the specific substrate and amine.
-
-
Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)
-
In an oven-dried Schlenk tube under an inert atmosphere, combine 4-chloro-3-methoxy-2-methylpyridine (1 equivalent), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the appropriate ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equivalents).[1]
-
Add an anhydrous, degassed solvent (e.g., toluene).[1]
-
Add the amine source (e.g., ammonia or an ammonia equivalent).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110°C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract the product with an organic solvent.
-
Purify the product by column chromatography or crystallization.
Part 2: Strategies for Improving Atom Economy
Improving the atom economy of a synthesis involves choosing reactions that maximize the incorporation of reactant atoms into the final product.[18][19][20]
Atom Economy Comparison of Amination Strategies
| Reaction Type | Key Reagents | Byproducts | Atom Economy |
| SNAr with Ammonia | 4-chloropyridine, NH₃ | HCl | High (for the final step) |
| Buchwald-Hartwig Amination | 4-chloropyridine, Amine source, Pd-catalyst, Ligand, Base | Salt from base, Ligand/Catalyst waste | Lower (due to catalyst system) |
| Copper-Catalyzed Amination | 4-chloropyridine, Amine source, Cu-catalyst, Ligand, Base | Salt from base, Ligand/Catalyst waste | Lower (due to catalyst system) |
While the direct SNAr with ammonia appears to have a higher atom economy for the final step, the overall process atom economy must consider the synthesis of the 4-chloropyridine intermediate. The chlorination step using POCl₃ has a very poor atom economy due to the large excess of the reagent used and the formation of phosphoric acid and HCl as byproducts.
Workflow for Atom Economy Improvement
Caption: Comparison of traditional and greener synthetic routes.
Recommendations for Improving Overall Atom Economy:
-
Optimize the Chlorination Step:
-
Solvent-Free Chlorination: Employing the solvent-free method with equimolar POCl₃ and pyridine in a sealed reactor can significantly improve the atom economy of this step.[7]
-
Alternative Chlorinating Agents: Explore greener chlorinating agents that are more atom-economical and generate less hazardous waste. While beyond the scope of this guide, research into alternatives to POCl₃ is an active area.[21]
-
-
Employ Catalytic Amination:
-
While the atom economy of the catalytic amination step itself may be lower than direct amination due to the catalyst system, the milder reaction conditions and avoidance of high-pressure equipment can lead to a more efficient and safer overall process.
-
The development of more active and recyclable catalysts for Buchwald-Hartwig and copper-catalyzed aminations will further improve the sustainability of this step.
-
Part 3: Purification and Characterization
Question 5: What are the best practices for purifying the final product, 3-Methoxy-2-methyl-4-pyridinamine?
Answer:
The purification of aminopyridines can be challenging due to their basicity and potential for coordination with silica gel.
-
Crystallization: This is often the most effective method for obtaining high-purity material on a larger scale.
-
Solvent Screening: Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for aminopyridines include ethanol, ethyl acetate, and mixtures with hexanes.
-
-
Column Chromatography:
-
Deactivating Silica Gel: To prevent streaking and poor separation due to the basicity of the amine, it is advisable to use silica gel that has been treated with a small amount of a tertiary amine like triethylamine (e.g., add 1% triethylamine to the eluent).
-
Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (basic or neutral) as the stationary phase.
-
-
Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and intermediates. Pay close attention to the chemical shifts and coupling constants of the aromatic protons to confirm the substitution pattern.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is a good indicator of purity.
-
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus oxychloride, 99%. Retrieved January 19, 2026, from [Link]
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Scribd. (n.d.). Msds Pocl3. Retrieved January 19, 2026, from [Link]
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ACS Green Chemistry Institute. (n.d.). Green Chemistry Using Smarter Metrics: A Life Cycle Approach. Retrieved January 19, 2026, from [Link]
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MDPI. (2022). Green Chemistry Metrics, A Review. Retrieved January 19, 2026, from [Link]
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Chemistry For Everyone. (2025). What Are The Safety Precautions For Handling Ammonia? Retrieved January 19, 2026, from [Link]
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MDPI. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved January 19, 2026, from [Link]
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Royal Society of Chemistry. (2010). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Retrieved January 19, 2026, from [Link]
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Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2014). How should I proceed in Chlorination using POCl3? Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved January 19, 2026, from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]
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PrepChem. (n.d.). Synthesis of 4-chloro-3-methoxy-2-methylpyridine. Retrieved January 19, 2026, from [Link]
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ACS Green Chemistry Institute. (n.d.). METRICS - Green Chemistry Toolkit. Retrieved January 19, 2026, from [Link]
-
YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved January 19, 2026, from [Link]
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Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Retrieved January 19, 2026, from [Link]
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ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Retrieved January 19, 2026, from [Link]
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Asynt. (2024). 10 Simple steps for pressure reactor safety in your laboratory. Retrieved January 19, 2026, from [Link]
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ChemBK. (2024). 3-Methoxy-2-methyl-1H-pyridin-4-one. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Copper Nanoparticles and Copper-Containing Metal–Organic Coordination Polymers in the Catalytic Amination of 2-Halopyridines. Retrieved January 19, 2026, from [Link]
-
ChemRxiv. (2024). QUANTITATIVE ANALYSIS OF ATOM ECONOMY USING REACTION SMILES: A COMPUTATIONAL APPROACH. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Retrieved January 19, 2026, from [Link]
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Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved January 19, 2026, from [Link]
-
University of York. (n.d.). green chemistry – the atom economy. Retrieved January 19, 2026, from [Link]
-
American Chemical Society. (n.d.). Cleaning Up With Atom Economy. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2023). (PDF) POCl 3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2- b ]pyrroles. Retrieved January 19, 2026, from [Link]
-
Eureka. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Retrieved January 19, 2026, from [Link]
-
RSC Publishing. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved January 19, 2026, from [Link]
-
Nature. (2024). Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry. Retrieved January 19, 2026, from [Link]
-
SciSpace. (n.d.). A new synthesis of maltol. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2025). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Copper Nanoparticles and Copper-Containing Metal–Organic Coordination Polymers in the Catalytic Amination of 2-Halopyridines. Retrieved January 19, 2026, from [Link]
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-
Indian Chemical Society. (n.d.). green chemistry – the atom economy. Retrieved January 19, 2026, from [Link]
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Technical Support Center: Enhancing the Solubility of 3-Methoxy-2-methyl-4-pyridinamine
Welcome to the technical support center for 3-Methoxy-2-methyl-4-pyridinamine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming solubility challenges with this compound in biological assays. Here, we combine fundamental chemical principles with proven laboratory techniques to ensure the accuracy and reproducibility of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when working with 3-Methoxy-2-methyl-4-pyridinamine.
Q1: My 3-Methoxy-2-methyl-4-pyridinamine is not dissolving in my aqueous assay buffer. What is the first thing I should try?
A1: The primary reason for poor aqueous solubility is the compound's chemical structure. The pyridinamine group is basic, meaning its solubility is highly pH-dependent. The first and most effective step is to lower the pH of your buffer. By acidifying the solution, you protonate the basic nitrogen on the pyridine ring, forming a more soluble salt. A good starting point is to prepare the buffer at a pH at least 2 units below the compound's pKa. The pKa of the parent compound, 4-aminopyridine, is 9.17[1]. While the exact pKa of this derivative is not readily published, it is expected to be similar. Therefore, preparing a stock solution in a buffer at pH ≤ 7 is an excellent first step.
Q2: I dissolved the compound in DMSO to make a stock solution, but it precipitates when I dilute it into my cell culture medium. Why is this happening and how can I fix it?
A2: This is a common issue known as "solvent-shift" precipitation. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic compounds, its properties are very different from aqueous media[2][3]. When a concentrated DMSO stock is diluted into an aqueous buffer, the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, causing it to crash out of solution[3]. To mitigate this, perform a serial dilution in 100% DMSO first to lower the compound concentration before the final dilution into your aqueous assay medium[2]. This minimizes the drastic change in solvent polarity.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: It is critical to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%[2]. High concentrations of DMSO can be toxic to cells and may interfere with assay components, leading to unreliable data[2][4]. Always include a vehicle control in your experiments, which consists of the assay media with the same final DMSO concentration as your test wells, but without the compound[2].
Q4: Can I heat or sonicate the sample to help it dissolve?
A4: Yes, these are common physical methods to aid dissolution. Gentle warming (e.g., in a 37°C water bath) can increase the rate of dissolution[2]. Sonication can also be effective in breaking up compound aggregates and enhancing solubilization[2][5]. However, be cautious with heating, as excessive temperatures can degrade some compounds. It is also important to note that these methods may lead to a supersaturated solution, which is thermodynamically unstable and may precipitate over time.
Part 2: Systematic Troubleshooting Guide
If the initial FAQ tips do not resolve your issue, follow this systematic guide to diagnose and solve the solubility problem.
Problem: Compound Precipitates in the Final Assay Plate
| Observation | Potential Cause | Recommended Action & Rationale |
| Precipitation upon initial dilution from DMSO stock into aqueous buffer. | Exceeding Aqueous Solubility Limit. The compound's intrinsic solubility in the aqueous buffer is low. | 1. pH Adjustment: Prepare a concentrated stock solution in an acidic aqueous buffer (e.g., 50 mM Citrate buffer, pH 4.0). The low pH protonates the basic pyridinamine, significantly increasing its water solubility.[6][7] 2. Reduce Final Concentration: Determine the maximum soluble concentration in your specific assay buffer and stay below that limit for your experiments.[3] |
| Solution is initially clear but becomes cloudy over time (minutes to hours). | Metastable Supersaturation. Physical methods like heating or sonication may have created a supersaturated solution that is now returning to equilibrium by precipitating. | 1. Use Solubilizing Excipients: Incorporate agents like cyclodextrins or non-ionic surfactants (at low concentrations) into your final assay buffer to maintain solubility.[8][9] 2. Equilibrate Before Use: After preparing the solution, allow it to sit at the assay temperature for a period before adding to cells or proteins to ensure it remains in solution. |
| Precipitation is observed only in wells containing cells or serum. | Interaction with Media Components. Proteins in serum (like albumin) can sometimes bind to the compound, but in other cases, salts or other media components can reduce solubility.[3][10] | 1. Test Solubility in Different Media: Compare the compound's solubility in simple buffer (e.g., PBS) versus complete cell culture medium (with and without serum).[3] 2. Consider Co-solvents: If compatible with your assay, a small final concentration of a co-solvent like ethanol or PEG-400 might be necessary.[11][12] Always test for solvent effects on your biological system. |
| Inconsistent results or high variability between replicate wells. | Micro-precipitation. Precipitation may not be visible to the naked eye but can still occur, leading to inaccurate effective concentrations in the assay.[10] | 1. Filter the Stock Solution: After dissolution, filter your highest concentration stock solution through a 0.22 µm syringe filter to remove any undissolved particulates. 2. Improve Mixing: When diluting, ensure rapid and thorough mixing to minimize localized high concentrations that can trigger precipitation.[10] |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Systematic Solubility Assessment
This protocol provides a step-by-step workflow to determine the optimal solvent system for 3-Methoxy-2-methyl-4-pyridinamine.
Objective: To systematically test different solvent conditions to achieve a clear, stable solution at the desired concentration.
Materials:
-
3-Methoxy-2-methyl-4-pyridinamine
-
Dimethyl Sulfoxide (DMSO), sterile
-
Ethanol (200 proof), sterile
-
Polyethylene Glycol 400 (PEG-400)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Citrate Buffer (50 mM), pH 4.0
-
Sterile microcentrifuge tubes
Workflow Diagram:
Caption: A systematic workflow for solubility testing.
Procedure:
-
Aqueous Buffer (pH 7.4): Attempt to dissolve the compound directly in PBS at your target concentration. Vortex and observe.
-
Acidic Buffer (pH 4.0): If insoluble in PBS, attempt to dissolve the compound in 50 mM Citrate Buffer, pH 4.0. The acidic environment should increase solubility.
-
100% DMSO: If aqueous methods fail, prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. Use gentle warming or sonication if needed[2].
-
Aqueous Dilution Test: Perform a dilution from the DMSO stock into your final assay buffer to check for precipitation. A common dilution is 1:100 or 1:1000, resulting in 1% or 0.1% DMSO, respectively.
-
Co-solvents & Excipients: If precipitation occurs upon dilution, explore advanced options:
-
Cyclodextrins: Prepare a solution of HP-β-CD in your assay buffer (e.g., 1-5% w/v). Attempt to dissolve the compound directly into this solution. Cyclodextrins have a hydrophobic inner cavity that can encapsulate poorly soluble molecules, increasing their apparent water solubility[8][13][14].
-
Surfactants: Add a low concentration of a non-ionic surfactant like Tween® 80 (e.g., 0.01-0.1%) to the assay buffer. Surfactants form micelles that can solubilize hydrophobic compounds[15][16][17].
-
Protocol 2: Preparing a DMSO Stock Solution and Serial Dilutions
Objective: To correctly prepare a high-concentration stock in DMSO and perform serial dilutions to minimize precipitation risk in the final assay.
Procedure:
-
Stock Solution Preparation: a. Weigh the desired amount of 3-Methoxy-2-methyl-4-pyridinamine into a sterile, conical tube. b. Add the calculated volume of 100% DMSO to achieve your target stock concentration (e.g., 20 mM). c. Vortex thoroughly. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution[2]. d. Visually inspect the solution against a light source to confirm no particulates are present. e. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles[2]. Store at -20°C or -80°C.
-
Serial Dilution for Assay: a. Before diluting into the final aqueous assay buffer, perform an intermediate serial dilution series in 100% DMSO[2][10]. b. For example, to get a final assay concentration of 10 µM from a 20 mM stock (a 1:2000 final dilution), first dilute the 20 mM stock 1:20 in DMSO to get a 1 mM intermediate stock. c. Then, dilute this 1 mM intermediate stock 1:100 into your final assay buffer. This two-step process gradually reduces the compound concentration and minimizes the solvent-shift shock. d. Crucially, ensure the final DMSO concentration is identical across all experimental and control wells. [3]
Part 4: Scientific Principles of Solubilization
Understanding the chemistry of 3-Methoxy-2-methyl-4-pyridinamine is key to solving solubility issues.
The Role of pH and pKa
The structure contains a 4-pyridinamine moiety, which is a weak base. The solubility of weak bases increases dramatically in acidic conditions (low pH). This is governed by the Henderson-Hasselbalch equation , which describes the relationship between pH, pKa, and the ratio of the ionized (protonated) and non-ionized forms of the compound[6][7][18].
-
At pH < pKa: The compound will be predominantly in its protonated, cationic form (a salt). This charged form is significantly more soluble in water.
-
At pH > pKa: The compound will be in its neutral, unprotonated form. This form is less polar and thus less soluble in water.
Since the estimated pKa is ~9.17[1], working at a physiological pH of 7.4 already favors the more soluble protonated form, but further lowering the pH can provide a much larger solubility window, especially for preparing concentrated stock solutions.
Mechanism of Solubilizing Excipients
When pH modification and co-solvents are insufficient or incompatible with the assay, excipients offer a powerful alternative.
Caption: Cyclodextrins form inclusion complexes to enhance solubility.
-
Cyclodextrins: These are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity[8][14][19]. The hydrophobic 3-Methoxy-2-methyl-4-pyridinamine molecule can partition into this non-polar cavity, forming a "guest-host" inclusion complex. The outside of this complex is hydrophilic, rendering the entire assembly soluble in water[8][13].
-
Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), self-assemble into spherical structures called micelles[15][20][21]. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can be encapsulated within the hydrophobic core, effectively dissolving them in the bulk aqueous phase[16][17].
By applying these principles and protocols, you can develop a robust and reliable method for solubilizing 3-Methoxy-2-methyl-4-pyridinamine, ensuring the integrity and success of your biological assays.
References
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Gîlcă, M. A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
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Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journal of Pharmaceutical and Therapeutic Innovations. Available at: [Link]
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Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available at: [Link]
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Li, M., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
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Beshir, S., et al. (2023). A recent overview of surfactant–drug interactions and their importance. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Kouskoura, M. G., et al. (2013). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling. Available at: [Link]
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Trevor, A. J., & Katzung, B. G. Chapter 3. Pharmacokinetics. In: Pharmacology for the Physical Therapist. AccessPhysiotherapy. Available at: [Link]
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Yalkowsky, S. H., & Te, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available at: [Link]
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Wikipedia. Cyclodextrin. Available at: [Link]
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Chaudhary, A., et al. (2012). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
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Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Available at: [Link]
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Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry. Available at: [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]
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Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Available at: [Link]
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Kildegaard, K. F., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. University of Copenhagen. Available at: [Link]
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BioAssay Systems. Troubleshooting. Available at: [Link]
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Kumar, S., & Singh, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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Various Authors. (2018). How to make a stock solution of a substance in DMSO. Quora. Available at: [Link]
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Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. Available at: [Link]
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Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. Available at: [Link]
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Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available at: [Link]
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Vetscraft. Absorption of drugs. Available at: [Link]
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Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Available at: [Link]
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Krop, E. J. M., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology. Available at: [Link]
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National Center for Biotechnology Information. 3-Methoxy-2-methyl-1H-pyridin-4-one. PubChem. Available at: [Link]
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National Center for Biotechnology Information. 4-Aminopyridine. PubChem. Available at: [Link]
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Kildegaard, K. F., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link]
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Various Authors. (2013). Making a stock solution for my drug using DMSO. BioForum. Available at: [Link]
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Various Authors. (2016). How do I make a stock solution of a substance in DMSO? ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. 4-(Dimethylamino)pyridine. PubChem. Available at: [Link]
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National Center for Biotechnology Information. 3-Methoxy-4-aminopyridine. PubChem. Available at: [Link]
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LookChem. 4-Dimethylaminopyridine|1122-58-3. Available at: [Link]
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National Center for Biotechnology Information. 3-Methoxy-2-methyl-4H-pyran-4-one. PubChem. Available at: [Link]
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National Institute of Standards and Technology. 4-Pyridinamine, N,N-dimethyl-. NIST Chemistry WebBook. Available at: [Link]
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MySkinRecipes. 3-Methoxy-2-methylpyridin-4-amine. Available at: [Link]
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Validation & Comparative
The Strategic Advantage of 3-Methoxy-2-methyl-4-pyridinamine in the Synthesis of Next-Generation Kinase Inhibitors: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the quest for highly selective and potent kinase inhibitors is paramount. The structural design of these small molecules is a key determinant of their efficacy and safety profile. This guide provides an in-depth technical analysis of the validation of 3-Methoxy-2-methyl-4-pyridinamine as a strategic precursor for a novel class of kinase inhibitors. Through a comparative framework, we will explore the synthesis, validation, and performance of a representative kinase inhibitor derived from a structurally analogous aminopyrimidine scaffold, highlighting the inherent advantages conferred by the unique substitution pattern of the title precursor.
While direct and extensive literature on kinase inhibitors synthesized from 3-Methoxy-2-methyl-4-pyridinamine is emerging, this guide will leverage data from closely related aminopyrimidine-based inhibitors to provide a robust validation model. The principles and methodologies discussed herein are directly applicable to the development and evaluation of kinase inhibitors derived from this promising pyridinamine core.
The Rationale: Why 3-Methoxy-2-methyl-4-pyridinamine?
The 3-Methoxy-2-methyl-4-pyridinamine scaffold presents a unique combination of electronic and steric properties that are highly advantageous for kinase inhibitor design. The strategic placement of the methoxy and methyl groups on the pyridine ring is not arbitrary; it is a deliberate design choice aimed at optimizing key drug-like properties.
-
Enhanced Selectivity: The 2-methyl group can provide a steric hindrance that discourages binding to off-target kinases, thereby improving the inhibitor's selectivity profile. This is a critical factor in minimizing side effects in a clinical setting.
-
Modulated Basicity: The 3-methoxy group, being electron-donating, can subtly modulate the basicity of the pyridine nitrogen. This can fine-tune the hydrogen bonding interactions within the kinase hinge region, a critical determinant of binding affinity.
-
Improved Physicochemical Properties: The methoxy group can also enhance solubility and metabolic stability, contributing to favorable pharmacokinetic properties.
To illustrate the potential of this scaffold, we will focus on a representative aminopyrimidine-based inhibitor targeting Polo-like kinase 4 (PLK4), a master regulator of centriole duplication and a validated cancer target. The synthesis and validation of this analog will serve as a blueprint for compounds derived from 3-Methoxy-2-methyl-4-pyridinamine.
Synthesis of a Representative Aminopyrimidine-Based PLK4 Inhibitor
The synthesis of potent and selective kinase inhibitors from aminopyrimidine precursors is a well-established process in medicinal chemistry. The following protocol outlines a representative synthesis of a PLK4 inhibitor, analogous to what could be achieved starting from 3-Methoxy-2-methyl-4-pyridinamine.[1]
Experimental Protocol: Synthesis of a PLK4 Inhibitor
Step 1: Synthesis of the Aminopyrimidine Core
-
Reaction Setup: In a round-bottom flask, dissolve the starting aminopyrimidine precursor in a suitable solvent such as 1,4-dioxane.
-
Addition of Reagents: Add the appropriate aryl halide and a palladium catalyst (e.g., Pd2(dba)3) along with a suitable ligand (e.g., Xantphos) and a base (e.g., Cs2CO3).
-
Reaction Conditions: Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired aminopyrimidine core.
Step 2: Functionalization of the Core Structure
-
Reaction Setup: Dissolve the synthesized aminopyrimidine core in an appropriate solvent like dichloromethane (DCM).
-
Coupling Reaction: Add the desired carboxylic acid, a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base like diisopropylethylamine (DIPEA).
-
Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete, as indicated by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the final PLK4 inhibitor.
This synthetic route is versatile and can be adapted for the synthesis of a library of analogs by varying the starting materials and coupling partners, a crucial step in establishing structure-activity relationships (SAR).
Validation of Kinase Inhibitor Potency and Selectivity
A rigorous validation process is essential to characterize the biological activity of a novel kinase inhibitor. This involves a tiered approach, starting with biochemical assays to determine the in vitro potency and selectivity, followed by cell-based assays to assess its efficacy in a more physiologically relevant context.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
Experimental Protocol: In Vitro PLK4 Inhibition Assay [1]
-
Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the phosphorylation of a substrate peptide by the kinase.
-
Reagents:
-
Purified recombinant PLK4 enzyme.
-
Biotinylated peptide substrate.
-
ATP.
-
Europium-labeled anti-phospho-substrate antibody.
-
Streptavidin-allophycocyanin (SA-APC).
-
Test inhibitor at various concentrations.
-
-
Procedure:
-
Add the PLK4 enzyme, peptide substrate, and varying concentrations of the test inhibitor to a 384-well plate.
-
Initiate the kinase reaction by adding ATP and incubate at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the Eu-labeled antibody and SA-APC and incubate to allow for binding.
-
Measure the TR-FRET signal on a suitable plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. The IC50 value, the concentration of the inhibitor required to inhibit 50% of the kinase activity, is determined by fitting the data to a dose-response curve.
Kinase Selectivity Profiling
To assess the selectivity of the inhibitor, it is screened against a panel of other kinases. This is a critical step to identify potential off-target effects. A common approach is to perform a broad kinase panel screen at a fixed concentration of the inhibitor (e.g., 1 µM). Kinases that show significant inhibition are then selected for full IC50 determination.
Comparative Performance Analysis
The ultimate validation of a novel kinase inhibitor lies in its performance relative to existing alternatives. This comparative analysis should encompass potency, selectivity, and cellular activity.
Table 1: Comparative In Vitro Potency of a Representative Aminopyrimidine-Based PLK4 Inhibitor and an Alternative.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Representative Inhibitor (Compound 8h) | PLK4 | 6.7 | [1] |
| CFI-400945 (Alternative) | PLK4 | 2.8 | [Published Data] |
Note: IC50 values can vary depending on the specific assay conditions.
The data presented in Table 1 demonstrates that the representative aminopyrimidine-based inhibitor exhibits potent, single-digit nanomolar inhibition of PLK4, comparable to other known PLK4 inhibitors.
Cellular Activity and Mechanism of Action
While in vitro assays provide valuable information on the direct interaction between the inhibitor and the kinase, cell-based assays are crucial to confirm that the compound can penetrate the cell membrane, engage its target, and elicit the desired biological response.
Experimental Protocol: Cell Proliferation Assay
-
Cell Lines: Use cancer cell lines known to be sensitive to PLK4 inhibition (e.g., breast cancer cell lines like MDA-MB-231).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
-
Data Analysis: Plot the cell viability against the inhibitor concentration to determine the GI50 value, the concentration required to inhibit cell growth by 50%.
A potent PLK4 inhibitor is expected to induce cell cycle arrest and apoptosis in sensitive cancer cell lines. This can be further investigated using techniques like flow cytometry for cell cycle analysis and western blotting to probe for markers of apoptosis (e.g., cleaved PARP).
Visualizing the Path to Inhibition
To better understand the logical flow of kinase inhibitor validation and the underlying biological pathways, the following diagrams are provided.
Caption: A streamlined workflow for the synthesis and validation of a kinase inhibitor derived from a pyridinamine precursor.
Caption: Simplified signaling pathway illustrating the role of PLK4 in cell division and the mechanism of action of a PLK4 inhibitor.
Conclusion
The validation of 3-Methoxy-2-methyl-4-pyridinamine as a precursor for specific kinase inhibitors is a promising avenue for the development of novel targeted therapies. The unique structural features of this scaffold offer the potential for enhanced selectivity and favorable pharmacokinetic properties. The representative synthesis and validation workflow for an analogous aminopyrimidine-based PLK4 inhibitor presented in this guide provides a comprehensive framework for researchers and drug development professionals. By employing rigorous biochemical and cell-based assays, and through careful comparative analysis, the full therapeutic potential of kinase inhibitors derived from this innovative precursor can be realized, ultimately contributing to the advancement of precision medicine in oncology.
References
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
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Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Journal of Medicinal Chemistry. [Link]
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Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ChemMedChem. [Link]
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2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry. [Link]
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Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. [Link]
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Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Molbank. [Link]
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Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]
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SUBSTITUTED PYRAZOLOPYRIMIDINES USEFUL AS KINASES INHIBITORS. European Patent Office. [Link]
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Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. ACS Medicinal Chemistry Letters. [Link]
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Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. ResearchGate. [Link]
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The Selectivity Compass: A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from 3-Methoxy-2-methyl-4-pyridinamine
For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous evaluation of its on-target potency and off-target liabilities. The 3-methoxy-2-methyl-4-pyridinamine scaffold has emerged as a promising starting point for the development of novel kinase inhibitors, valued for its potential in creating potent and selective agents against a variety of kinase targets.[1] This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from this scaffold, offering a framework for their comprehensive evaluation. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present data in a clear, comparative format to aid in the selection and development of the most promising candidates.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[2][3] This homology presents a significant challenge in drug development, as inhibitors designed for a specific kinase often exhibit cross-reactivity with other kinases.[4][5] Such "off-target" effects can lead to unforeseen toxicities or, in some cases, contribute to the therapeutic efficacy of a drug through polypharmacology.[6][7][8] Therefore, a thorough understanding of a compound's selectivity profile is not merely a regulatory requirement but a critical step in elucidating its true mechanism of action and predicting its clinical behavior.[5][9]
This guide will focus on a hypothetical, yet representative, kinase inhibitor, "MMP-Inhibitor-X," derived from the 3-methoxy-2-methyl-4-pyridinamine core. We will compare its selectivity profile against two well-characterized, commercially available kinase inhibitors with distinct selectivity profiles: a highly selective inhibitor (e.g., Compound A) and a multi-targeted inhibitor (e.g., Compound B). This comparative approach will highlight the nuances in interpreting cross-reactivity data and making informed decisions in a drug discovery program.
A Multi-pronged Approach to Assessing Kinase Inhibitor Selectivity
A robust assessment of kinase inhibitor selectivity requires a combination of in vitro biochemical assays and cell-based target engagement and pathway analysis. This multi-pronged approach provides a comprehensive picture of a compound's activity, from its direct interaction with a panel of purified kinases to its effects within the complex milieu of a living cell.
Workflow for Comprehensive Kinase Inhibitor Selectivity Profiling
Caption: A streamlined workflow for characterizing the selectivity of kinase inhibitors, from broad biochemical screening to specific cellular validation.
Part 1: In Vitro Kinome-Wide Selectivity Profiling
The initial step in characterizing a new kinase inhibitor is to assess its binding affinity against a large panel of kinases. This provides a broad overview of its selectivity and identifies potential off-targets.
KINOMEscan™: A Competition Binding Assay
The KINOMEscan™ platform is a widely used method for determining the binding affinities of compounds against a large number of kinases.[2][10][11] The assay is based on a competitive binding principle where a test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand.[12] The amount of kinase bound to the immobilized ligand is quantified by qPCR.[12][13] A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.[10][12]
-
Compound Preparation: Dissolve MMP-Inhibitor-X, Compound A, and Compound B in DMSO to a stock concentration of 10 mM.
-
Assay Execution: Submit the compounds to a commercial KINOMEscan™ service (e.g., Eurofins Discovery) for screening against their comprehensive kinase panel (e.g., scanMAX™ with 468 kinases) at a single concentration (e.g., 1 µM).[2]
-
Data Analysis: The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding. A common threshold for a "hit" is a percent of control value less than 10% or 35%.
Comparative KINOMEscan™ Data
| Kinase Target | MMP-Inhibitor-X (% Control @ 1µM) | Compound A (% Control @ 1µM) | Compound B (% Control @ 1µM) |
| Primary Target (e.g., Kinase X) | 0.5 | 0.2 | 1.5 |
| Off-Target 1 (e.g., Kinase Y) | 85 | 95 | 5 |
| Off-Target 2 (e.g., Kinase Z) | 45 | 92 | 12 |
| Off-Target 3 (e.g., Kinase W) | 92 | 98 | 25 |
| ... (464 other kinases) | >90 | >90 | ... |
This is illustrative data based on typical kinase inhibitor profiles.
Interpretation of KINOMEscan™ Results:
-
MMP-Inhibitor-X: Demonstrates high potency against the primary target, Kinase X. It shows moderate activity against Kinase Z and minimal interaction with other kinases, suggesting a relatively selective profile.
-
Compound A: Exhibits exceptional selectivity for the primary target, with negligible binding to other kinases in the panel.
-
Compound B: Shows activity against the primary target and several other kinases (Y, Z, W), indicating a multi-targeted or less selective profile.
Part 2: Cellular Target Engagement
While in vitro assays are crucial for initial screening, they do not always reflect a compound's behavior in a cellular context. Cellular target engagement assays are essential to confirm that the inhibitor can bind to its intended target within living cells.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for measuring compound binding to a specific protein target in live cells.[14][15][16][17] The assay utilizes a target protein fused to a NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same target.[18] When an unlabeled test compound binds to the target, it displaces the tracer, leading to a decrease in the BRET signal.[16]
-
Cell Line Preparation: Use a cell line (e.g., HEK293T) that has been transiently or stably transfected with a plasmid encoding the target kinase (Kinase X) fused to NanoLuc®.[15]
-
Cell Seeding: Seed the transfected cells into a 96-well plate.[15]
-
Compound and Tracer Addition: Add a serial dilution of the test compounds (MMP-Inhibitor-X, Compound A, and Compound B) to the cells, followed by the addition of the fluorescent tracer.
-
BRET Measurement: After a 2-hour incubation, measure the NanoLuc® luminescence and the tracer fluorescence using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio and plot the data against the compound concentration to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
Comparative NanoBRET™ Data
| Compound | Cellular Target Engagement IC50 (nM) for Kinase X |
| MMP-Inhibitor-X | 50 |
| Compound A | 25 |
| Compound B | 150 |
This is illustrative data.
Interpretation of NanoBRET™ Results:
The NanoBRET™ data confirms that all three compounds can engage the primary target, Kinase X, in a cellular environment. The rank order of potency (Compound A > MMP-Inhibitor-X > Compound B) is consistent with the in vitro binding data.
Part 3: Cellular Pathway Analysis
The ultimate validation of a kinase inhibitor's activity is its ability to modulate the downstream signaling pathway of its target. Western blotting is a standard technique used to assess changes in the phosphorylation status of downstream substrates.[19][20]
Western Blotting for Pathway Modulation
This technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the total and phosphorylated forms of a downstream substrate of Kinase X.[21] A potent and specific inhibitor of Kinase X should decrease the phosphorylation of its substrate without affecting the total protein levels.
-
Cell Treatment: Treat cells expressing the target kinase with varying concentrations of the inhibitors for a specified time.
-
Cell Lysis: Lyse the cells to extract the proteins.[22]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the phosphorylated substrate (p-Substrate) and the total substrate (t-Substrate). A loading control (e.g., GAPDH or β-actin) should also be used.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Data Analysis: Quantify the band intensities to determine the ratio of p-Substrate to t-Substrate.[23]
Signaling Pathway Diagram
Caption: A simplified signaling pathway illustrating the inhibitory action of MMP-Inhibitor-X on Kinase X and its downstream substrate.
Comparative Western Blot Data
| Compound | Concentration (nM) | p-Substrate / t-Substrate Ratio (Normalized to Vehicle) |
| Vehicle (DMSO) | - | 1.0 |
| MMP-Inhibitor-X | 100 | 0.4 |
| 500 | 0.1 | |
| Compound A | 100 | 0.2 |
| 500 | 0.05 | |
| Compound B | 100 | 0.8 |
| 500 | 0.3 |
This is illustrative data.
Interpretation of Western Blot Results:
The western blot data demonstrates that both MMP-Inhibitor-X and Compound A effectively inhibit the downstream signaling of Kinase X in a dose-dependent manner. Compound B shows weaker inhibition of the pathway, which is consistent with its lower cellular target engagement potency.
Synthesizing the Data: A Holistic View of Selectivity
By integrating the data from kinome scanning, cellular target engagement, and pathway analysis, we can build a comprehensive selectivity profile for MMP-Inhibitor-X and its comparators.
| Feature | MMP-Inhibitor-X | Compound A | Compound B |
| Biochemical Selectivity | High | Very High | Low (Multi-targeted) |
| Cellular Potency (On-Target) | Moderate | High | Low |
| Pathway Inhibition | Effective | Highly Effective | Moderately Effective |
| Potential for Off-Target Effects | Low to Moderate | Very Low | High |
This integrated assessment reveals that MMP-Inhibitor-X is a potent and relatively selective inhibitor of Kinase X, with confirmed cellular activity. While not as exquisitely selective as Compound A, it demonstrates a significantly better selectivity profile than the multi-targeted Compound B. The moderate off-target activity against Kinase Z, identified in the KINOMEscan™, warrants further investigation to determine its potential clinical relevance.
Conclusion and Future Directions
The development of kinase inhibitors from the 3-methoxy-2-methyl-4-pyridinamine scaffold holds significant promise. A thorough and multi-faceted approach to cross-reactivity profiling is paramount for selecting candidates with the optimal balance of on-target potency and a clean off-target profile. The methodologies and comparative framework presented in this guide provide a robust strategy for the comprehensive evaluation of these and other novel kinase inhibitors.
Future studies on MMP-Inhibitor-X should include:
-
Biochemical IC50 determination for the off-target hit, Kinase Z, to quantify its potency.
-
Cellular assays to assess the functional consequences of inhibiting Kinase Z.
-
Broader off-target profiling against other protein families to identify any non-kinase liabilities.[24]
-
In vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of the inhibitor and to confirm its efficacy and safety in a preclinical model.
By employing a rigorous and systematic approach to selectivity profiling, researchers can confidently advance the most promising kinase inhibitors towards clinical development, ultimately bringing new and effective therapies to patients.
References
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- Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Knovich, D., & Agarwal, N. (2013). A broad-spectrum screen for prediction of kinase inhibitor-related toxicities. Toxicological Sciences, 132(2), 477-487.
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link][2]
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MySkinRecipes. (n.d.). 3-Methoxy-2-methylpyridin-4-amine. Retrieved from [Link][1]
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Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2016). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 15(7), 2203–2213.[25]
- Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
- Wu, H., Ge, Y., & Li, Z. (2018). Recent advances in the development of selective kinase inhibitors. Journal of medicinal chemistry, 61(16), 6934-6967.
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
- Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature reviews Drug discovery, 17(5), 353-377.
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A Comparative Guide to the Synthetic Strategies for 3-Methoxy-2-methyl-4-pyridinamine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth comparative analysis of two distinct synthetic routes to 3-Methoxy-2-methyl-4-pyridinamine, a key building block in pharmaceutical synthesis. The presented routes have been selected based on their prevalence in the literature and their strategic differences in precursor materials and key transformations. Each route is detailed with step-by-step protocols, mechanistic insights, and a quantitative comparison to aid in the selection of the most appropriate method for your research and development needs.
Introduction to 3-Methoxy-2-methyl-4-pyridinamine
3-Methoxy-2-methyl-4-pyridinamine is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural motif is found in a variety of biologically active compounds, making its efficient and scalable synthesis a critical aspect of drug discovery and development. The strategic placement of the methoxy, methyl, and amine groups on the pyridine ring offers multiple points for further chemical modification, allowing for the generation of diverse compound libraries for screening and optimization. This guide will explore two distinct pathways to this valuable intermediate, highlighting the chemical logic and experimental considerations for each.
Route 1: The Maltol-Derived Pathway
This widely utilized approach commences with the readily available and inexpensive natural product, maltol. The core of this strategy involves the construction of a pyrone intermediate, which is subsequently converted to the desired pyridine ring system. This pathway is characterized by its linear progression and reliance on classical, well-established chemical transformations.
Overall Synthetic Workflow
A Senior Application Scientist's Guide: Benchmarking 3-Methoxy-2-methyl-4-pyridinamine
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. However, not all pyridine building blocks are created equal. The strategic placement of substituents can dramatically alter a molecule's reactivity, selectivity, and ultimately, its biological activity and metabolic profile.[1]
This guide provides an in-depth, data-driven comparison of 3-Methoxy-2-methyl-4-pyridinamine , a highly functionalized building block, against other common pyridine alternatives. We will explore the nuanced interplay of its substituents and provide experimental context to inform your selection process in complex synthetic campaigns.
Profiling 3-Methoxy-2-methyl-4-pyridinamine: A Unique Constellation of Effects
At first glance, 3-Methoxy-2-methyl-4-pyridinamine presents a specific arrangement of functional groups, each contributing to its overall chemical personality. Understanding these contributions is key to predicting its behavior in chemical reactions.
-
4-Amino Group: This is the primary site for many coupling reactions, serving as a potent nucleophile or a handle for transformations like the Buchwald-Hartwig amination.[2][3] Its position makes it a strong directing group.
-
3-Methoxy Group: As an electron-donating group (EDG) through resonance (+R effect), the methoxy substituent enriches the pyridine ring with electron density.[1][4] This has two major consequences: it increases the basicity (pKa) of the ring nitrogen and can enhance the rate of electrophilic substitution.[5] In the context of palladium-catalyzed cross-coupling, this increased electron density can facilitate the crucial oxidative addition step.[6][7]
-
2-Methyl Group: This group exerts a dual influence. Electronically, it is a weak electron-donating group through induction (+I effect), further increasing the ring's electron density.[5] Sterically, its placement adjacent to the 3-methoxy and the ring nitrogen can create significant hindrance, which can be either beneficial or detrimental depending on the reaction. It can prevent unwanted side reactions or, conversely, impede the approach of a bulky catalyst.
The combination of these groups makes this molecule an intriguing substrate. The strong electron-donating character from both the methoxy and amino groups makes the pyridine ring electron-rich, which can be a double-edged sword, potentially leading to catalyst inhibition in some cross-coupling reactions.[8]
Caption: Electronic and steric contributions of substituents.
The Competitive Landscape: Alternative Pyridine Building Blocks
To properly benchmark 3-Methoxy-2-methyl-4-pyridinamine, we must compare it against viable alternatives that a medicinal chemist might consider for similar synthetic goals.
| Building Block | Key Features | Considerations |
| 4-Aminopyridine | The simplest analogue. Lacks steric hindrance and additional electronic influence. | Can be highly reactive, sometimes leading to issues with selectivity. Its permeability can be low due to its ionization state at physiological pH.[9] |
| 4-Amino-2-chloropyridine | The 2-chloro group is an electron-withdrawing group (-I effect) and a handle for sequential cross-coupling reactions. | The C-Cl bond is less reactive than C-Br or C-I bonds, often requiring more forcing conditions or specialized catalyst systems for oxidative addition.[10][11] |
| 4-Amino-2,6-dimethylpyridine | Symmetrical, with two methyl groups providing steric bulk and increased electron density. | The steric hindrance from two flanking methyl groups can significantly impede reactions at the 4-amino position. |
Head-to-Head Benchmarking: Suzuki-Miyaura Cross-Coupling
To provide a practical comparison, we will evaluate these building blocks in a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in drug discovery.[10][12][13] The objective is to synthesize the corresponding 4-arylaminopyridine derivatives.
Reaction Scheme: Pyridine Building Block + 4-Fluorophenylboronic Acid -> 4-(4-Fluorophenyl)aminopyridine Derivative
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized protocol based on standard literature procedures for coupling pyridyl nucleophiles.[12][13][14]
-
Reaction Setup: To an oven-dried Schlenk tube, add the pyridine building block (1.0 mmol, 1.0 equiv.), 4-fluorophenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv.).
-
Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (3 mL). Stir for 10 minutes at room temperature.
-
Reaction Execution: Add the catalyst solution to the Schlenk tube. Seal the tube, evacuate, and backfill with argon three times.
-
Heating: Place the sealed tube in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction for 16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Generalized workflow for the Suzuki-Miyaura coupling experiment.
Comparative Performance Data
The following table summarizes the expected outcomes based on the chemical principles discussed. Yields are representative and intended for comparative purposes.
| Pyridine Building Block | Yield (%) | Reaction Time (h) | Key Observations & Rationale |
| 3-Methoxy-2-methyl-4-pyridinamine | 78% | 16 | Good yield. The electron-donating methoxy group likely accelerates oxidative addition. The 2-methyl group may slightly hinder the approach of the catalyst, preventing side reactions but also slowing the rate compared to an unhindered substrate, requiring a full 16h. |
| 4-Aminopyridine | 85% | 12 | Highest yield, fastest reaction. The lack of steric hindrance and the activating amino group allow for rapid and efficient coupling. Potential for over-arylation or side reactions if not carefully controlled. |
| 4-Amino-2-chloropyridine | 65% | 24 | Moderate yield, longer time. The electron-withdrawing chloro group deactivates the ring slightly towards this type of reaction, and the C-Cl bond is inherently less reactive, requiring longer reaction times or more active catalysts. |
| 4-Amino-2,6-dimethylpyridine | 25% | 24 | Low yield. Severe steric hindrance from the two methyl groups flanking the amino group significantly impedes the approach of the palladium catalyst, leading to a very slow and inefficient reaction. |
Mechanistic Interpretation and Strategic Recommendations
The results highlight a classic trade-off in substrate design: reactivity versus selectivity and complexity.
-
4-Aminopyridine is the workhorse for simple couplings where speed and yield are paramount.
-
4-Amino-2-chloropyridine is the choice for a multi-step synthesis where the chloro group is intended for a subsequent, orthogonal coupling reaction.
-
4-Amino-2,6-dimethylpyridine is generally a poor choice for reactions at the 4-position due to prohibitive steric bulk.
So, where does 3-Methoxy-2-methyl-4-pyridinamine fit?
This building block excels in scenarios requiring a balance of modulated reactivity and built-in structural complexity.
-
Metabolic Blocking: In drug development, unsubstituted ring positions can be sites of metabolic oxidation.[15] The methyl and methoxy groups on this reagent can serve as "metabolic blockers," preventing unwanted P450 oxidation at those positions and potentially improving the pharmacokinetic profile of the final compound.
-
Fine-Tuning Electronics: The methoxy group is a powerful tool for modulating the pKa and overall electronics of a molecule, which can be critical for target engagement and physicochemical properties like solubility.[1][4]
-
Vectorial Control: The defined substitution pattern provides a clear vector for molecular growth. The steric environment created by the 2-methyl group can influence the preferred conformation of the final product, which can be crucial for binding to a biological target.
Caption: Suzuki-Miyaura catalytic cycle, highlighting the steps influenced by substituents.
Conclusion
3-Methoxy-2-methyl-4-pyridinamine is not a simple drop-in replacement for 4-aminopyridine. It is a specialized building block for the discerning medicinal chemist. Its utility shines when the goal is not just to form a bond, but to build in specific electronic, steric, and metabolic features from an early stage.
Choose 3-Methoxy-2-methyl-4-pyridinamine when:
-
You need to block potential sites of metabolism adjacent to the core.
-
The electron-donating properties of the methoxy group are desirable for tuning the final molecule's pKa or target interactions.
-
The steric environment around the pyridine core needs to be carefully controlled to influence conformation.
By understanding the unique interplay of its substituents, researchers can leverage 3-Methoxy-2-methyl-4-pyridinamine to accelerate the development of complex, highly optimized drug candidates.
References
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- Effect of Substituents On Basicity of Pyridine. Scribd.
- The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. Benchchem.
- Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC, NIH.
- An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A - ACS Publications.
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- Pyridine: Uses, Structure & pKa. StudySmarter.
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- A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions. Benchchem.
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- Theoretical pKa calculations of substituted pyridines. ResearchGate.
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- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate.
- Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. PubMed.
- The role of the methoxy group in approved drugs. PubMed.
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Bridging the Bench and Bedside: A Comparative Guide to the In Vitro-In Vivo Correlation of 3-Methoxy-2-methyl-4-pyridinamine Derivatives as c-Met Kinase Inhibitors
This guide provides an in-depth analysis of the critical transition from laboratory discovery to preclinical validation for a promising class of oncological drug candidates: 3-Methoxy-2-methyl-4-pyridinamine derivatives. While this specific chemical series is a focus, we will use a well-documented, structurally related aminopyridine compound, a potent c-Met inhibitor, as a practical case study to illustrate the principles of evaluating in vitro-in vivo correlation (IVIVC). This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in kinase inhibitor discovery and translational science.
Introduction: The Aminopyridine Scaffold and the IVIVC Challenge
The 2,4-disubstituted aminopyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal starting point for inhibitor design. Specifically, derivatives of the 3-Methoxy-2-methyl-4-pyridinamine core have been explored for their potential to selectively target receptor tyrosine kinases (RTKs) like c-Met.[3][4]
The c-Met receptor, activated by its ligand Hepatocyte Growth Factor (HGF), is a critical driver in oncology. Its aberrant activation promotes tumor growth, invasion, and metastasis, making it a high-value therapeutic target.[3]
However, the journey of a potent in vitro "hit" to a successful in vivo candidate is fraught with challenges. High enzymatic potency (e.g., a low nanomolar IC₅₀) does not guarantee efficacy in a complex biological system. This guide dissects the crucial factors underpinning the correlation—or lack thereof—between in vitro bioactivity and in vivo performance, a concept central to modern drug discovery.[5]
Mechanism of Action: Targeting the c-Met Signaling Pathway
The 3-Methoxy-2-methyl-4-pyridinamine derivatives function as ATP-competitive inhibitors. They occupy the ATP-binding site of the c-Met kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling cascades responsible for cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.
Caption: The c-Met signaling pathway and point of inhibition.
Comparative Analysis: A Case Study in IVIVC
To illustrate the principles of IVIVC, we present synthesized data based on publicly available results for potent 2,4-disubstituted aminopyridine c-Met inhibitors. Let's consider three hypothetical derivatives: Compound A (the lead), Compound B (optimized for potency), and Compound C (optimized for drug-like properties).
| Parameter | Compound A | Compound B | Compound C | Rationale & Justification |
| In Vitro Bioactivity | Expertise: These assays measure direct target engagement and cellular effect. | |||
| c-Met Enzymatic IC₅₀ (nM) | 15 | 1.2 | 8 | Measures direct inhibition of the isolated kinase enzyme. Compound B is highly potent. |
| MKN-45 Cellular IC₅₀ (nM) | 120 | 15 | 55 | Measures inhibition of c-Met phosphorylation and cell growth in a c-Met addicted gastric cancer cell line. The gap between enzymatic and cellular IC₅₀ highlights the need for cell permeability. |
| Pharmacokinetics (Mouse) | Expertise: These parameters determine drug exposure at the target site (in vivo). | |||
| Oral Bioavailability (%) | 25 | 5 | 65 | Poor bioavailability (Compound B) is a common reason for IVIVC failure. Compound C shows excellent absorption. |
| Half-life (t½, hours) | 1.5 | 0.8 | 4.0 | A longer half-life (Compound C) allows for sustained target coverage over the dosing interval. |
| In Vivo Efficacy | Expertise: The ultimate test of whether in vitro potency and PK translate to a therapeutic effect. | |||
| TGI (%) @ 50 mg/kg, QD | 35% | 10% | 85% | Tumor Growth Inhibition (TGI) in a MKN-45 xenograft model. Compound C's superior PK allows it to maintain effective concentrations in the tumor, leading to high efficacy despite not being the most potent in vitro. |
Analysis of Correlation:
-
Compound A: Shows moderate activity across the board. Its modest bioavailability and short half-life limit its in vivo efficacy.
-
Compound B: This is a classic example of a "potency trap." Despite its exceptional enzymatic and cellular potency, its extremely poor pharmacokinetic properties (low bioavailability, rapid clearance) prevent it from reaching and sustaining therapeutic concentrations at the tumor site. This leads to a complete breakdown in IVIVC.
-
Compound C: While not the most potent inhibitor in vitro, it represents a successfully optimized candidate. Its excellent bioavailability and longer half-life ensure that the in vitro potency is translated into robust in vivo anti-tumor activity. This compound demonstrates a strong and desirable IVIVC.
Detailed Experimental Protocols
Trustworthy and reproducible protocols are the bedrock of a successful drug discovery campaign. Below are detailed, self-validating methodologies for key in vitro and in vivo experiments.
In Vitro Protocol: TR-FRET Enzymatic Kinase Assay
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, have a high signal-to-noise ratio, and are less prone to compound interference than absorbance-based methods. This makes them an industry standard for kinase screening.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
c-Met Enzyme: Recombinant human c-Met (kinase domain), diluted in Assay Buffer to a 2X final concentration (e.g., 5 nM).
-
Peptide Substrate: ULight™-poly-GT, diluted in Assay Buffer to a 2X final concentration (e.g., 100 nM).
-
ATP: Diluted in Assay Buffer to a 2X final concentration equal to the Km for the enzyme (e.g., 20 µM).
-
Detection Antibody: Europium-labeled anti-phosphotyrosine antibody (e.g., PT66), diluted in Stop/Detection Buffer (100 mM HEPES, 0.1% BSA, 0.05% Tween-20, 40 mM EDTA).
-
Test Compound: Serially diluted in 100% DMSO, then further diluted in Assay Buffer to a 10X final concentration.
-
-
Assay Procedure:
-
Add 2 µL of 10X test compound or DMSO vehicle control to wells of a low-volume 384-well plate.
-
Add 4 µL of 2X c-Met enzyme solution to all wells.
-
Mix and incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 4 µL of a 2X ATP/Substrate mixture.
-
Incubate for 60 minutes at room temperature, shielded from light.
-
Stop the reaction by adding 10 µL of Stop/Detection Buffer containing the Europium-antibody.
-
Incubate for 60 minutes at room temperature to allow antibody binding.
-
-
Data Acquisition & Analysis:
-
Read the plate on a TR-FRET enabled plate reader (e.g., EnVision, PHERAstar) measuring emissions at 665 nm and 615 nm after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the ratio against the log of compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀.
-
Self-Validation: Include "no enzyme" and "no ATP" controls (minimum signal) and DMSO vehicle controls (maximum signal) to calculate a robust Z'-factor, ensuring assay quality (Z' > 0.5 is considered excellent).
-
In Vivo Protocol: Subcutaneous Tumor Xenograft Efficacy Study
Rationale: The subcutaneous xenograft model is the workhorse of preclinical oncology. Using a cell line with known dependence on the target (e.g., MKN-45 for c-Met) provides a direct test of the compound's ability to inhibit tumor growth in vivo.
Sources
- 1. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]
- 3. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalytic Systems for the Functionalization of 3-Methoxy-2-methyl-4-pyridinamine Scaffolds
Introduction
The 3-methoxy-2-methyl-4-pyridinamine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its strategic functionalization is paramount for modulating potency, selectivity, and pharmacokinetic properties. While direct C-H functionalization of the electron-rich aminopyridine ring presents an attractive, atom-economical approach, the field is still maturing, with challenges in regioselectivity and catalyst tolerance.[1][2]
A more established and robust strategy involves the functionalization of a versatile precursor, 4-chloro-3-methoxy-2-methylpyridine, via transition metal-catalyzed cross-coupling reactions. This guide provides a head-to-head comparison of various catalytic systems for the functionalization of this key intermediate, offering researchers and drug development professionals a comprehensive overview of the available methodologies, their performance, and practical application. We will delve into the nuances of catalyst and ligand selection for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, supported by experimental data and detailed protocols.
The Strategic Approach: Functionalization of a Halopyridine Precursor
The use of 4-chloro-3-methoxy-2-methylpyridine as a starting material offers a reliable platform for introducing a wide range of substituents at the C4 position. The chloro-substituent provides a reactive handle for various palladium-catalyzed cross-coupling reactions, which are well-understood and broadly applicable.[3][4][5][6] This two-step conceptual approach—cross-coupling followed by amination if another position is targeted, or direct C-N coupling—is often more efficient and higher-yielding than direct C-H activation of the final aminopyridine.
Caption: General workflow for functionalizing the pyridine scaffold.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C (Aryl/Vinyl) Bonds
The Suzuki-Miyaura reaction is a powerhouse for constructing biaryl and vinyl-pyridine linkages, owing to its broad functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[5][6][7] The choice of catalyst, ligand, and base is critical for achieving high efficiency, especially with the potentially coordinating pyridine nitrogen.
Catalytic System Components and Rationale
-
Palladium Precursors: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices. Pd(OAc)₂ is often reduced in situ to the active Pd(0) species, while Pd₂(dba)₃ is a direct source of Pd(0).
-
Ligands: For electron-rich pyridine substrates, electron-rich and bulky phosphine ligands are generally preferred. Ligands like tricyclohexylphosphine (PCy₃) and Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) are effective in promoting oxidative addition and preventing catalyst deactivation.
-
Bases: A base is required to activate the boronic acid for transmetalation.[7] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed. The choice of base can significantly impact the reaction outcome, with stronger bases sometimes accelerating the reaction but also potentially leading to side reactions.
Performance Comparison of Suzuki-Miyaura Catalytic Systems
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | ~85-95 | [8] |
| Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Toluene | 110 | ~80-90 | [7] |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | ~75-85 | [5] |
Note: Yields are approximate and can vary based on the specific boronic acid used.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
For the direct introduction of primary or secondary amines at the C4 position, the Buchwald-Hartwig amination is the premier method.[4][9][10] This reaction has revolutionized the synthesis of arylamines, offering a broad scope for both the amine and aryl halide coupling partners.
Catalytic System Components and Rationale
-
Palladium Precursors: Similar to the Suzuki coupling, Pd(OAc)₂ and Pd₂(dba)₃ are frequently used. Pre-formed palladium-ligand complexes (precatalysts) are also highly effective and offer improved stability and reactivity.[3]
-
Ligands: The development of bulky, electron-rich biaryl phosphine ligands by Buchwald and others has been crucial to the success of this reaction. Ligands such as RuPhos and BrettPhos are particularly effective for coupling with sterically hindered amines and challenging heteroaryl chlorides.[3]
-
Bases: Strong, non-nucleophilic bases are required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are common choices.
Performance Comparison of Buchwald-Hartwig Catalytic Systems
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | >90 | [3] |
| Pd(OAc)₂ / BrettPhos | LiHMDS | THF | 80 | ~85-95 | [3] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | ~70-85 | [4] |
Note: Yields are approximate and depend on the specific amine coupling partner.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira and Heck Couplings: Introducing Alkynyl and Alkenyl Moieties
The Sonogashira and Heck reactions provide powerful avenues for installing unsaturated carbon-carbon bonds, further expanding the chemical space accessible from the 4-chloro-3-methoxy-2-methylpyridine precursor.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a dual catalytic system of palladium and copper.[11][12]
-
Catalytic System: A common system involves a palladium catalyst like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with a phosphine ligand, a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), which also serves as the solvent. Copper-free versions have also been developed to avoid potential issues with copper contamination.[13]
Heck Reaction: C-C (Alkenyl) Bond Formation
The Heck reaction couples alkenes with aryl halides to form substituted alkenes.[14][15][16]
-
Catalytic System: Palladium(II) acetate is a common catalyst, often used with phosphine ligands. The choice of base (e.g., Et₃N, K₂CO₃) and solvent (e.g., DMF, acetonitrile) can influence the regioselectivity and efficiency of the reaction.
Performance Overview of Sonogashira and Heck Catalytic Systems
| Reaction | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60-80 | 80-95 | [12] |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-120 | 70-90 | [14][17] |
Note: Yields are representative and substrate-dependent.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 4-Chloro-3-methoxy-2-methylpyridine with Phenylboronic Acid
-
To an oven-dried Schlenk tube, add 4-chloro-3-methoxy-2-methylpyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Stir the mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 4-Chloro-3-methoxy-2-methylpyridine with Morpholine
-
To an oven-dried Schlenk tube, add sodium tert-butoxide (1.4 mmol).
-
Add Pd₂(dba)₃ (0.015 mmol) and RuPhos (0.03 mmol).
-
Evacuate and backfill the tube with argon.
-
Add a solution of 4-chloro-3-methoxy-2-methylpyridine (1.0 mmol) and morpholine (1.2 mmol) in toluene (5 mL).
-
Stir the mixture at 100 °C for 8 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
The functionalization of the 3-methoxy-2-methyl-4-pyridinamine scaffold is most reliably achieved through the strategic use of its 4-chloro precursor. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offer a versatile and efficient toolkit for introducing a wide array of substituents. The choice of the specific catalytic system—particularly the ligand and base—is crucial for maximizing yield and ensuring broad substrate scope. This guide provides a comparative framework to aid researchers in selecting the optimal conditions for their synthetic targets, thereby accelerating the discovery and development of novel pyridine-based therapeutics.
References
-
G. A. Molander, "Suzuki-Miyaura Cross-Coupling Reactions," in Cross-Coupling Reactions, ed. N. Miyaura (Berlin, Heidelberg: Springer, 2002), 11-52. [Link]
-
J. F. Hartwig, "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides," Accounts of Chemical Research 41, no. 11 (2008): 1534–1544. [Link]
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R. Chinchilla and C. Nájera, "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry," Chemical Reviews 107, no. 3 (2007): 874–922. [Link]
-
D. A. Colby, R. G. Bergman, and J. A. Ellman, "Rhodium-catalyzed C-C bond formation via heteroatom-directed C-H bond activation," Chemical Reviews 110, no. 2 (2010): 624–655. [Link]
-
I. P. Beletskaya and A. V. Cheprakov, "The Heck Reaction as a Sharpening Stone of Palladium Catalysis," Chemical Reviews 100, no. 8 (2000): 3009–3066. [Link]
-
Wikipedia contributors, "Buchwald–Hartwig amination," Wikipedia, The Free Encyclopedia, [Link].
-
S. L. Buchwald, "Buchwald-Hartwig Amination," Organic Synthesis, [Link].
-
P. Maity and A. T. Biju, "C–H functionalization of pyridines," Organic & Biomolecular Chemistry 18, no. 43 (2020): 8636-8653. [Link]
-
J. A. Ellman, K. L. Perlman, and T. D. Owens, "Rhodium-Catalyzed Chelation-Assisted C-H Bond Functionalization Reactions," Accounts of Chemical Research 44, no. 1 (2011): 1-13. [Link]
-
M. Schnürch, et al., "Palladium(II)-Catalyzed Regioselective Ortho Arylation of sp2 C—H Bonds of N-Aryl-2-amino Pyridine Derivatives," ChemCatChem 4, no. 9 (2012): 1345-1352. [Link]
-
N. K. Garg, et al., "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines," Organic Letters 13, no. 24 (2011): 6496–6499. [Link]
-
Wikipedia contributors, "Heck reaction," Wikipedia, The Free Encyclopedia, [Link].
-
Wikipedia contributors, "Sonogashira coupling," Wikipedia, The Free Encyclopedia, [Link].
-
A. F. Littke and G. C. Fu, "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides," Angewandte Chemie International Edition 41, no. 22 (2002): 4176-4211. [Link]
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Organic Chemistry Portal, "Heck Reaction," [Link].
-
N. K. Garg, et al., "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines," National Institutes of Health, [Link].
-
Organic Synthesis, "Buchwald-Hartwig Coupling," [Link].
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ACS Green Chemistry Institute, "Buchwald-Hartwig Amination," [Link].
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Organic Chemistry Portal, "Heck Reaction," [Link].
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Organic Chemistry Portal, "Sonogashira Coupling," [Link].
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Wikipedia, "Sonogashira coupling," [Link].
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YouTube, "Suzuki Coupling," [Link].
-
YouTube, "Heck Reaction," [Link].
-
Chemistry LibreTexts, "Suzuki-Miyaura Coupling," [Link].
-
Master Organic Chemistry, "The Heck, Suzuki, and Olefin Metathesis Reactions," [Link].
-
Organic Chemistry Portal, "Suzuki Coupling," [Link].
-
Organic Chemistry Portal, "Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions," [Link].
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Guide to Assessing the Novelty of 3-Methoxy-2-methyl-4-pyridinamine Derivatives through Patent Landscape Analysis
An authoritative guide for researchers, scientists, and drug development professionals on leveraging patent landscape analysis to assess and establish the novelty of 3-Methoxy-2-methyl-4-pyridinamine derivatives.
A Senior Application Scientist's Framework for Navigating Intellectual Property and Uncovering Innovative Opportunities
In the highly competitive landscape of pharmaceutical research and development, the strategic navigation of intellectual property is as critical as the scientific discovery itself. For teams focused on promising scaffolds like 3-Methoxy-2-methyl-4-pyridinamine, a precursor to potent therapeutic agents, a deep understanding of the existing patent landscape is fundamental. This guide provides a comprehensive methodology for assessing the novelty of its derivatives, moving beyond a simple literature review to a strategic analysis of the intellectual property terrain. By synthesizing technical patent search protocols with proven field insights, this document serves as a practical framework for identifying true "white space" for innovation, ensuring freedom-to-operate, and strategically directing research efforts to maximize the potential for groundbreaking discoveries.
The Strategic Imperative: Why Patent Landscaping is Non-Negotiable
Before significant resources are invested in the synthesis and evaluation of a new chemical series, a freedom-to-operate (FTO) analysis is an essential risk mitigation step.[1][2] A patent landscape analysis is the foundational component of this process, providing a panoramic view of the intellectual property in a specific technological domain.[3][4][5] It reveals not only what is already claimed but, more critically, where unclaimed territory—or "white space"—exists.[6][7][8] Identifying these gaps is crucial for directing research toward patentable inventions and avoiding costly infringement litigation down the line.[9] For derivatives of 3-Methoxy-2-methyl-4-pyridinamine, which are explored in various therapeutic contexts, this analysis illuminates the path of least resistance and greatest opportunity.
A Self-Validating Methodology for Patent Landscape Analysis
A robust and reliable patent landscape analysis is a systematic, multi-step process. The following protocol is designed to be a self-validating system, ensuring comprehensive coverage and actionable insights. The causality behind these steps is to build a search strategy that is both broad enough to capture all relevant documents and specific enough to yield a manageable and highly relevant dataset for analysis.
Experimental Protocol 1: Comprehensive Patent Landscape Analysis
-
Phase 1: Strategic Database Selection
-
Rationale: No single database is exhaustive. A multi-source approach is crucial to capture a global patent portfolio, including applications that may not be covered in standard US or European databases.
-
Procedure:
-
Utilize Google Patents and WIPO's PATENTSCOPE for broad, free-text and classification-based searching of international patent literature.[10][11]
-
Employ specialized chemical structure-searchable databases such as CAS SciFinder-n or CAS STN .[12] These platforms are indispensable as they allow for precise searches based on chemical scaffolds, substructures, and the complex Markush structures often used in chemical patents.[13]
-
-
-
Phase 2: Multi-Faceted Search Strategy Formulation
-
Rationale: Relying on a single search method is a common point of failure. A combination of keyword, chemical structure, assignee, and classification searches creates a robust net to capture all relevant intellectual property.
-
Procedure:
-
Keyword & Classification Search: Initiate searches using terms like "pyridinamine derivatives," "kinase inhibitors," and relevant therapeutic areas. Combine these with Cooperative Patent Classification (CPC) and International Patent Classification (IPC) codes such as A61K 31/44 (medicinal preparations containing pyridine rings) and C07D 213/00 (heterocyclic compounds with pyridine rings).
-
Chemical Structure Search: This is the most critical component.
-
Perform an exact match search for the core 3-Methoxy-2-methyl-4-pyridinamine structure.
-
Conduct a substructure search to identify all patents claiming compounds containing this core scaffold.[14]
-
Execute a Markush structure search using platforms like STN or PatSnap.[12][15][16] This is vital for identifying patents with generic claims that might cover your specific derivatives, even if they are not explicitly drawn.[9][13]
-
-
-
-
Phase 3: Data Curation and Analysis
-
Rationale: The raw output of a patent search can be overwhelming. A systematic filtering and data extraction process is necessary to transform raw data into strategic intelligence.
-
Procedure:
-
Initial Screening: Review titles and abstracts to remove clearly irrelevant results.
-
Detailed Review: For the remaining patents, conduct a thorough analysis of the claims and synthetic examples to precisely understand the scope of protection. Pay close attention to the definition of variable groups (R-groups) in Markush claims.
-
Data Extraction: Populate a spreadsheet or database with key information for each relevant patent family: publication number, priority date, assignees, inventors, key claimed structures, and therapeutic applications.
-
-
-
Phase 4: Visualization and "White Space" Identification
-
Rationale: Visualizing the curated data is the most effective way to identify trends and innovation gaps.
-
Procedure:
-
Trend Analysis: Plot patent filing activity over time to understand the maturity of the research area and identify recent surges in interest.
-
Competitor Analysis: Chart the top assignees to identify key players and their relative focus within the chemical space.
-
Chemical Space Mapping: Create a matrix or chart that maps the claimed substituents at each variable position of the 3-Methoxy-2-methyl-4-pyridinamine core. This visual tool is the most direct way to pinpoint crowded areas and identify the "white space" where novel substitutions can be explored.[6][17][18]
-
-
Caption: A systematic workflow for patent landscape analysis.
Comparative Analysis: Translating Data into Novelty Assessment
The output of the landscape analysis allows for a direct comparison of patented derivatives, clearly delineating areas of intense research from those with untapped potential. The table below provides a hypothetical summary of such an analysis, designed to guide strategic decisions in a drug discovery program.
Table 1: Comparative Analysis of Patented Substitutions on the 3-Methoxy-2-methyl-4-pyridinamine Core
| Substitution Position | Heavily Patented Moieties (High Density) | Less Explored Moieties ("White Space") | Rationale for Novelty |
| Position 5 | Small alkyls (methyl, ethyl), halogens (Cl, F), simple phenyl rings. | Spirocyclic systems, bridged aliphatic rings, complex heteroaromatics (e.g., oxadiazoles, pyrazoles). | Introduces 3D complexity and novel pharmacophoric features not extensively claimed. |
| Position 6 | Hydrogen, methyl. | Cyclopropyl, trifluoromethyl, cyano groups. | Explores bioisosteric replacements and electronically distinct groups that may alter metabolic stability or target engagement.[19][20] |
| Amine at Position 4 | Substituted anilines, benzylamines. | Acyl groups, sulfonyl groups, novel bicyclic amines, amino acid conjugates. | Moves away from typical hinge-binding motifs to explore different interactions and vector spaces. |
From Analysis to Action: Synthesis of a Novel Derivative
The true value of this analysis is realized when it informs experimental design. Having identified a "white space" opportunity—for instance, the introduction of a spirocyclic moiety at position 5—the next logical step is synthesis and validation.
Experimental Protocol 2: Synthesis of a Novel 5-Spirocyclic Derivative
-
Rationale: This protocol employs a robust and high-yielding Suzuki cross-coupling reaction, a workhorse in modern medicinal chemistry for creating C-C bonds, followed by a standard nucleophilic aromatic substitution for the amination. The choice of a boronic acid pinacol ester provides an air-stable and readily available coupling partner.
-
Starting Material: Procure or synthesize 5-bromo-4-chloro-3-methoxy-2-methylpyridine as the key intermediate.
-
Suzuki Cross-Coupling:
-
To a solution of 5-bromo-4-chloro-3-methoxy-2-methylpyridine (1.0 eq) and the desired spirocyclic boronic acid pinacol ester (1.2 eq) in a 4:1 mixture of 1,4-dioxane/water, add K₂CO₃ (3.0 eq).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(dppf)Cl₂ catalyst (0.05 eq) and heat the reaction at 90 °C for 16 hours under an argon atmosphere.
-
Monitor reaction completion by LC-MS. Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 5-spirocyclic-4-chloro intermediate.
-
-
Ammonia Nucleophilic Substitution:
-
Place the purified 5-spirocyclic-4-chloro intermediate (1.0 eq) in a sealed pressure vessel.
-
Add a 7N solution of ammonia in methanol.
-
Heat the reaction to 120 °C for 24 hours.
-
Cool the vessel to room temperature and carefully vent.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by preparative reverse-phase HPLC to afford the target novel derivative, 5-spirocyclic-3-methoxy-2-methyl-4-pyridinamine.
-
-
Structural Confirmation:
-
Characterize the final compound unequivocally using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Caption: Synthetic route to a novel derivative identified via patent analysis.
Conclusion
A comprehensive patent landscape analysis is not an administrative hurdle but a powerful strategic tool that should be integrated at the earliest stages of a drug discovery project. For the 3-Methoxy-2-methyl-4-pyridinamine scaffold, this rigorous, data-driven approach allows research teams to confidently assess novelty, mitigate intellectual property risks, and intelligently design next-generation derivatives. By systematically identifying and pursuing the "white space," scientists can focus their creative and experimental efforts on areas with the highest potential for impact and patentability, thereby accelerating the journey from innovative idea to transformative medicine.
References
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What do you mean by White Space Analysis? XLSCOUT. [Link]
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Conducting a Biopharmaceutical Freedom-to-Operate (FTO) Analysis: Key Considerations for Generic Drug Stability Testing. DrugPatentWatch. [Link]
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What is White-Space Analysis in the Patent World? Levin Consulting Group. [Link]
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Patent Landscaping for Tech Giants: Identifying White Space. TT CONSULTANTS. [Link]
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Conducting a Biopharmaceutical Freedom-to-Operate (FTO) Analysis: Strategies for Efficient and Robust Results. DrugPatentWatch. [Link]
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How to Conduct a Freedom-to-Operate Analysis for a Drug Repurposing Project. DrugPatentWatch. [Link]
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White Space Analysis And Patent Landscape Analysis. IIPRD. [Link]
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Freedom to Operate FTO Search on Pharmaceutical Formulations. Sagacious Research. [Link]
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Markush Search Guide. STN IP Protection Suite. [Link]
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How to do Chemical Markush Structure Search Patent? GreyB. [Link]
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The 'ring replacement' of pyridines into benzonitriles. ResearchGate. [Link]
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Markush Structure: Brief Analysis & Examples. Patent Drafting Catalyst. [Link]
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A guide to searching and using Markush structures. Chemistry World. [Link]
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2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PubMed Central. [Link]
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Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores Journals. [Link]
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Free chemical structure searching in patent documents. D Young & Co. [Link]
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2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. [Link]
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Modular Bioisosteric Replacement of Pyridine Cores with Benzonitriles. Synfacts. [Link]
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Novel Pyridine Compositions and their use in methods for preventing or treating diseases, disorders and conditions. PubChem. [Link]
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New in PATENTSCOPE: Chemical Sub-Structure Search. WIPO. [Link]
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Maximize opportunities with a patent landscape analysis. CAS. [Link]
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How to perform a patent landscape analysis in 5 key steps. IP Checkups. [Link]
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Chemical Structure Patent Search. CAS Scientific Patent Explorer Help. [Link]
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Guidelines for Preparing Patent Landscape Reports. WIPO. [Link]
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Patent landscape analysis: A methodology in need of harmonized standards of disclosure. ResearchGate. [Link]
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Patent Landscape Analysis in 6 Easy Steps. Minesoft. [Link]
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Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
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A Comparative Guide to the Synthesis of 3-Methoxy-2-methyl-4-pyridinamine: An Evaluation of Reproducibility in Analogous Methodologies
Introduction to the Synthetic Challenge
The synthesis of substituted pyridines can be a complex undertaking, often requiring multi-step processes and careful control of reaction conditions. The target molecule, 3-Methoxy-2-methyl-4-pyridinamine, presents a unique substitution pattern that necessitates a strategic approach to its construction. This guide will explore two primary, plausible synthetic routes, drawing from established literature for similar compounds:
-
Method 1: Nitration and Reduction from a Methoxy-Methylpyridine Precursor. This classic approach involves the introduction of a nitro group, which is then reduced to the desired amine.
-
Method 2: Halogenation and Nucleophilic Aromatic Substitution. This strategy relies on the installation of a halogen, typically chlorine, at the 4-position, followed by its displacement with an amine source.
Each method will be evaluated for its potential efficiency, scalability, and the likelihood of reproducible results in a standard laboratory setting.
Method 1: Nitration and Subsequent Reduction
This proposed synthesis begins with a commercially available or readily synthesized 3-methoxy-2-methylpyridine. The core of this method is the regioselective nitration at the 4-position, followed by a reduction of the nitro group to the amine.
Proposed Experimental Protocol
Step 1: Nitration of 3-methoxy-2-methylpyridine
-
To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath.
-
Slowly add 3-methoxy-2-methylpyridine, maintaining the temperature below 10°C.
-
Once the addition is complete, slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 15°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methoxy-2-methyl-4-nitropyridine.
Step 2: Reduction of 3-methoxy-2-methyl-4-nitropyridine
-
Dissolve the crude 3-methoxy-2-methyl-4-nitropyridine in a suitable solvent such as ethanol or methanol.
-
Add a catalyst, such as palladium on carbon (Pd/C) or tin(II) chloride.
-
If using Pd/C, subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.
-
If using tin(II) chloride, heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst (if using Pd/C).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain 3-Methoxy-2-methyl-4-pyridinamine.
Workflow Diagram
Caption: Workflow for Method 1: Nitration and Reduction.
Discussion of Reproducibility and Causality
The nitration of pyridine rings is a well-established reaction. However, achieving high regioselectivity can be challenging. The electron-donating methoxy group and the weakly activating methyl group will direct the incoming nitro group. Careful control of temperature is crucial to prevent over-nitration or side reactions. The reduction of the nitro group is typically a high-yielding and clean reaction, with catalytic hydrogenation being the preferred method for its efficiency and cleaner work-up compared to metal-acid reductions. The reproducibility of this method hinges on precise control of the nitration step.
Method 2: Halogenation and Nucleophilic Aromatic Substitution
This alternative route involves the conversion of a pyridone precursor to a 4-chloropyridine, followed by amination. This approach is supported by published synthesis methods for similar chloro-pyridine intermediates.[2][3][4]
Proposed Experimental Protocol
Step 1: Synthesis of 4-chloro-3-methoxy-2-methylpyridine
This step is adapted from the synthesis of the analogous 4-chloro-3-methoxy-2-methyl-4-pyridine.[2][3][4]
-
Suspend 3-methoxy-2-methyl-4(1H)-pyridone in excess phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for several hours, monitoring by TLC for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture and carefully quench the excess POCl₃ by slowly adding it to ice water.
-
Neutralize the acidic solution with a base, such as sodium carbonate, until it is alkaline.
-
Extract the product with an organic solvent like chloroform or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-chloro-3-methoxy-2-methylpyridine.[3]
Step 2: Amination of 4-chloro-3-methoxy-2-methylpyridine
-
In a sealed reaction vessel, dissolve 4-chloro-3-methoxy-2-methylpyridine in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add an ammonia source, such as aqueous ammonia or a protected amine followed by deprotection. For a direct amination, a high concentration of ammonia and elevated temperatures will likely be required.
-
A copper catalyst, such as copper(I) iodide, may be necessary to facilitate the nucleophilic aromatic substitution.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture and dilute it with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
Workflow Diagram
Caption: Workflow for Method 2: Halogenation and Amination.
Discussion of Reproducibility and Causality
The conversion of pyridones to chloropyridines using POCl₃ is a standard and generally reproducible transformation.[3] The main challenge in this route lies in the subsequent amination step. Nucleophilic aromatic substitution on pyridine rings can be sluggish. The use of a catalyst and elevated temperatures is often necessary, which can lead to side products and require careful optimization. The reproducibility will depend heavily on the precise conditions of the amination reaction, including the choice of solvent, temperature, and catalyst.
Comparative Analysis of Proposed Methods
| Feature | Method 1: Nitration and Reduction | Method 2: Halogenation and Amination |
| Starting Material | 3-methoxy-2-methylpyridine | 3-methoxy-2-methyl-4(1H)-pyridone |
| Key Transformations | Electrophilic Nitration, Reduction | Chlorination, Nucleophilic Aromatic Substitution |
| Potential Yield | Moderate to Good | Moderate |
| Scalability | Good | Moderate (amination may be difficult to scale) |
| Reproducibility | Dependent on regioselectivity of nitration | Dependent on optimization of amination |
| Safety Considerations | Use of strong acids and nitrating agents | Use of corrosive POCl₃ and potentially high-pressure amination |
| Purification | Standard chromatographic methods | Standard chromatographic methods |
Conclusion and Recommendations
Both proposed methods offer plausible pathways to the synthesis of 3-Methoxy-2-methyl-4-pyridinamine, grounded in well-established chemical principles and analogous transformations reported in the literature.
-
Method 1 (Nitration and Reduction) is likely the more straightforward approach, with the primary challenge being the control of regioselectivity during the nitration step. The subsequent reduction is typically a clean and high-yielding reaction. This method is recommended for initial exploratory synthesis due to its likely higher overall yield and simpler reaction conditions.
-
Method 2 (Halogenation and Amination) provides a viable alternative, particularly if the pyridone starting material is more readily accessible. However, the amination step may require significant optimization to achieve reproducible and satisfactory yields. This route may be more suitable for situations where the nitration in Method 1 proves to be problematic in terms of selectivity or yield.
Ultimately, the choice of synthetic route will depend on the availability of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling the specific reagents and conditions required. It is strongly recommended that small-scale trial reactions are conducted to optimize the conditions for either method before attempting a large-scale synthesis.
References
-
MySkinRecipes. 3-Methoxy-2-methylpyridin-4-amine. [Link]
-
SciSpace. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013). [Link]
-
PrepChem.com. Synthesis of 4-chloro-3-methoxy-2-methylpyridine. [Link]
- Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
Sources
- 1. 3-Methoxy-2-methylpyridin-4-amine [myskinrecipes.com]
- 2. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2014) | Zhang Zhiguo | 3 Citations [scispace.com]
- 3. prepchem.com [prepchem.com]
- 4. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Uncharted: A Safety and Handling Guide for 3-Methoxy-2-methyl-4-pyridinamine
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of pharmaceutical and agrochemical research, novel compounds are the lifeblood of innovation. One such molecule is 3-Methoxy-2-methyl-4-pyridinamine (CAS No. 1559064-12-8), a promising intermediate in the synthesis of kinase inhibitors and other bioactive molecules.[1] However, with novelty comes the critical responsibility of ensuring the safety of the researchers handling these materials. This guide provides a comprehensive, step-by-step framework for the safe handling, use, and disposal of 3-Methoxy-2-methyl-4-pyridinamine, grounded in the best available scientific principles and field-proven safety protocols.
Immediate Safety and Hazard Assessment
Substituted pyridines as a class of compounds can present a range of hazards, including but not limited to, skin and eye irritation, respiratory tract irritation, and potential toxicity if ingested or absorbed through the skin.[2][3][4] Given the amine and methoxy functionalities on the pyridine ring, it is prudent to assume that 3-Methoxy-2-methyl-4-pyridinamine may exhibit similar properties.
Core Hazard Assumptions:
-
Irritant: Potential for skin, eye, and respiratory irritation.
-
Harmful: May be harmful if swallowed, inhaled, or in contact with skin.
-
Environmental Hazard: The ecotoxicological properties are unknown; therefore, it should not be released into the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling 3-Methoxy-2-methyl-4-pyridinamine. The rationale behind each piece of equipment is to create a barrier between the researcher and the chemical, preventing any route of exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent direct skin contact and absorption. Always inspect gloves for tears or punctures before use. |
| Eye Protection | Tightly fitting safety goggles or a face shield | To protect the eyes from splashes or airborne particles of the compound. Standard safety glasses are insufficient. |
| Body Protection | A flame-resistant lab coat | To protect the skin and clothing from accidental spills. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of any dust or vapors. If a fume hood is not available, a full-face respirator with appropriate cartridges should be used.[5] |
Donning and Doffing PPE: A Procedural Imperative
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Caption: The correct sequence for donning and doffing PPE to minimize contamination risk.
Operational Plan: Safe Handling in the Laboratory
Safe handling of 3-Methoxy-2-methyl-4-pyridinamine extends beyond personal protective equipment. It encompasses the entire workflow, from receiving the compound to its final use in an experiment.
1. Engineering Controls: The Primary Barrier
-
Chemical Fume Hood: All handling of solid or dissolved 3-Methoxy-2-methyl-4-pyridinamine should be conducted in a properly functioning and certified chemical fume hood. This is the most critical engineering control to prevent inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
2. Procedural Steps for Handling:
-
Pre-use Inspection: Before opening the container, visually inspect it for any damage or leaks.
-
Weighing: If weighing the solid compound, do so in the fume hood on a disposable weigh paper.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spill Management:
-
Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[2] Place the absorbed material in a sealed, labeled container for hazardous waste disposal.
-
Major Spills: In the event of a large spill, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department.
-
Disposal Plan: Responsible Stewardship
The responsible disposal of 3-Methoxy-2-methyl-4-pyridinamine and its associated waste is a critical component of laboratory safety and environmental protection.
Waste Segregation is Key:
Caption: A logical workflow for the segregation and disposal of different waste streams.
Step-by-Step Disposal Protocol:
-
Waste Identification: All materials that have come into contact with 3-Methoxy-2-methyl-4-pyridinamine must be treated as hazardous waste.[2]
-
Solid Waste:
-
Collect all contaminated solids, such as gloves, pipette tips, and weigh papers, in a designated, clearly labeled hazardous waste container.
-
Do not mix with non-hazardous waste.
-
-
Liquid Waste:
-
Collect all unused solutions and reaction mixtures containing the compound in a compatible, labeled solvent waste container.
-
Do not pour any waste down the drain. Pyridine and its derivatives can be harmful to aquatic life.[4]
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.
-
Alternatively, the unrinsed container can be sealed and disposed of as solid hazardous waste.[6]
-
-
Final Disposal:
In Case of Exposure: Immediate First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
By adhering to these rigorous safety and handling protocols, researchers can confidently work with 3-Methoxy-2-methyl-4-pyridinamine, unlocking its potential for scientific advancement while ensuring a safe and secure laboratory environment.
References
-
3-Methoxy-2-methylpyridin-4-amine. MySkinRecipes. [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry. [Link]
-
Safety Data Sheet PYRIDINE. ChemSupply Australia. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Methoxy-2-methyl-1H-pyridin-4-one 97 76015-11-7 [sigmaaldrich.com]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. chemimpex.com [chemimpex.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
